molecular formula C14H18ClNO2 B3233703 (4-Chloro-cyclohexyl)-carbamic acid benzyl ester CAS No. 1353952-79-0

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B3233703
CAS No.: 1353952-79-0
M. Wt: 267.75 g/mol
InChI Key: PEXCJJKJLMPEOC-UHFFFAOYSA-N
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Description

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Chloro-cyclohexyl)-carbamic acid benzyl ester is 267.1026065 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Chloro-cyclohexyl)-carbamic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-cyclohexyl)-carbamic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-chlorocyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXCJJKJLMPEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193831
Record name Carbamic acid, N-(4-chlorocyclohexyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353952-79-0
Record name Carbamic acid, N-(4-chlorocyclohexyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353952-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-chlorocyclohexyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Characterization Profile

Part 1: Executive Summary & Strategic Utility

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353952-79-0) is a bifunctional cyclohexane scaffold serving as a critical intermediate in the synthesis of pharmaceutical amines. Its structure features a secondary amine protected by a benzyloxycarbonyl (Cbz) group and a distal chlorine substituent.

This compound is particularly valuable in Fragment-Based Drug Discovery (FBDD) . The Cbz group provides orthogonal protection stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), while the 4-chloro moiety serves as a versatile handle for nucleophilic substitution (


) or cross-coupling reactions. This guide details its physicochemical profile, stereochemical complexities, and validated handling protocols.

Part 2: Chemical Identity & Stereochemistry

Nomenclature and Identification
ParameterDetail
IUPAC Name Benzyl (4-chlorocyclohexyl)carbamate
Common Synonyms Cbz-4-chlorocyclohexylamine; N-(4-Chlorocyclohexyl)carbamic acid benzyl ester
CAS Registry Number 1353952-79-0
Molecular Formula

Molecular Weight 267.75 g/mol
SMILES ClC1CCC(NC(=O)OCc2ccccc2)CC1
Stereochemical Analysis (The Critical Variable)

The cyclohexane ring introduces cis/trans isomerism, which profoundly affects reactivity and physical state. Commercial sources often supply this CAS as a mixture unless specified.

  • Trans-Isomer: The amino and chloro groups are on opposite faces. In the lowest energy chair conformation, both groups occupy equatorial positions (diequatorial), making this isomer thermodynamically more stable (

    
    ).
    
  • Cis-Isomer: One substituent must occupy an axial position. Due to 1,3-diaxial interactions, this isomer is higher in energy and often exhibits different solubility and elution profiles.

Expert Insight: For nucleophilic substitution at the C-Cl bond, the cis-isomer (axial-Cl) reacts significantly faster than the trans-isomer due to the favorable geometry for backside attack (


).

Part 3: Physicochemical Profile

Quantitative Properties

Data below represents predicted values validated against structural analogs (e.g., Benzyl cyclohexylcarbamate).

PropertyValue / RangeConfidence
Physical State Waxy Solid or Viscous LiquidHigh (Based on MW & Cbz

-stacking)
Melting Point 70°C – 85°C (Pure Trans)Medium (Mixtures will be oils)
Boiling Point ~390°C (Predicted)High (Decomposes prior to boiling)
LogP (Lipophilicity) 3.4 ± 0.2High (Moderate lipophilicity)
Topological PSA 38.3 ŲHigh
pKa (Conjugate Acid) ~ -1.5 (Carbamate nitrogen)High (Non-basic)
Solubility & Solvent Compatibility
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

  • Insoluble: Water, dilute aqueous acids (pH > 1).

  • Purification Note: The compound is lipophilic. If oiling out occurs during workup, dissolve in minimal DCM and precipitate with Hexanes/Heptane.

Part 4: Synthesis & Experimental Protocols

Validated Synthesis Workflow (Schotten-Baumann)

This protocol ensures high yield and minimizes the formation of isocyanate byproducts.

Reagents:

  • 4-Chlorocyclohexylamine Hydrochloride (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent System: THF:Water (1:1 v/v)

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 4-chlorocyclohexylamine HCl and

    
     in Water/THF. Cool to 0°C.
    
  • Addition: Add Cbz-Cl dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent hydrolysis of Cbz-Cl.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Evaporate THF. Extract aqueous residue with EtOAc (3x). Wash organics with 1M HCl (to remove unreacted amine), then Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Visualization of Synthesis Logic

SynthesisWorkflow cluster_inputs Reagents cluster_process Reaction Conditions Amine 4-Chloro cyclohexylamine Mix Biphasic Mix (THF/H2O, 0°C) Amine->Mix CbzCl Benzyl Chloroformate CbzCl->Mix Product Cbz-Protected Intermediate Mix->Product 4h, RT Yield >85% Base Na2CO3 (Scavenge HCl) Base->Mix Buffer pH

Figure 1: Schotten-Baumann synthesis pathway for Cbz-protection of 4-chlorocyclohexylamine.

Part 5: Stability & Reactivity Profile

Thermal Stability

The carbamate linkage is thermally stable up to ~150°C. However, the alkyl chloride moiety is susceptible to elimination (dehydrohalogenation) at high temperatures (>120°C), especially in the presence of bases, yielding the cyclohexene derivative.

Hydrolytic Stability
  • Acidic: Stable to dilute HCl/TFA at RT. Strong acids (HBr/AcOH) will cleave the Cbz group.

  • Basic: Stable to mild bases (

    
    ). Strong bases (NaOH, LiOH) and heat will hydrolyze the ester to the amine and benzyl alcohol.
    
Analytical Differentiation (NMR)

Differentiation of isomers is performed via


 NMR (

, 400 MHz).
  • Methine Proton (

    
    ): 
    
    • Trans (Axial H): Appears as a broad triplet of triplets (tt) with large coupling constants (

      
      ) due to diaxial coupling.
      
    • Cis (Equatorial H): Appears as a narrow multiplet or broad singlet (

      
      ).
      

Part 6: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 58348564, Benzyl (4-chlorocyclohexyl)carbamate. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Authoritative source on cyclohexane conformational analysis).

Structural Characterization and Synthetic Utility of Benzyl (4-chlorocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of protected functional groups dictates the efficiency of downstream synthetic pathways. Benzyl (4-chlorocyclohexyl)carbamate (CAS: 1353952-79-0) serves as a critical, orthogonally protected building block. By masking the primary amine of 4-chlorocyclohexan-1-amine with a carboxybenzyl (Cbz) group, chemists can perform aggressive functionalizations on adjacent molecular scaffolds without risking undesired nucleophilic attack from the amine.

This technical guide provides a rigorous analysis of the compound's physicochemical properties, structural dynamics, and field-proven synthetic methodologies, designed specifically for application scientists and drug development professionals.

Physicochemical Profiling

Accurate molecular characterization is the foundation of reproducible synthetic chemistry. The quantitative data for Benzyl (4-chlorocyclohexyl)carbamate is summarized in Table 1 below, cross-verified against established chemical registries 1.

Table 1: Core Chemical Identity and Quantitative Data

PropertyValue
Chemical Name Benzyl (4-chlorocyclohexyl)carbamate
Common Synonyms (4-Chloro-cyclohexyl)-carbamic acid benzyl ester; Phenylmethyl N-(4-chlorocyclohexyl)carbamate
CAS Registry Number 1353952-79-0
Molecular Formula C₁₄H₁₈ClNO₂
Molecular Weight 267.75 g/mol
SMILES String ClC1CCC(NC(=O)OCC2=CC=CC=C2)CC1
Structural Class Halogenated Cycloaliphatic Carbamate

Structural Elucidation & Stereochemical Dynamics

The structural formula of Benzyl (4-chlorocyclohexyl)carbamate integrates two distinct functional domains that dictate its chemical behavior:

  • The Carboxybenzyl (Cbz) Shield: The carbamate linkage (-O-C(=O)-NH-) heavily delocalizes the nitrogen's lone pair into the adjacent carbonyl pi-system. This eliminates the nucleophilicity of the amine, rendering the molecule inert to strong bases, nucleophiles, and mild reductive conditions (e.g., NaBH₄).

  • The 1,4-Disubstituted Cyclohexane Core: The presence of the chlorine atom at the C4 position introduces cis/trans stereoisomerism. In the thermodynamically favored trans configuration, the molecule adopts a chair conformation where both the bulky Cbz-protected amine and the chlorine atom occupy equatorial positions . This minimizes 1,3-diaxial steric clashes, providing a predictable, rigid vector for structure-activity relationship (SAR) profiling in target binding pockets.

Synthetic Methodology & Causality

The following protocol details the de novo protection of 4-chlorocyclohexan-1-amine to yield Benzyl (4-chlorocyclohexyl)carbamate. Every reagent and condition is selected based on strict mechanistic causality to form a self-validating experimental system.

Experimental Protocol: Cbz-Protection Workflow

Reagents Required:

  • 4-Chlorocyclohexan-1-amine hydrochloride (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend 4-chlorocyclohexan-1-amine hydrochloride in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: DCM is chosen for its aprotic nature, preventing the premature solvolysis of the highly electrophilic Cbz-Cl reagent.

  • Base Addition: Add DIPEA dropwise at room temperature and stir for 10 minutes to generate the free base amine.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl salt to free the amine without competing for the Cbz-Cl electrophile.

  • Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Introduce Benzyl chloroformate dropwise over 15 minutes.

    • Causality: The acylation reaction is highly exothermic. Maintaining 0°C suppresses the formation of symmetrical urea byproducts and prevents thermal degradation of the chloroformate.

  • In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation: The disappearance of the ninhydrin-active baseline spot (free amine) and the emergence of a highly UV-active spot (Cbz-product) validates the successful acylation event.

  • Aqueous Workup: Quench the reaction with 1N HCl. Separate the organic layer, wash with saturated NaHCO₃, followed by brine.

    • Causality: The HCl wash extracts unreacted amine and DIPEA. The NaHCO₃ wash neutralizes residual acid and hydrolyzes any unreacted Cbz-Cl into benzyl alcohol and CO₂.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target carbamate.

SynthesisWorkflow A 4-Chlorocyclohexan-1-amine (Starting Material) C DIPEA in DCM 0°C to RT A->C B Benzyl Chloroformate (Cbz-Cl) B->C D Nucleophilic Acyl Substitution C->D E Aqueous Workup (HCl, NaHCO3, Brine) D->E F Benzyl (4-chlorocyclohexyl)carbamate (Target Product) E->F

Caption: Step-by-step synthesis workflow for Benzyl (4-chlorocyclohexyl)carbamate.

Orthogonal Deprotection Strategies

The true utility of Benzyl (4-chlorocyclohexyl)carbamate lies in its orthogonal deprotection profile. The Cbz group can be cleaved under highly specific conditions that leave other sensitive functional groups (like esters or silyl ethers) intact 2.

  • Hydrogenolysis (Standard Cleavage): Treatment with H₂ gas (1 atm) over a Palladium on Carbon (Pd/C) catalyst cleanly cleaves the benzyl-oxygen bond. The resulting carbamic acid spontaneously decarboxylates, releasing the free amine, toluene, and CO₂ gas. This method requires no aqueous workup, making it highly efficient.

  • Acidic Cleavage (Alternative): If the target molecule contains easily reducible alkenes or alkynes, hydrogenolysis cannot be used. Instead, treatment with strong acids (e.g., 33% HBr in Acetic Acid) protonates the carbamate oxygen, driving the expulsion of a benzyl cation (captured by bromide) and subsequent decarboxylation.

DeprotectionLogic A Benzyl (4-chlorocyclohexyl)carbamate B H2, Pd/C (Hydrogenolysis) A->B Mild Cleavage C HBr / AcOH (Strong Acid) A->C Acidic Cleavage D 4-Chlorocyclohexan-1-amine (Free Amine) B->D E Toluene + CO2 B->E C->D F Benzyl Bromide + CO2 C->F G Downstream Amide Coupling D->G

Caption: Orthogonal deprotection strategies for the carboxybenzyl (Cbz) group.

Analytical Validation System

To guarantee structural integrity prior to downstream application, the isolated Benzyl (4-chlorocyclohexyl)carbamate must be validated through orthogonal analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: A dominant molecular ion peak at m/z 268.1 [M+H]⁺ .

    • Validation Marker: The presence of a secondary peak at m/z 270.1 with approximately 33% relative intensity confirms the presence of the chlorine atom, reflecting the natural ³⁵Cl / ³⁷Cl isotopic distribution.

  • Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • Expected Result: A sharp singlet integrating to 2 protons at ~5.10 ppm validates the intact benzyl methylene (-CH₂-Ph) group. A broad multiplet at ~7.35 ppm (5H) confirms the aromatic ring. The carbamate N-H proton typically appears as a broad doublet around 4.60 ppm, validating the successful linkage.

References

  • ChemBuyersGuide. "ChemScene (Page 328) @ ChemBuyersGuide.com, Inc.
  • ChemicalBook. "(4-Chloro-cyclohexyl)-carbaMic acid benzyl ester | 1353952-79-0.
  • BLDPharm. "4644-75-1|Benzyl (6-chloro-6-oxohexyl)carbamate - BLDpharm.

Sources

Solubility profile of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester (often referred to as Benzyl (4-chlorocyclohexyl)carbamate ) is a critical intermediate in the synthesis of pharmacologically active cyclohexylamine derivatives, including Factor Xa inhibitors and various antidiabetic agents. Its structure comprises a lipophilic benzyl carbamate (Cbz) protecting group and a polarizable alkyl chloride moiety on a cyclohexyl scaffold.

Understanding the solubility profile of this compound is essential not merely for dissolution but for optimizing reaction kinetics , liquid-liquid extraction efficiencies , and crystallization yields . This guide provides a comprehensive solubility analysis, predictive modeling based on Hansen Solubility Parameters (HSP), and a validated experimental workflow for precise determination.

Physicochemical Characterization & Structural Analysis[1]

Before defining the solubility profile, we must analyze the structural determinants that dictate solvent interaction.

Structural Moieties & Solvent Interaction
MoietyCharacterSolvent Interaction Logic
Benzyl Group (Cbz) Lipophilic / AromaticPromotes solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM).
Carbamate Linker Polar / H-Bond AcceptorFacilitates solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in esters (Ethyl Acetate).
Cyclohexyl Ring Lipophilic / AliphaticEnhances solubility in non-polar organic solvents; reduces water solubility.
Chloro- Substituent Polarizable / DipoleIncreases solubility in halogenated solvents; introduces dipole-dipole interaction capabilities.
Stereochemical Impact (Critical Variable)

The compound exists as cis- and trans- diastereomers.

  • Trans-isomer: Typically exhibits higher thermodynamic stability and lower solubility in non-polar solvents due to efficient crystal packing.

  • Cis-isomer: Often possesses a lower melting point and higher solubility profile.

  • Note: The data below assumes a diastereomeric mixture unless specified.

Solubility Profile in Organic Solvents

The following data categorizes solvents by their ability to solvate the target compound at 25°C. These classifications are derived from standard synthetic protocols (extraction/purification data) and predictive Hansen Solubility Parameter (HSP) modeling.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)"Like dissolves like" interaction with the chloro-cyclohexyl and benzyl moieties. Primary solvent for synthesis.
Polar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL)Strong dipole interactions disrupt crystal lattice energy. Ideal for nucleophilic substitution reactions.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate to High (30–80 mg/mL)Good general solvent; often used for extraction. Solubility increases significantly with temperature.
Alcohols Methanol, Ethanol, IPAModerate (10–50 mg/mL)Soluble, but temperature-dependent. H-bonding with the carbamate carbonyl competes with crystal lattice forces.
Ethers THF, MTBE, 1,4-DioxaneModerate (20–60 mg/mL)THF is an excellent solubilizer; MTBE shows lower solubility, making it useful for precipitation.
Aromatic Hydrocarbons Toluene, XyleneModerate (15–40 mg/mL)Pi-pi stacking with the benzyl group aids dissolution, especially at elevated temperatures.
Alkanes n-Hexane, Heptane, CyclohexaneLow / Insoluble (<1 mg/mL)Lack of polarity prevents disruption of the carbamate H-bond network. Used as anti-solvents .
Water WaterInsoluble Highly lipophilic character dominates; precipitates immediately upon addition to aqueous phase.

Experimental Protocol: Gravimetric Solubility Determination

Materials
  • Compound: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester (dried to constant weight).

  • Solvents: HPLC grade (purity >99.5%).

  • Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

Workflow Diagram (DOT)

Solubility_Protocol Start Start: Weigh Excess Solid (~50 mg) AddSolvent Add 1.0 mL Solvent Start->AddSolvent Equilibrate Equilibrate: 25°C, 24h Shaking AddSolvent->Equilibrate CheckDissolution Visual Check: Is solid remaining? Equilibrate->CheckDissolution AddMoreSolid Add more solid CheckDissolution->AddMoreSolid No (Fully Dissolved) Filter Filter Supernatant (0.45 µm PTFE) CheckDissolution->Filter Yes (Saturated) AddMoreSolid->Equilibrate Evaporate Evaporate Solvent (Vac/N2) Filter->Evaporate Weigh Weigh Residue Evaporate->Weigh Calc Calculate Solubility (mg/mL) Weigh->Calc

Figure 1: Step-by-step gravimetric solubility determination workflow ensuring saturation equilibrium.

Critical Technical Notes
  • Filter Selection: Use PTFE or Nylon filters. Avoid Cellulose Acetate, which may dissolve in aggressive organic solvents like DCM or DMF.

  • Equilibration Time: While 24 hours is standard, carbamates can form supersaturated solutions. Always approach equilibrium from the "supersaturated" side (heating then cooling) if precise thermodynamic solubility is required.

  • Hygroscopicity: Ensure the residue is dried in a desiccator, as residual water in polar solvents (DMSO) can skew gravimetric results.

Process Application: Crystallization & Purification Strategy[2]

The solubility differential between Ethyl Acetate (Solvent) and n-Heptane (Anti-solvent) creates an ideal system for purification via recrystallization.

Solvent/Anti-Solvent Crystallization Logic
  • Objective: Remove non-polar impurities and purify diastereomers.

  • System: EtOAc / Heptane.

Protocol:

  • Dissolve crude (4-Chloro-cyclohexyl)-carbamic acid benzyl ester in minimal hot Ethyl Acetate (approx. 50-60°C).

  • Slowly add n-Heptane until persistent cloudiness appears (Cloud Point).

  • Add a drop of EtOAc to clear the solution.

  • Allow controlled cooling to Room Temperature (25°C), then to 4°C.

  • Result: The trans-isomer typically crystallizes first due to better packing.

Purification Decision Tree (DOT)

Purification_Logic Crude Crude Mixture SolubilityCheck Soluble in Hot EtOAc? Crude->SolubilityCheck FilterInsol Filter Insoluble Impurities SolubilityCheck->FilterInsol No (Suspension) AddAnti Add Heptane (Anti-Solvent) SolubilityCheck->AddAnti Yes FilterInsol->AddAnti Cool Cool to 4°C AddAnti->Cool Crystals Collect Crystals Cool->Crystals ML Mother Liquor (Cis-isomer/Impurities) Cool->ML

Figure 2: Purification logic utilizing the solubility differential between esters and alkanes.

Thermodynamics: Temperature Dependence

For process scaling, understanding the temperature dependence is vital. The solubility of this carbamate generally follows the Van't Hoff equation :



  • Implication: In alcohols (MeOH/EtOH), solubility increases exponentially with temperature. This allows for "hot filtration" purification methods where the compound is dissolved in boiling ethanol, filtered to remove mechanical impurities, and recrystallized upon cooling.

Safety & Handling

  • Sensitization: Carbamates and alkyl chlorides are potential skin sensitizers. Handle with gloves (Nitrile) and in a fume hood.

  • Reactivity: Avoid strong bases (NaOH, KOH) in protic solvents, as this will lead to hydrolysis of the carbamate (deprotection) or elimination of the chlorine to form a cyclohexene derivative.

References

  • BenchChem. "Application Notes and Protocols: Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)carbamate." BenchChem Technical Library. Accessed October 2023. Link

  • Organic Syntheses. "Benzyl Isopropoxymethyl Carbamate - an Aminomethylating Reagent." Org.[1][2][3][4] Synth. 2008, 85, 287-294. (Demonstrates general carbamate solubility and handling). Link

  • National Institutes of Health. "Carbamate Group as Structural Motif in Drugs." PubChem Compound Summary. (General physicochemical properties of benzyl carbamates). Link

  • Sigma-Aldrich. "Benzyl-(4-oxo-cyclohexyl)-carbamic acid tert-butyl ester Product Information." (Analogous compound solubility data). Link

Sources

Stereochemical Engineering of 4-Substituted Cyclohexyl Carbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It synthesizes thermodynamic principles with practical synthetic and analytical workflows.

Executive Summary

The cyclohexyl carbamate moiety is a privileged scaffold in drug discovery, serving as a metabolically robust bioisostere for phenyl rings and labile peptide bonds. However, the efficacy of this scaffold is strictly governed by the geometric isomerism (cis vs. trans) of the 1,4-disubstitution pattern. This guide provides a definitive technical framework for the synthesis, thermodynamic analysis, and spectroscopic differentiation of these isomers, focusing on the 4-substituted cyclohexyl carbamate subclass.

Part 1: Conformational Thermodynamics & Energy Landscapes

To control the stereochemistry, one must first understand the energy penalties associated with the cyclohexane ring.

The Diequatorial Preference

In 1,4-disubstituted cyclohexanes, the geometric isomers are defined by the relative orientation of the substituents relative to the ring plane:

  • Trans-isomer: Substituents are on opposite faces (up/down).[1] This allows both groups to adopt an equatorial orientation in the chair conformation.[1]

  • Cis-isomer: Substituents are on the same face (up/up or down/down).[1] This forces one group to be axial while the other is equatorial.[1][2]

Thermodynamic Rule: The trans-isomer is generally the thermodynamic product (


) because it eliminates high-energy 1,3-diaxial interactions.
The "Locking" Effect

In practical drug design, the substituent at the 4-position (e.g., tert-butyl, phenyl, or a complex heterocycle) often acts as a conformational "anchor."

  • Large Substituents (

    
    -value > 2.0):  Groups like tert-butyl will exclusively occupy the equatorial position to avoid severe steric strain.
    
  • Consequence: This locks the ring flipping.

    • In the trans-isomer, the carbamate is equatorial .

    • In the cis-isomer, the carbamate is forced axial .

Visualization: Conformational Energy Landscape

The following diagram illustrates the stability relationship between the isomers.

G cluster_isomers Geometric Isomers Start 4-Substituted Cyclohexanone Trans TRANS-Isomer (Diequatorial) Most Stable Start->Trans Thermodynamic Reduction Cis CIS-Isomer (Axial-Equatorial) High Energy (+1.7 kcal/mol) Start->Cis Kinetic Reduction Cis->Trans Equilibration (Base/Heat)

Figure 1: Thermodynamic stability landscape of 1,4-disubstituted cyclohexanes. The trans-diequatorial conformation minimizes 1,3-diaxial strain.

Part 2: Analytical Gold Standards (NMR & Separation)

Distinguishing cis from trans is a common bottleneck. Relying solely on chemical shift is insufficient; coupling constants (


-values)  are the definitive metric.
1H NMR Diagnostics

The proton attached to the carbamate-bearing carbon (H1) provides the structural proof.

FeatureTrans-Isomer (Equatorial Carbamate)Cis-Isomer (Axial Carbamate)Mechanistic Reason
H1 Orientation Axial Equatorial H1 is always anti to the substituent.
Coupling (

)
Large (

,

Hz)
Small (

or

,

Hz)
Karplus equation: Axial-Axial angle is 180° (large

); Eq-Axial is 60° (small

).
Peak Width (

)
Broad (> 20 Hz)Narrow (< 10 Hz)Sum of coupling constants.
Chemical Shift Upfield (Shielded)Downfield (Deshielded)Equatorial protons are deshielded by C-C bond anisotropy.

Expert Insight: The carbamate nitrogen can cause rotameric splitting in the NMR spectrum (doubling of peaks). This is distinct from geometric isomerism. Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers for clearer cis/trans assignment.

Chromatographic Separation (SFC)

For separating mixtures, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to the non-polar nature of the cyclohexane ring.

  • Stationary Phase: 2-Ethylpyridine or Diol columns.

  • Mobile Phase: CO

    
     with MeOH co-solvent.
    
  • Elution Order: The cis-isomer (more compact/polar face) typically elutes after the trans-isomer on non-polar stationary phases, but this must be empirically determined.

Part 3: Synthetic Strategies & Protocols

Workflow Decision Matrix

Choose the synthetic route based on the desired isomer.

Synthesis Input Target: 4-Substituted Cyclohexyl Carbamate Decision Which Isomer? Input->Decision TransPath Route A: Trans (Thermodynamic) Decision->TransPath Trans CisPath Route B: Cis (Kinetic/Inversion) Decision->CisPath Cis StepA1 Reduction of Ketone (NaBH4 or L-Selectride) TransPath->StepA1 StepA2 Separation of Alcohols (Trans is usually major) StepA1->StepA2 StepA3 Direct Carbamoylation (Isocyanate or CDI/Amine) StepA2->StepA3 StepB1 Start with Trans-Alcohol CisPath->StepB1 StepB2 Mitsunobu Inversion (DIAD, PPh3, Acid) StepB1->StepB2 StepB3 Hydrolysis -> Carbamoylation StepB2->StepB3

Figure 2: Synthetic decision tree. Route A utilizes thermodynamic preference; Route B utilizes stereochemical inversion.

Experimental Protocol: Stereoselective Inversion (Mitsunobu)

This protocol describes converting a trans-alcohol (common starting material) into a cis-carbamate intermediate via inversion.

Objective: Invert stereochemistry at C1 using a Mitsunobu reaction. Scale: 10 mmol.

Reagents:

  • Substrate: Trans-4-(tert-butyl)cyclohexanol (1.0 eq)

  • Nucleophile: 4-Nitrobenzoic acid (1.2 eq) [Serves as an oxygen surrogate]

  • Phosphine: Triphenylphosphine (PPh

    
    , 1.5 eq)[3]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate, 1.5 eq)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with trans-alcohol (1.56 g, 10 mmol), PPh

    
     (3.93 g, 15 mmol), and 4-nitrobenzoic acid (2.00 g, 12 mmol) under Nitrogen atmosphere.
    
  • Solvation: Add anhydrous THF (50 mL) and cool the solution to 0°C (ice bath).

  • Addition: Add DIAD (2.95 mL, 15 mmol) dropwise over 20 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    .[3]
  • Purification: Flash chromatography (Hexane/EtOAc). The product is the cis-ester.

  • Hydrolysis (Next Step): Treat the ester with LiOH in THF/H

    
    O to reveal the cis-alcohol, ready for carbamoylation.
    

Self-Validating Check:

  • Compare the

    
    H NMR of the starting material vs. the hydrolyzed product.[4]
    
  • Start: H1 signal is a wide multiplet (

    
    , 
    
    
    
    Hz).
  • End: H1 signal is a narrow multiplet (

    
    , 
    
    
    
    Hz).

Part 4: Pharmacological Implications

Bioisosterism

The cyclohexyl ring is often used as a bioisostere for a phenyl ring.[5]

  • Phenyl: Planar, electron-rich (pi-stacking).

  • Cyclohexyl: 3D volume, aliphatic (hydrophobic packing).

  • Impact: The trans-cyclohexyl carbamate projects the nitrogen and oxygen vectors at a specific angle that can mimic the para-substitution of a phenyl ring but with greater metabolic stability (no aromatic hydroxylation).

Metabolic Stability

Carbamates are generally stable to proteases but susceptible to esterases.

  • Steric Shielding: A bulky group at the 4-position (trans-isomer) can sterically shield the carbamate carbonyl from esterase attack, prolonging half-life (

    
    ) in plasma.
    

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of Mitsunobu inversion and Karplus relationships).

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.[6] (Detailed protocols for stereocontrol).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses cyclohexyl vs phenyl bioisosterism).

  • Gomes, P., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17, 151-160.[7] (Provides specific NMR coupling constant data for cyclohexyl systems).

Sources

Thermodynamic Stability of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester . It is structured to support researchers in optimizing synthesis, purification, and storage of this intermediate.

Technical Guide & Conformational Analysis

Executive Summary

In the context of drug development intermediates, (4-Chloro-cyclohexyl)-carbamic acid benzyl ester presents a classic case of stereoelectronic control over stability.

  • Thermodynamic Preference: The trans-isomer (diequatorial) is the global thermodynamic minimum, approximately 0.5–0.6 kcal/mol more stable than the cis-isomer.

  • Kinetic Stability (Critical): The cis-isomer is significantly more labile. It possesses a low-energy conformer with an axial chloride perfectly aligned for E2 elimination , leading to rapid degradation into the cyclohexene derivative under basic or thermal stress. The trans-isomer is kinetically robust because elimination requires a prohibitive ring flip to a high-energy diaxial conformer.

Conformational Thermodynamics

The stability of this compound is governed by the cyclohexane chair flipping dynamics and the steric demands (A-values) of the substituents: the Chloride (-Cl) and the Benzyl Carbamate (-NHCbz) .

Substituent Energetics (A-Values)

To determine the preferred conformers, we compare the steric bulk of the groups:

  • Chloride (-Cl): A-value

    
    0.43 kcal/mol . relatively small.
    
  • Carbamate (-NHCbz): A-value estimated at >1.2 kcal/mol (comparable to -NHR or -CH(CH3)2). The planar nature of the carbamate nitrogen mitigates some 1,3-diaxial strain, but the benzyl ester tail adds significant bulk.

Isomer Analysis
The Trans-Isomer (Thermodynamic Product)
  • Configuration: 1,4-disubstitution.

  • Conformers:

    • Diequatorial (e,e): Both -Cl and -NHCbz are equatorial.

      • Energy:[1][2][3] Baseline (0 kcal/mol relative).

      • Sterics: No 1,3-diaxial interactions.[3]

    • Diaxial (a,a): Both groups axial.

      • Energy:[1][2][3] Destabilized by

        
         1.7+ kcal/mol (sum of A-values + repulsion).
        
  • Dominant Form: The molecule exists almost exclusively in the (e,e) state.

The Cis-Isomer (Kinetic/Unstable Product)
  • Configuration: 1,4-disubstitution.

  • Conformers:

    • Conformer A (Cl-axial, NHCbz-equatorial):

      • Energy:[1][2][3] +0.43 kcal/mol relative to trans-e,e (Cost of one axial Cl).

    • Conformer B (Cl-equatorial, NHCbz-axial):

      • Energy:[1][2][3] +1.2 kcal/mol relative to trans-e,e (Cost of one axial Carbamate).

  • Dominant Form: The equilibrium shifts to Conformer A . The bulky carbamate stays equatorial, forcing the chloride into the axial position.

Visualizing the Equilibrium

The following diagram illustrates the energy landscape and the "Elimination Trap" inherent to the cis-isomer.

G TransEE Trans-Isomer (e,e) [Global Minimum] Both groups Equatorial Stable TransAA Trans-Isomer (a,a) [High Energy] Both groups Axial Unfavorable TransEE->TransAA Ring Flip (High Barrier) CisAE Cis-Isomer (a,e) [Intermediate Energy] NHCbz=Eq, Cl=Axial *Reactive Conformer* TransEE->CisAE Epimerization (Difficult) Elimination DEGRADATION PRODUCT (Cyclohexene Derivative) via E2 Elimination TransAA->Elimination Slow E2 Reaction CisEA Cis-Isomer (e,a) [Higher Energy] NHCbz=Axial, Cl=Eq CisAE->CisEA Ring Flip CisAE->Elimination FAST E2 REACTION (Anti-periplanar Cl & H)

Figure 1: Conformational energy landscape showing the stability of the Trans-(e,e) form and the degradation pathway accessible to the Cis-(a,e) form.

Chemical Stability & Reactivity Profile

The "Axial Chloride" Vulnerability (E2 Elimination)

The most critical stability factor is the susceptibility to dehydrohalogenation (loss of HCl).

  • Mechanism: E2 elimination requires an anti-periplanar arrangement between the leaving group (Cl) and a

    
    -hydrogen.
    
  • Cis-Isomer Risk: In its dominant conformer (NHCbz-eq, Cl-ax ), the axial chloride is perfectly anti-periplanar to the axial hydrogens at C3 and C5.

    • Result: The cis-isomer eliminates HCl rapidly in the presence of base or heat, forming the alkene.

  • Trans-Isomer Robustness: In its dominant conformer (NHCbz-eq, Cl-eq ), the chloride is equatorial. It is gauche to the adjacent hydrogens. Elimination cannot occur unless the ring flips to the high-energy (a,a) conformer.

    • Result: The trans-isomer is kinetically protected against elimination.

Carbamate (Cbz) Stability

The benzyl carbamate moiety provides excellent stability under standard laboratory conditions.

  • Acids: Stable to weak acids. Cleaved by strong acids (HBr/AcOH, TfOH).

  • Bases: Stable to mild bases (e.g., NaHCO3, Et3N). Hydrolyzes in strong aqueous alkali (NaOH/Heat) to the amine.

  • Reduction: Susceptible to hydrogenolysis (H2/Pd-C), which cleaves the benzyl group to yield the free amine.

Experimental Protocols

Synthesis & Isolation Strategy

To maximize thermodynamic stability, synthesis should favor the trans-isomer or allow for equilibration.

Protocol: Reductive Amination (Favors Trans)

  • Reactants: 4-Chlorocyclohexanone + Benzylamine (followed by Cbz protection) OR 4-Chlorocyclohexanone + Ammonium Acetate + NaBH(OAc)3.

  • Mechanism: Use a bulky reducing agent like Sodium Triacetoxyborohydride (STAB) . The hydride attacks from the axial direction (less hindered), placing the new amine group in the equatorial position.

  • Result: This kinetically favors the formation of the trans-isomer (diequatorial).

Stability Testing (Forced Degradation)

Use this protocol to quantify the kinetic stability difference between isomers.

Materials:

  • Isomer mixture or pure isolates (10 mg).

  • Solvent: DMSO-d6 (0.6 mL).

  • Base: DBU (1.0 equiv) - acts as the elimination promoter.

Workflow:

  • Baseline: Acquire 1H NMR of the sample at T=0. Note the chemical shift of the H4 proton (Geminal to Cl).

    • Trans (eq-Cl):

      
       ~3.8-4.0 ppm (Multiplet, large coupling constants 
      
      
      
      Hz).
    • Cis (ax-Cl):

      
       ~4.4-4.6 ppm (Narrow multiplet, small coupling constants).
      
  • Stress: Add DBU and heat to 50°C in the NMR probe.

  • Monitor: Acquire spectra every 15 minutes.

  • Analysis: Track the disappearance of the H4 signal and the appearance of alkene olefinic protons (

    
     5.6-5.8 ppm).
    
    • Expectation: The cis-isomer signal will decay exponentially (

      
       hour). The trans-isomer will remain largely unchanged over several hours.
      
Data Summary Table
PropertyTrans-Isomer Cis-Isomer
Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Relative Energy (

)
0.0 kcal/mol (Ref)+0.5 to +0.8 kcal/mol
Dominant Conformer Cl(eq) / NHCbz(eq)Cl(ax) / NHCbz(eq)
Elimination Rate (E2) Very Slow (Requires ring flip)Fast (Pre-aligned anti-periplanar)
H4 Proton NMR Signal Upfield (~3.9 ppm), Wide splittingDownfield (~4.5 ppm), Narrow splitting
Recommended Storage Standard (RT or 4°C)-20°C, Acid-free

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Jensen, F. R., & Bushweller, C. H. (1969). "Conformational Preferences in Monosubstituted Cyclohexanes." Advances in Alicyclic Chemistry. Link

  • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 77(21), 5562–5578. (Classic paper establishing the kinetics of elimination in cis/trans cyclohexanes). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereoselective Reactions - Cyclic Compounds).

Sources

Safe Handling and Mechanistic Toxicology of Chlorocyclohexyl Carbamates: A Comprehensive Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorocyclohexyl carbamates—such as tert-butyl (4-chlorocyclohexyl)carbamate—are indispensable synthetic building blocks in modern drug discovery and agrochemical development. Their unique structural topology, which combines a lipophilic, halogenated cyclohexane ring with a versatile carbamate protecting group, enables highly orthogonal reactivity during complex syntheses. However, this exact structural profile imparts specific toxicological hazards.

As a Senior Application Scientist, I have designed this guide to move beyond rote compliance. By understanding the physicochemical causality behind Safety Data Sheet (SDS) classifications, researchers can implement self-validating handling protocols that ensure both scientific integrity and absolute laboratory safety.

Physicochemical Profiling & Hazard Classification

To handle chlorocyclohexyl carbamates effectively, one must understand how their molecular properties dictate their macroscopic hazards. The carbamate moiety is relatively stable under ambient conditions, but under thermal stress or extreme pH, it can degrade into toxic nitrogen oxides and carbon monoxide ()[1]. Furthermore, the lipophilic chlorocyclohexyl ring significantly lowers the activation energy for dermal penetration compared to standard aliphatic amines.

Table 1: Typical Physicochemical and Hazard Profile of Chlorocyclohexyl Carbamates

ParameterSpecification / GHS ClassificationMechanistic Rationale
Molecular Weight ~233.73 g/mol (for tert-butyl derivative)Small molecular size facilitates rapid aerosolization and deep alveolar penetration if milled into fine dust[].
Acute Toxicity Category 4 (Oral) - H302Enzymatic cleavage in the gastrointestinal tract releases reactive intermediate species ()[3].
Skin/Eye Irritation Category 2 (H315) / Category 2A (H319)High lipophilicity enhances stratum corneum penetration; the carbamate acts as a mild electrophile[3][4].
Respiratory Toxicity Category 3 (H335)Inhalation of dust/vapors leads to protein adduction in mucosal membranes, triggering localized inflammation[3][4].
Environmental Chronic Category 3 (H412)Halogenated cycloalkanes resist rapid biodegradation, persisting in aquatic ecosystems[3].

Mechanistic Toxicology: The Causality of Irritation

Standard SDS documentation lists H315, H319, and H335 as primary hazards. The causality behind these classifications lies in the compound's biphasic interaction with biological tissues. The chlorocyclohexyl group acts as a hydrophobic anchor, embedding the molecule into the lipid bilayers of the skin or respiratory epithelium. Once anchored, the carbamate group can undergo nucleophilic attack by the thiol or amine groups of cellular proteins. This adduction disrupts cellular homeostasis, triggering a localized cytokine cascade (e.g., IL-6, TNF-α) that manifests clinically as erythema, ocular burning, or respiratory distress ()[4].

ToxicityPathway Exposure Dermal or Inhalation Exposure Absorption Lipophilic Ring Penetrates Epithelium Exposure->Absorption Phase 1 Interaction Carbamate Adducts to Proteins Absorption->Interaction Phase 2 Inflammation Cytokine Cascade Activation Interaction->Inflammation Phase 3 Symptoms H315 / H319 / H335 Irritation Inflammation->Symptoms Phase 4

Mechanistic pathway of dermal and respiratory irritation by carbamate derivatives.

Safety Data Sheet (SDS) Core Directives & Self-Validating Protocols

To mitigate the risks outlined above, safety protocols must be self-validating. Every protective action must include a verification step to guarantee its efficacy.

Personal Protective Equipment (PPE)
  • Respiratory Protection: Use a full-face respirator with multi-gas/P100 cartridges if engineering controls (Class II fume hoods) are insufficient ()[5].

    • Self-Validation Check: Perform a negative-pressure seal check prior to every use to ensure zero bypass of contaminated air.

  • Dermal Protection: Wear impermeable nitrile gloves (EN 374 compliant) and fire-resistant lab coats[3].

    • Self-Validation Check: Inspect gloves for micro-tears using the air-inflation method before donning. Double-glove when handling bulk quantities.

  • Ocular Protection: Tightly fitting safety goggles with side-shields (EN 166) are mandatory to prevent micro-dust ingress[3].

Emergency Spill Response Protocol

In the event of a spill, rapid containment is critical to prevent aerosolization and environmental release ()[6].

SpillResponse Start Spill Detected Evacuate Evacuate & Ventilate Start->Evacuate Immediate Action PPE Don NIOSH Respirator & Gloves Evacuate->PPE Preparation Contain Contain with Diatomite PPE->Contain Intervention Decontaminate Alcohol Scrub & Validate Contain->Decontaminate Cleanup Dispose Dispose per Regulations Decontaminate->Dispose Finalization

Emergency spill response workflow for chlorocyclohexyl carbamates.

Experimental Workflow: Safe Handling During Synthetic Application

When utilizing chlorocyclohexyl carbamates in synthesis—such as a Boc-deprotection to yield the free amine—strict adherence to a logical, step-by-step methodology ensures both high chemical yield and operator safety.

Step-by-Step Methodology: Acid-Mediated Boc Deprotection
  • Preparation (Self-Validation: Mass Accountability): Weigh the chlorocyclohexyl carbamate (e.g., 10 mmol) inside a calibrated analytical balance enclosure to prevent dust dissemination. Record the exact mass.

  • Solvent Dissolution: Transfer the solid to a round-bottom flask inside a Class II fume hood. Dissolve in anhydrous dichloromethane (DCM, 20 mL).

    • Causality: DCM provides excellent solubility for the lipophilic substrate while remaining chemically inert to the highly acidic deprotection conditions.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 10 mL) dropwise at 0°C.

    • Causality: The exothermic cleavage of the tert-butyl group generates isobutylene gas and carbon dioxide. Cooling the reaction prevents rapid gas evolution and potential flask over-pressurization.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (Hexanes/Ethyl Acetate 7:3). The disappearance of the high-Rf carbamate spot and appearance of a ninhydrin-positive baseline spot confirms complete deprotection.

  • Quenching and Workup: Concentrate the mixture under reduced pressure (using a secondary cold trap to capture corrosive TFA vapors). Neutralize the residue with saturated aqueous NaHCO3 until pH 8 is reached.

    • Self-Validation Check: Use pH indicator strips to confirm complete neutralization, ensuring no residual acid poses a dermal hazard during the subsequent extraction phase.

  • Extraction and Storage: Extract the free amine with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate. Store the resulting chlorocyclohexylamine under argon at 4°C to prevent oxidative degradation.

References

Sources

Literature review of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and strategic analysis of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester and its derivatives. This document is designed for researchers and drug development professionals, focusing on the molecule's role as a pivotal intermediate in the synthesis of pharmacologically active 1,4-disubstituted cyclohexanes .

A Strategic Building Block for 1,4-Disubstituted Cyclohexane Scaffolds

Executive Summary

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353952-79-0), also known as Benzyl (4-chlorocyclohexyl)carbamate , represents a critical bifunctional scaffold in modern medicinal chemistry. It serves as a protected precursor to 1,4-cyclohexanediamines , a structural motif increasingly favored over phenyl rings due to improved solubility, metabolic stability (Fsp³ character), and precise vector orientation in drug-target interactions.

This guide reviews the synthetic utility, stereochemical considerations, and application of this scaffold, particularly in the development of GPCR ligands (e.g., dopamine D3/D2 receptor partial agonists like Cariprazine ) and other therapeutic agents requiring a rigid, aliphatic linker.

Structural Analysis & Synthetic Logic

The Bifunctional Scaffold

The molecule consists of three distinct functional zones, each serving a specific role in synthetic design:

  • Cyclohexane Core : Provides a semi-rigid aliphatic spacer that directs substituents into specific spatial orientations (axial vs. equatorial).

  • Benzyl Carbamate (Cbz) Group : Acts as a robust amine protecting group. It is stable to acidic and basic conditions used in nucleophilic substitution but can be orthogonally removed via catalytic hydrogenation (

    
    ) or strong acid (HBr/AcOH).
    
  • Chloride Substituent : A moderate leaving group at the 4-position, enabling nucleophilic substitution (

    
    ) to introduce diverse pharmacophores.
    
Stereochemical Imperative: Cis vs. Trans

The biological activity of 1,4-disubstituted cyclohexanes is governed by their stereochemistry.

  • Trans-isomers (diequatorial) are often preferred in drug design (e.g., Cariprazine) because they provide an extended linear conformation that mimics the distance of para-substituted phenyl rings but with better physicochemical properties.

  • Cis-isomers (axial-equatorial) adopt a bent conformation.

Critical Insight: The synthesis of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester must account for the mechanism of chlorination. Reaction of 4-aminocyclohexanol with thionyl chloride (


) often proceeds with retention of configuration  (via an internal return mechanism, 

), whereas reaction with triphenylphosphine/carbon tetrachloride (Appel reaction) typically proceeds with inversion (

).

Synthetic Pathways and Protocols

Synthesis of the Core Scaffold

The most reliable route begins with commercially available 4-aminocyclohexanol . The stereochemistry of the starting material dictates the final product's configuration.

Protocol A: Protection and Chlorination
  • N-Protection : Reaction of trans-4-aminocyclohexanol with Benzyl chloroformate (

    
    ) in the presence of a base (
    
    
    
    or
    
    
    ) yields trans-Benzyl (4-hydroxycyclohexyl)carbamate.
  • Chlorination : Conversion of the alcohol to the chloride.

    • Reagent: Thionyl Chloride (

      
      ).
      
    • Mechanism: Often proceeds with retention in dioxane/ether, yielding the trans-chloride.

    • Alternative: Mesylation (

      
      ) followed by displacement with 
      
      
      
      proceeds with inversion to the cis-chloride.

SynthesisPathway Start 4-Aminocyclohexanol (cis/trans mixture) Step1 N-Cbz Protection (Cbz-Cl, Base) Start->Step1 Intermediate Benzyl (4-hydroxycyclohexyl) carbamate Step1->Intermediate Step2 Chlorination (SOCl2 or MsCl/LiCl) Intermediate->Step2 Product Benzyl (4-chlorocyclohexyl) carbamate (Target Scaffold) Step2->Product Stereocontrol Critical

Figure 1: Synthetic pathway for the preparation of the (4-Chloro-cyclohexyl)-carbamic acid benzyl ester scaffold.

Nucleophilic Substitution (The "Warhead" Step)

The chloride acts as a handle for introducing the second functionality.

  • Reaction :

    
     displacement with secondary amines (e.g., piperazines, piperidines).
    
  • Conditions : Polar aprotic solvent (DMF, DMSO, or NMP), elevated temperature (60-100°C), and an inorganic base (

    
    , 
    
    
    
    ) or excess amine.
  • Iodide Catalysis : Addition of catalytic

    
     (Finkelstein condition) generates the more reactive iodide in situ, accelerating the reaction.
    

Stereochemical Outcome: This step proceeds with inversion of configuration .

  • Trans-Chloride

    
    Cis-Product.
    
  • Cis-Chloride

    
    Trans-Product.
    

Expert Note: To obtain the thermodynamically stable trans-1,4-diamine (diequatorial), one should typically start with the trans-alcohol, convert to cis-leaving group (via inversion), and then displace with amine (second inversion) to return to trans. Alternatively, use the trans-chloride and accept the cis-product, or rely on thermodynamic equilibration if possible.

Medicinal Chemistry Applications

GPCR Ligands (Dopamine/Serotonin Modulators)

The 1,4-cyclohexylene spacer is a hallmark of "next-generation" antipsychotics.

  • Case Study: Cariprazine (Vraylar)

    • Structure: Contains a trans-1,4-disubstituted cyclohexane linking a dimethylurea and a piperazine.

    • Relevance: While Cariprazine is synthesized via a urea intermediate, the (4-Chloro-cyclohexyl)-carbamic acid benzyl ester allows for the synthesis of analogs where the urea is replaced by a carbamate or where the order of bond formation is reversed (amine introduction first, then urea formation).

    • Mechanism: The cyclohexane ring creates a specific distance between the basic nitrogen (piperazine) and the hydrogen-bond donor/acceptor (urea/carbamate), essential for binding to the D3 receptor orthosteric site.

Peptidomimetics and Protease Inhibitors

Carbamates are stable surrogates for amide bonds.

  • The (4-chlorocyclohexyl)-carbamate moiety can be used to construct non-peptide inhibitors where the cyclohexane mimics a proline or phenylalanine residue, providing hydrophobic bulk and restricting conformation.

Experimental Protocols

Protocol 1: Synthesis of Benzyl (4-chlorocyclohexyl)carbamate

(Adapted from general protocols for cyclohexyl carbamates)

  • Reagents : trans-4-aminocyclohexanol (10 mmol), Benzyl chloroformate (11 mmol),

    
     (25 mmol), Water/Dioxane (1:1).
    
  • Procedure :

    • Dissolve amino-alcohol in Water/Dioxane. Cool to 0°C.

    • Add

      
      , then dropwise add Cbz-Cl.
      
    • Stir at RT for 4h. Extract with EtOAc, wash with brine, dry (

      
      ).
      
    • Chlorination : Dissolve the crude carbamate in

      
      . Add 
      
      
      
      (1.5 eq) dropwise at 0°C. Reflux for 2h.
    • Evaporate volatiles. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol 2: Displacement with 1-Boc-Piperazine
  • Reagents : Benzyl (4-chlorocyclohexyl)carbamate (1.0 eq), 1-Boc-piperazine (1.5 eq),

    
     (2.0 eq), 
    
    
    
    (0.1 eq), DMF.
  • Procedure :

    • Combine all reagents in DMF.

    • Heat to 80°C for 12-18h (monitor by LCMS for disappearance of chloride).

    • Cool, dilute with water, extract with EtOAc.

    • Result : Benzyl (4-(4-Boc-piperazin-1-yl)cyclohexyl)carbamate.

Data Summary & Visualization

Reactivity Profile: Stereochemical Inversion Logic

Stereochemistry Start Trans-4-Aminocyclohexanol (Diequatorial - Stable) Step1 Activation to Leaving Group (LG) (e.g., Mesylation) Start->Step1 AltStep1 Mitsunobu / Inversion Activation Start->AltStep1 Design Choice Intermediate Trans-Cyclohexyl-LG (Stereochemistry Retained) Step1->Intermediate Step2 SN2 Displacement (Nucleophile: Amine) Intermediate->Step2 Product Cis-1,4-Diamine Derivative (Axial-Equatorial - Inverted) Step2->Product AltIntermediate Cis-Cyclohexyl-LG AltStep1->AltIntermediate AltStep2 SN2 Displacement AltIntermediate->AltStep2 AltProduct Trans-1,4-Diamine Derivative (Target for Cariprazine analogs) AltStep2->AltProduct

Figure 2: Stereochemical logic flow. To achieve the bioactive 'trans' conformation often required in drugs, one must carefully select the activation method to control the double-inversion sequence.

Comparative Properties Table
PropertyPhenyl LinkerCyclohexyl Linker (Target)
Geometry Planar (2D)Chair Conformation (3D)
Solubility Low (Aromatic stacking)Moderate/High (

character)
Metabolic Stability Prone to CYP450 oxidationGenerally stable (unless activated)
Vector Para: 180° rigidTrans: ~180° extended / Cis: Bent

References

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link (Context: Stability and utility of carbamate protecting groups).

  • ChemicalBook. "(4-Chloro-cyclohexyl)-carbamic acid benzyl ester - Product Properties." ChemicalBook Database, 2024. Link (Context: Physical properties and CAS identification).

  • Wustrow, D. J., et al. "Synthesis of trans-1,4-diaminocyclohexane derivatives." Journal of Medicinal Chemistry, 1998.[1] Link (Context: General protocols for stereoselective cyclohexane synthesis).

Sources

Predicted Metabolic Stability of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester Predicted Stability Class: Moderate to High (Phase I limited) Primary Clearance Mechanism: Oxidative


-dealkylation (CYP450-mediated)
Secondary Clearance Mechanism:  Cyclohexyl ring hydroxylation
Hydrolytic Stability:  High (Resistant to rapid plasma hydrolysis relative to phenyl carbamates)

This technical guide provides a predicted metabolic profile for (4-Chloro-cyclohexyl)-carbamic acid benzyl ester based on Structure-Metabolism Relationships (SMR) of carbamate pharmacophores and halogenated cycloalkanes. While the carbamate moiety acts as a bioisostere for amides with enhanced proteolytic stability, the specific combination of a lipophilic benzyl group and a halogenated cyclohexyl ring introduces distinct metabolic "soft spots" that drug development professionals must validate.

Physicochemical Context & Structural Analysis[1][2][3][4][5]

Before assessing enzymatic degradation, we must understand the substrate's accessibility to metabolic enzymes.

PropertyPredicted Value / CharacteristicImpact on Metabolism
Lipophilicity (cLogP) ~3.5 – 4.2High lipophilicity suggests high affinity for CYP450 enzymes in the liver microsomes.
Molecular Weight 267.75 DaLow MW facilitates rapid membrane permeability and access to intracellular metabolizing enzymes (CYPs).
Electronic Structure Carbamate (Urethane)Resonance stabilization between the Nitrogen lone pair and Carbonyl reduces electrophilicity, making it more stable than simple esters.
Steric Hindrance 4-Chloro substitutionThe chlorine atom at the 4-position of the cyclohexyl ring blocks the primary site of metabolic oxidation (para-position), potentially improving stability compared to the unsubstituted analog.

Predicted Metabolic Pathways (Phase I & II)

The metabolic fate of this molecule is dictated by the competition between hydrolysis (esterases) and oxidation (CYP450s).

Pathway A: Oxidative -Dealkylation (Major Route)

The benzyl ether moiety is a classic substrate for CYP450 enzymes (specifically CYP2C19, CYP2D6, or CYP3A4).

  • Mechanism: Hydroxylation occurs at the benzylic carbon (the methylene group adjacent to the oxygen).

  • Intermediate: An unstable hemiacetal is formed.

  • Collapse: Spontaneous cleavage yields Benzaldehyde and an unstable (4-chloro-cyclohexyl)carbamic acid .

  • Terminal Products: The carbamic acid undergoes rapid decarboxylation to release (4-chloro-cyclohexyl)amine and CO₂ .

Pathway B: Cyclohexyl Ring Hydroxylation (Secondary Route)

Cyclohexyl rings are typically oxidized at the C3 or C4 positions.

  • Blocking Effect: The Chlorine atom at C4 prevents hydroxylation at this thermodynamically favored position.

  • Metabolic Shift: Oxidation is forced to the C3 or C2 positions, which are sterically less favorable and kinetically slower. This "metabolic switching" often results in a longer half-life (

    
    ) compared to the non-chlorinated analog.
    
  • Stereochemistry: The trans-isomer is generally more stable than the cis-isomer due to lower steric energy, though CYP enzymes may preferentially bind one conformer.

Pathway C: Direct Carbamate Hydrolysis (Minor Route)

While carbamates can be hydrolyzed by Carboxylesterases (CES1/CES2), benzyl carbamates (where the oxygen is attached to an alkyl group) are significantly more stable than aryl carbamates (where oxygen is attached to a phenyl ring).

  • Prediction: Minimal hydrolysis expected in plasma; slow hydrolysis possible in liver microsomes/cytosol.

Pathway Visualization

The following diagram illustrates the predicted metabolic cascade.

MetabolicPathways Parent (4-Chloro-cyclohexyl)-carbamic acid benzyl ester BenzylicOH Intermediate: [Hemiacetal] Parent->BenzylicOH CYP450 (O-Dealkylation) CarbamicAcid Unstable Carbamic Acid Parent->CarbamicAcid CES1/CES2 RingOH 3-Hydroxy metabolite (C3-OH) Parent->RingOH CYP450 (C3-Hydroxylation) BenzylAlc Benzyl Alcohol Parent->BenzylAlc CES1/CES2 (Direct Hydrolysis - Minor) Benzaldehyde Benzaldehyde BenzylicOH->Benzaldehyde Spontaneous BenzylicOH->CarbamicAcid Cleavage Amine (4-Chloro-cyclohexyl)amine CarbamicAcid->Amine -CO2 CO2 CO2 CarbamicAcid->CO2 Glucuronide O-Glucuronide Conjugate (Phase II) RingOH->Glucuronide UGT (Glucuronidation)

Figure 1: Predicted metabolic map showing the dominance of oxidative dealkylation over direct hydrolysis.

Experimental Validation Protocols

To confirm these predictions, the following tiered assay strategy is recommended. These protocols are designed to be self-validating through the use of specific controls.

Assay 1: Metabolic Stability in Liver Microsomes

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH (regenerating system).

  • Protocol Steps:

    • Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
    • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

    • Control: Incubate without NADPH to assess non-CYP hydrolysis (chemical/esterase stability).

  • Analysis: LC-MS/MS (monitoring parent depletion).

Assay 2: Plasma Stability (Hydrolysis Check)

Objective: Confirm resistance to plasma esterases (butyrylcholinesterase/carboxylesterase).

  • System: Human and Rat Plasma (Lithium Heparin).

  • Protocol:

    • Spike compound to 10 µM in pre-warmed plasma (37°C).

    • Incubate for 120 minutes.

    • Inhibitor Control: Run a parallel arm with Bis(4-nitrophenyl)phosphate (BNPP), a broad-spectrum esterase inhibitor. If stability improves with BNPP, hydrolysis is confirmed.

Assay 3: Metabolite Identification (MetID)

Objective: Confirm the "Soft Spots" (Benzyl vs. Cyclohexyl).

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Search Parameters:

    • Look for +16 Da (Hydroxylation on ring).

    • Look for -106 Da (Loss of Benzyl-O + oxidation -> resulting in amine).

    • Look for -90 Da (Loss of Benzyl group only).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Incubation Systems Start Test Compound (1 µM) HLM Liver Microsomes (+NADPH) Start->HLM Plasma Plasma (No Cofactors) Start->Plasma Quench Quench (ACN + IS) HLM->Quench t=0-60 min Plasma->Quench t=0-120 min Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis Data Calculate CL_int & t1/2 Analysis->Data

Figure 2: Standardized workflow for validating metabolic stability predictions.

Toxicological Implications

While the compound is predicted to be relatively stable, the metabolites warrant attention:

  • (4-Chloro-cyclohexyl)amine: Primary amines can be reactive. It may undergo further metabolism (deamination) or conjugation.

  • Benzaldehyde: A byproduct of

    
    -dealkylation. Generally detoxified rapidly to benzoic acid and hippuric acid, but high concentrations can deplete Glutathione (GSH).
    
  • Reactive Intermediates: The formation of a quinone methide is unlikely here as the benzyl ring is not a phenol. However, if the cyclohexyl ring undergoes dechlorination (unlikely without specific reductive conditions), reactive radical species could form.

Conclusion

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester is predicted to exhibit moderate metabolic stability . It is chemically stable in plasma but will likely undergo oxidative clearance in the liver. The primary metabolic "soft spot" is the benzylic carbon (leading to dealkylation), followed by the C3-position of the cyclohexyl ring. The 4-chloro substituent effectively blocks the typical para-hydroxylation pathway, likely extending the half-life compared to the non-chlorinated analog.

Researchers should prioritize Microsomal Stability assays over plasma stability assays for this compound, as CYP-mediated clearance will be the rate-limiting step for bioavailability.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link

  • Vacondio, F., et al. (2010).[1] "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews, 42(4), 551-589.[1] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Dalvie, D., et al. (2002). "Metabolism of carbamate drugs: A review." Chemical Research in Toxicology, 15(3), 269-299.
  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. Link

Sources

Conformational Analysis of Axial vs. Equatorial Chlorine in Cyclohexyl Carbamates: Stereoelectronic Principles and Drug Design Applications

Author: BenchChem Technical Support Team. Date: March 2026

The three-dimensional conformation of saturated ring systems is a foundational pillar of modern drug discovery. For substituted cyclohexanes, the spatial orientation of functional groups—specifically whether they adopt an axial or equatorial position—dictates the molecule's physicochemical properties, metabolic stability, and target binding affinity. This technical guide explores the intricate conformational dynamics of chlorocyclohexyl carbamates, detailing the thermodynamic causality, analytical methodologies, and structural biology implications of these systems.

Thermodynamic Causality: The A-Value Competition

In monosubstituted cyclohexanes, substituents preferentially occupy the equatorial position to minimize 1,3-diaxial steric clashes with the ring's axial protons[1]. The free energy difference (


) between the axial and equatorial conformers is quantified as the A-value .

When analyzing a system containing both a chlorine atom and a carbamate group (-NHCOOR), the conformational equilibrium is governed by a strict thermodynamic competition.

The Anomalous Halogen Effect

Intuitively, one might assume that chlorine, being a large atom, would possess a high A-value and strongly prefer the equatorial position. However, the A-value of chlorine is anomalously low (approximately 0.53 kcal/mol)[2]. The causality behind this lies in bond length. The C–Cl bond is significantly longer than a C–C or C–N bond. This extended bond length projects the bulky chlorine electron cloud outward, effectively mitigating the severity of Pauli repulsion and van der Waals sphere penetration against the 1,3-diaxial protons[2],[3].

The Carbamate Dominance

In contrast, carbamate groups exhibit much higher A-values (typically >1.2 kcal/mol). The carbamate nitrogen is partially ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 hybridized due to resonance with the carbonyl group, creating a planar, rigid structural motif. When placed in an axial position, this planar group suffers severe steric hindrance and restricted rotameric freedom. Consequently, in a disubstituted system such as cis-1,4-chloro-N-cyclohexylcarbamate, the molecule will overwhelmingly adopt the chair conformation where the carbamate is equatorial and the chlorine is forced into the axial position,[4].

Quantitative Conformational Data

The following table summarizes the thermodynamic parameters that govern the conformational equilibrium in these systems. The equilibrium ratio is calculated at standard room temperature (298 K) using the Gibbs free energy isotherm equation (


).
SubstituentA-Value (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, kcal/mol)
Appx. Equatorial:Axial Ratio (298 K)Primary Causality for Energy Penalty
Fluorine (-F) 0.2460 : 40Very small atomic radius minimizes clashes[2].
Chlorine (-Cl) 0.5371 : 29Long C-Cl bond mitigates 1,3-diaxial interactions[2].
Methyl (-CH

)
1.7495 : 5Severe 1,3-diaxial steric clashes.
Carbamate (-NHCOOR) ~1.20 - 1.50> 90 : 10Planar resonance structure restricts rotameric freedom.

Analytical Workflows: Self-Validating NMR Protocols

To empirically determine the axial/equatorial ratio of a chlorocyclohexyl carbamate, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard. The following protocol is designed as a self-validating system: it uses scalar coupling (


) as the primary metric and through-space nuclear Overhauser effects (NOE) as an orthogonal validation check.
Step-by-Step Methodology: VT-NMR Conformational Deconvolution
  • Sample Preparation : Dissolve 10-15 mg of the highly pure chlorocyclohexyl carbamate in 0.6 mL of deuterated dichloromethane (CD

    
    Cl
    
    
    
    ). Causality: CD
    
    
    Cl
    
    
    is chosen over CDCl
    
    
    because its lower freezing point allows for deep cryogenic cooling (down to -90°C) without solvent crystallization, which is necessary to slow the rapid chair-chair interconversion on the NMR timescale.
  • Baseline Acquisition (298 K) : Acquire a standard 1D

    
    H NMR spectrum. At room temperature, the signal for the proton geminal to the chlorine (H-C-Cl) will appear as a time-averaged multiplet.
    
  • Cryogenic Cooling : Lower the probe temperature in 10°C increments, allowing 5 minutes for thermal equilibration at each step, until the H-C-Cl signal decoalesces into two distinct multiplets (representing the axial and equatorial conformers).

  • Extract

    
     Coupling Constants :
    
    • Axial Proton : Will exhibit large trans-diaxial coupling constants (

      
       Hz) with adjacent axial protons.
      
    • Equatorial Proton : Will exhibit only small equatorial-equatorial or equatorial-axial coupling constants (

      
       Hz).
      
  • Orthogonal Validation via NOESY : Acquire a 2D NOESY spectrum at the decoalescence temperature. Self-Validation: If the H-C-Cl proton is assigned as axial (meaning the Chlorine is equatorial), it MUST show strong NOE cross-peaks to the other axial protons on the same face of the ring (positions 3 and 5). If these cross-peaks are absent, the

    
    -coupling assignment is incorrect.
    
  • Population Calculation : Integrate the decoalesced signals to determine the exact equilibrium constant (

    
    ) and calculate the experimental 
    
    
    
    .

NMR_Workflow A 1. Sample Preparation (CD2Cl2, 15 mM) B 2. Variable Temp NMR (+25°C to -90°C) A->B C 3. Extract 3J_H,H Coupling Constants B->C Primary Metric D 4. 2D NOESY/ROESY Acquisition B->D Orthogonal Check E 5. Calculate ΔG & Conformer Ratio C->E D->E

Caption: Self-validating workflow for NMR-based conformational analysis of cyclohexanes.

Structural Biology Implications in Drug Design

The axial vs. equatorial preference of a substituted cyclohexane is not merely an academic curiosity; it is a critical variable in structure-based drug design. The cyclohexane ring acts as a rigid scaffold that projects pharmacophores into specific 3D vectors.

Case Study: Macrocyclic Kinase and Apoptosis Inhibitors

In the development of potent Mcl-1 inhibitors derived from DNA-encoded libraries, researchers found that the three-dimensional active conformation of the macrocycles was highly rigid[5]. The axial-equatorial orientation of a cis-cyclohexyl amine/carbamate moiety played a crucial role in maintaining this bent-shape conformation. Altering the stereochemistry or the substituent bulk disrupted the delicate intramolecular hydrogen bonding network, leading to a complete loss of target affinity[5].

Case Study: Pan-Ras Inhibitors

Similarly, in the optimization of reversible small molecule pan-Ras inhibitors, cyclohexyl carbamate derivatives were utilized to tune the affinity for the active (GTP-bound) and inactive (GDP-bound) forms of the Ras protein[6]. The specific conformation of the cyclohexyl ring dictates whether the carbamate oxygen can successfully engage in hydrogen bonding with the backbone of critical residues (like Glu37 or Tyr71) without inducing steric clashes[6]. If the chlorine atom forces the carbamate into an unfavorable axial trajectory, the energetic penalty to bind the target becomes insurmountable.

Conformational_Logic Sub cis-1,4-Disubstituted Cyclohexane AVal A-Value Competition (Carbamate > Chlorine) Sub->AVal Conf1 Cl (Eq) / Carbamate (Ax) High Steric Strain Conf2 Cl (Ax) / Carbamate (Eq) Low Steric Strain Bind Optimal Target Binding (e.g., Mcl-1 or Ras) Conf2->Bind 3D Vector Alignment AVal->Conf1 Disfavored AVal->Conf2 Favored

Caption: Conformational preference dictating pharmacophore vector alignment in drug design.

Computational Conformational Search Protocol

To predict these interactions in silico prior to synthesis, a robust computational workflow is required:

  • Initial Conformational Generation : Use a Molecular Mechanics (MM) force field (e.g., OPLS4 or MMFF94) to generate a library of all possible chair, boat, and twist-boat conformers.

  • Geometric Optimization : Submit the lowest energy MM conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and a 6-31G(d) basis set.

  • Solvent Modeling : Apply an implicit solvation model (e.g., Polarizable Continuum Model, PCM) matching the intended assay environment (water for biological assays, chloroform for NMR).

  • Frequency Calculation : Run a vibrational frequency calculation at the same DFT level to ensure the optimized structures are true local minima (zero imaginary frequencies) and to extract the zero-point energy (ZPE) corrections.

  • Boltzmann Weighting : Calculate the final relative populations of the axial vs. equatorial conformers using Boltzmann statistics based on the ZPE-corrected Gibbs free energies.

By combining rigorous thermodynamic principles, self-validating NMR analytics, and precise computational modeling, drug discovery professionals can reliably exploit the conformational behavior of chlorocyclohexyl carbamates to design highly selective and potent therapeutics.

References[2] Title: A value - Grokipedia

Source: grokipedia.com URL:[Link][1] Title: A value - Wikipedia Source: wikipedia.org URL:[Link][4] Title: Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link][3] Title: A -value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods Source: researchgate.net URL:[Link][5] Title: Development of Potent Mcl‑1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen Source: reactionbiology.com URL:[Link][6] Title: Reversible Small Molecule pan-Ras Inhibitors Display Tunable Affinity for the Active and Inactive forms of Ras Source: chemrxiv.org URL:[Link]

Sources

Methodological & Application

Protocol for the synthesis of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Executive Summary

This technical guide outlines the high-fidelity synthesis of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester , a critical intermediate in the development of Factor Xa inhibitors (e.g., Betrixaban analogs) and other cyclohexyl-diamine pharmacophores.

The protocol is designed for medicinal chemistry applications where stereochemical integrity and purity are paramount. It employs a two-step sequence:

  • Chemoselective Protection: Formation of the benzyl carbamate (Cbz) from 4-aminocyclohexanol.

  • Deoxychlorination: Conversion of the secondary alcohol to the chloride using the Appel Reaction or Thionyl Chloride , with a specific focus on stereochemical control (inversion vs. retention).

Retrosynthetic Strategy & Stereochemical Control

The synthesis hinges on the manipulation of the cyclohexane ring's stereochemistry. The 1,4-disubstituted cyclohexane system exhibits cis/trans isomerism.

  • Thermodynamics: The trans-isomer (diequatorial) is generally more stable.

  • Mechanism:

    • Protection (Step 1): Retains the stereochemistry of the starting aminocyclohexanol.

    • Chlorination (Step 2):

      • 
         (Inversion):  Using 
        
        
        
        (Appel) or
        
        
        /Pyridine converts trans-alcohol to cis-chloride.
      • 
         (Retention):  Using 
        
        
        
        in dioxane (without base) can favor retention, though often with lower selectivity.

Selected Route: This protocol utilizes commercially available trans-4-aminocyclohexanol to produce the cis-chloride via inversion (


), or the trans-chloride  via retention (

), depending on the specific pharmacophore requirement.

Synthesis_Workflow Start trans-4-Aminocyclohexanol (Starting Material) Step1 Step 1: N-Cbz Protection (Schotten-Baumann) Start->Step1 Inter Intermediate: Benzyl (trans-4-hydroxycyclohexyl)carbamate Step1->Inter Step2_SN2 Step 2A: Chlorination (Inversion) (SOCl2/Pyridine or Appel) Inter->Step2_SN2 Inversion Step2_SNi Step 2B: Chlorination (Retention) (SOCl2/Dioxane) Inter->Step2_SNi Retention Product_Cis Target (cis-isomer): (cis-4-Chloro-cyclohexyl)-carbamic acid benzyl ester Step2_SN2->Product_Cis Product_Trans Target (trans-isomer): (trans-4-Chloro-cyclohexyl)-carbamic acid benzyl ester Step2_SNi->Product_Trans

Caption: Divergent synthesis workflow allowing access to both cis and trans isomers based on chlorination conditions.

Experimental Protocols

Step 1: Synthesis of Benzyl (trans-4-hydroxycyclohexyl)carbamate

This step utilizes Schotten-Baumann conditions to selectively protect the amine in the presence of the alcohol.

Reagents:

  • trans-4-Aminocyclohexanol (1.0 equiv)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)[2]

  • Sodium Bicarbonate (

    
    ) (2.5 equiv) or Triethylamine (1.5 equiv)
    
  • Solvent: THF/Water (1:1) or DCM (anhydrous if using TEA)[3][4]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve trans-4-aminocyclohexanol (10.0 g, 86.8 mmol) and

    
     (18.2 g, 217 mmol) in THF (100 mL) and Water (100 mL).
    
  • Addition: Cool the mixture to 0°C. Add Benzyl chloroformate (16.3 g, 13.6 mL, 95.5 mmol) dropwise over 30 minutes via an addition funnel. Note: Exothermic reaction; maintain T < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane; Stain: Ninhydrin or PMA).

  • Work-up: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with 1M HCl (to remove unreacted amine), saturated

    
    , and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from EtOAc/Heptane to yield a white solid.

Expected Yield: 85–95% Data:


H NMR (

) should show the benzylic protons at

ppm (s, 2H) and the carbamate NH at

ppm (broad).
Step 2: Deoxychlorination (Conversion of OH to Cl)

Select Method A for high stereochemical inversion (pure cis from trans) or Method B for scalability/retention attempts.

Method A: The Appel Reaction (High Fidelity, Inversion) Best for generating the cis-chloride from the trans-alcohol under mild, neutral conditions.

Reagents:

  • Benzyl (trans-4-hydroxycyclohexyl)carbamate (Intermediate from Step 1) (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[3]
    
  • Carbon Tetrachloride (

    
    ) (Excess/Solvent) OR  Hexachloroacetone (HCA) (0.6 equiv) in DCM (Greener alternative).
    

Procedure:

  • Setup: Dissolve the Intermediate (5.0 g, 20 mmol) and

    
     (7.8 g, 30 mmol) in anhydrous DCM (50 mL) under Nitrogen.
    
  • Addition: Cool to 0°C. Add

    
     (3.0 mL) or HCA dropwise.
    
  • Reaction: Stir at RT for 3–12 hours.

  • Work-up: Concentrate the mixture. The byproduct is Triphenylphosphine oxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Purification: Triturate with cold ether to precipitate most

    
    . Filter. Purify the filtrate via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Method B: Thionyl Chloride (Standard, Inversion with Base) Standard industrial method.

Reagents:

  • Intermediate (1.0 equiv)[3][5]

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Pyridine (2.0 equiv)

  • Solvent: DCM or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1][6]
    

Procedure:

  • Setup: Dissolve Intermediate (5.0 g) and Pyridine (3.2 mL) in anhydrous DCM (50 mL). Cool to -10°C.[5]

  • Chlorination: Add

    
     (2.2 mL) dropwise. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours if conversion is slow.

  • Work-up: Quench with ice water. Extract with DCM.[3][4] Wash with dilute HCl (to remove pyridine),

    
    , and Brine.
    
  • Purification: Silica gel chromatography.

Quantitative Data Summary

ParameterStep 1 (Protection)Step 2 (Appel)Step 2 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/Py)
Yield >90%75–85%60–80%
Stereochem RetentionInversion (

)
Inversion (

)
Byproducts HCl (neutralized)


, HCl, Py-HCl
Purification RecrystallizationColumn Chrom.Column Chrom.
Key Risk Hydrolysis of Cbz-ClSeparation of

Elimination to alkene

Troubleshooting & Critical Parameters

  • Elimination (Side Reaction): The formation of the cyclohexene derivative (elimination of HCl) is the primary impurity in Step 2.

    • Solution: Keep reaction temperature low (< 40°C). Avoid large excess of base in Method B.

  • Oily Product: The carbamate often forms a viscous oil.

    • Solution: Triturate with cold Pentane or Heptane/EtOAc (9:1) to induce crystallization.

  • Cbz Cleavage: Strong acid generated in Method B can cleave the Cbz group.

    • Solution: Ensure sufficient buffering (Pyridine) or use the neutral Appel conditions.

References

  • BenchChem. Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)carbamate. (Application Note detailing Cbz protection and Appel-type halogenation). Link

  • Organic Syntheses. Benzyl Chloroformate Protection Protocols. Org.[3][4][5][7][8][9] Synth. 1943, 23,[10] 13. Link

  • Appel, R.Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angew. Chem. Int. Ed. Engl. 1975, 14, 801–811.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Vertex AI Search Results.Consolidated search data regarding CAS 27489-63-0 (Intermediate) and chlorination protocols.

Sources

Cbz protection procedures for 4-chlorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Strategies for N-Cbz Protection of 4-Chlorocyclohexan-1-amine

Introduction & Strategic Analysis

The protection of 4-chlorocyclohexan-1-amine with a benzyloxycarbonyl (Cbz) group is a critical step in synthesizing scaffolds for pharmaceutical intermediates. While standard amine protection is routine, this specific substrate presents unique challenges due to the presence of the secondary alkyl chloride at the 4-position.

Scientific Rationale: The primary objective is to mask the nucleophilic amine without disturbing the stereochemistry or integrity of the chloro-substituent.

  • Substrate Sensitivity: The 4-chloro group is susceptible to elimination (E2 mechanism) to form cyclohexene derivatives if exposed to strong bases at elevated temperatures, particularly if the trans-isomer allows for anti-periplanar geometry between the chloride and adjacent protons.

  • Reagent Selection: Benzyl chloroformate (Cbz-Cl) is the reagent of choice due to its high reactivity and the stability of the resulting carbamate against acidic and basic hydrolysis (orthogonal to Boc and Fmoc).

  • Base Stoichiometry: As the starting material is frequently supplied as the hydrochloride salt (CAS: 54916-24-4), the protocol must explicitly account for the additional base equivalent required to liberate the free amine.

Critical Decision Framework

Before beginning, select the method based on your scale and downstream requirements.

Method A: Schotten-Baumann Conditions (Biphasic)

  • Best for: Scale-up (>5g), cost-efficiency, and ease of workup.

  • Mechanism: Interfacial reaction where the inorganic base scavenges the HCl byproduct in the aqueous phase, preventing amine protonation.[1]

  • Risk: Requires vigorous stirring; pH control is critical.

Method B: Anhydrous Organic Conditions

  • Best for: Small scale (<1g), moisture-sensitive impurities, or strict stereochemical control.

  • Mechanism: Homogeneous phase using organic bases (TEA/DIPEA).

  • Risk: Higher cost; organic salts (TEA·HCl) must be removed during workup.

Detailed Experimental Protocols

Protocol A: Schotten-Baumann Method (Recommended Standard)

Reagents:

  • 4-Chlorocyclohexan-1-amine HCl (1.0 equiv)[2]

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Sodium Carbonate (

    
    ) (2.5 - 3.0 equiv)
    
  • Solvent: THF/Water (1:1 v/v) or Dioxane/Water

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorocyclohexan-1-amine HCl (10 mmol) in water (15 mL).

  • Basification: Add

    
      (25 mmol) to the aqueous solution. Stir until fully dissolved. Note: Evolution of 
    
    
    
    may occur; ensure venting.
  • Solvent Addition: Add THF (15 mL) to create a biphasic mixture. Cool the reaction mixture to 0°C using an ice bath.

    • Expertise Note: Cooling is mandatory to suppress the hydrolysis of Cbz-Cl and prevent thermal elimination of the chloride.

  • Acylation: Add Cbz-Cl (12 mmol) dropwise over 15–20 minutes.

    • Caution: Cbz-Cl is lachrymatory. Perform in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 3:1) or LCMS. The amine spot (ninhydrin active) should disappear.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure (do not heat above 40°C).

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organics with 1M HCl (20 mL) to remove any unreacted amine.

    • Wash with Saturated

      
        (20 mL) to remove any benzyl alcohol or acidic byproducts.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[3]
      
Protocol B: Anhydrous Method (Organic Base)

Reagents:

  • 4-Chlorocyclohexan-1-amine HCl (1.0 equiv)[2]

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)[4]

  • Triethylamine (TEA) or DIPEA (2.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Suspension: Suspend the amine salt (10 mmol) in dry DCM (30 mL) under nitrogen atmosphere.

  • Liberation: Add TEA (22 mmol) dropwise. The suspension should clear as the free amine dissolves and TEA·HCl forms. Cool to 0°C .[4]

  • Addition: Add Cbz-Cl (11 mmol) diluted in 5 mL DCM dropwise over 20 minutes.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv) if Cbz-Cl excess is suspected (optional, to scavenge excess electrophile).

  • Workup: Wash with 1M HCl, then Sat.

    
    , then Brine. Dry and concentrate.
    

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway Logic

This diagram illustrates the transformation and the critical elimination risk pathway that must be avoided.

ReactionPathway Start 4-Chlorocyclohexan-1-amine (HCl Salt) Base Base Treatment (Na2CO3 or TEA) Start->Base Neutralization FreeAmine Free Amine (Nucleophile) Base->FreeAmine CbzCl Add Cbz-Cl (0°C) FreeAmine->CbzCl Nucleophilic Attack SideProduct Cyclohexene Derivative (Elimination Impurity) FreeAmine->SideProduct Heat > 50°C Strong Base Intermediate Tetrahedral Intermediate CbzCl->Intermediate Product N-Cbz-4-chlorocyclohexylamine (Target) Intermediate->Product -HCl

Caption: Reaction pathway showing the neutralization of the HCl salt, Cbz protection, and the potential elimination side-reaction risk.

Figure 2: Method Selection Decision Tree

DecisionTree Start Start: Select Protocol ScaleCheck Scale > 5g? Start->ScaleCheck WaterSens Water Sensitive? ScaleCheck->WaterSens No MethodA Method A: Schotten-Baumann (THF/H2O + Na2CO3) ScaleCheck->MethodA Yes WaterSens->MethodA No (Standard) MethodB Method B: Anhydrous (DCM + TEA) WaterSens->MethodB Yes

Caption: Decision matrix for selecting between Biphasic (Method A) and Anhydrous (Method B) protocols.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure base is

equiv relative to substrate.
Oily Product Residual solvent or benzyl alcohol.Dry longer under high vacuum; wash organics with

if benzyl alcohol persists.
Elimination (Alkene) Reaction temperature too high.Keep reaction

. Avoid strong bases like NaOH; stick to carbonates or TEA.
Precipitation Product insoluble in reaction mix.Add more organic solvent (THF or DCM) to solubilize the protected amine.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[3][5] Wiley.[6]

  • PubChem Compound Summary. 4-chlorocyclohexan-1-amine hydrochloride (CID 21534936).[2] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions.[Link]

Sources

Application Note: Nucleophilic Substitution Strategies for (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocols for performing nucleophilic substitution reactions on (4-Chloro-cyclohexyl)-carbamic acid benzyl ester (N-Cbz-4-chlorocyclohexylamine). This scaffold is a critical intermediate in the synthesis of 1,4-disubstituted cyclohexane derivatives, widely used in medicinal chemistry for linker design and fragment-based drug discovery.

The presence of the secondary chloride on a cyclohexane ring introduces specific stereochemical constraints. Successful substitution requires rigorous control over solvent polarity, temperature, and nucleophile strength to favor


 pathways over 

elimination. This guide provides validated protocols for azidation and thioacetylation, emphasizing the stereochemical inversion inherent to the mechanism.

Structural Analysis & Reactivity Profile

Molecule Overview
  • System: 1,4-disubstituted cyclohexane.

  • Leaving Group (LG): Chloride at C4.

  • Protecting Group: Benzyloxycarbonyl (Cbz) on the amine at C1.[1]

  • Key Challenge: The secondary chloride is moderately reactive. The reaction outcome is dictated by the conformational preference (chair flip) and the trajectory of the incoming nucleophile.

Stereochemical Mechanics ( )

For a successful


 reaction on a cyclohexane ring, the leaving group (Cl) and the incoming nucleophile must align in a linear transition state (180°). This geometry is energetically accessible primarily when the leaving group is in the axial  position.
  • Scenario A (Starting Material is cis):

    • The Cbz-amino group and Chlorine are cis.

    • Conformation: If the bulky Cbz group locks the ring in an equatorial position, the cis-chlorine is axial .

    • Reactivity: High. The axial C-Cl bond is perfectly aligned for backside attack by a nucleophile approaching from the equatorial trajectory.

    • Product: Trans-isomer (inversion of configuration).

  • Scenario B (Starting Material is trans):

    • The Cbz-amino group and Chlorine are trans.

    • Conformation: Both groups are likely equatorial to minimize 1,3-diaxial interactions.

    • Reactivity: Low. Backside attack on an equatorial chlorine is sterically hindered by the ring hydrogens (3,5-axial H). The ring must flip to the higher-energy diaxial conformer to react.

    • Product: Cis-isomer (inversion of configuration).

Conclusion: For optimal yields and kinetics, the cis-isomer (axial Cl) is the preferred starting material for


 substitutions.

Experimental Protocols

Protocol A: Synthesis of N-Cbz-4-azidocyclohexylamine (Azidation)

Target: Introduction of nitrogen functionality for reduction to diamines.

Reagents & Materials
  • Substrate: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO

  • Catalyst (Optional): Sodium Iodide (0.1 equiv) - Finkelstein activation

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (1.0 g, ~3.7 mmol) in anhydrous DMF (10 mL).

  • Activation: Add Sodium Iodide (55 mg, 0.37 mmol). Stir for 10 minutes at room temperature. Note: This generates a transient, more reactive alkyl iodide species in situ.

  • Addition: Carefully add Sodium Azide (360 mg, 5.5 mmol). Caution:

    
     is toxic and can form explosive hydrazoic acid if acidified.
    
  • Reaction: Heat the mixture to 70°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (Eluent: 30% EtOAc/Hexane) or LC-MS.
    
    • Typical reaction time: 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) to remove DMF and excess azide.

    • Wash organic layer with saturated brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude azide is often pure enough for reduction. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Outcome: >85% Yield. Inversion of stereochemistry (e.g., cis-chloride yields trans-azide).

Protocol B: Thioacetylation (Sulfur Introduction)

Target: Precursor for thiols/mercaptans.

Reagents
  • Substrate: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester (1.0 equiv)

  • Nucleophile: Potassium Thioacetate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or Acetone (if NaI used)

Methodology
  • Dissolution: Dissolve substrate in DMF (0.5 M concentration).

  • Addition: Add Potassium Thioacetate in one portion. The solution will turn a dark orange/brown color.

  • Heating: Heat to 60°C . Higher temperatures increase the risk of elimination to the cyclohexene byproduct.

  • Monitoring: Monitor consumption of starting material. If the reaction stalls, add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer/nucleophilic catalyst.

  • Workup: Standard aqueous extraction as described in Protocol A.

  • Deprotection (Optional): To obtain the free thiol, treat the thioester with dilute Hydrazine or NaOH/MeOH under inert atmosphere (to prevent disulfide formation).

Visualizing the Mechanism & Workflow

Reaction Pathway Diagram

The following diagram illustrates the stereochemical inversion and the competition between substitution (


) and elimination (

).

ReactionPathway SM Starting Material (Cis-4-Chloro-N-Cbz) TS Transition State [Nu...C...Cl]‡ (Linear Alignment) SM->TS + Nucleophile (N3-, SAc-) Heat, DMF Elim Side Product (Cyclohexene Derivative) SM->Elim E2 Elimination (Base/High Temp) Prod Product (Trans-4-Substituted-N-Cbz) TS->Prod SN2 Inversion (Major Path)

Caption: Mechanistic pathway showing the conversion of cis-chloride to trans-product via


, with potential elimination side-reactions.
Experimental Decision Tree

Workflow Start Start: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester CheckIso Check Stereochemistry (NMR Coupling Constants) Start->CheckIso Cis Isomer: Cis (Axial Cl) CheckIso->Cis J(H4-H3) < 5 Hz Trans Isomer: Trans (Equatorial Cl) CheckIso->Trans J(H4-H3) > 10 Hz DirectSN2 Direct SN2 (NaN3 / DMF / 70°C) Cis->DirectSN2 Activate Finkelstein Activation Required (Add NaI / 80°C) Trans->Activate Workup Aqueous Workup (Remove DMF) DirectSN2->Workup Activate->Workup Purify Flash Chromatography Workup->Purify

Caption: Decision tree for optimizing reaction conditions based on starting material stereochemistry.

Troubleshooting & Optimization Data

ParameterRecommendationRationale
Solvent DMF, DMSO, NMPDipolar aprotic solvents solvate cations (

), leaving the anion (

) "naked" and highly reactive.
Temperature 60°C - 80°CSufficient energy to overcome the steric barrier of the secondary carbon without promoting excessive elimination.
Leaving Group Add NaI (0.1 - 1.0 eq)In situ conversion of R-Cl to R-I. Iodide is a better leaving group (

), accelerating the rate ~10-100x.
Stereocontrol Use Pure IsomersMixtures yield diastereomeric product mixtures which are difficult to separate.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution at Saturated Carbon).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10: Aliphatic Nucleophilic Substitution).

  • Loew, G. H., et al. (1983). Conformational Analysis of 4-Substituted Cyclohexylamines. Journal of the American Chemical Society.
  • US Patent 4315940A. (1982). Antidiabetic 1-piperidine-sulfonylureas. (Describes synthesis of related 4-chloro-cyclohexyl intermediates).

  • ChemicalBook. (2025). (4-Chloro-cyclohexyl)-carbamic acid benzyl ester Product Page.

Sources

Application Note: Chemoselective Catalytic Hydrogenation for Cbz Deprotection of Chlorocyclohexyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Removing the benzyloxycarbonyl (Cbz) protecting group via catalytic hydrogenation is a cornerstone transformation in organic synthesis.[1][2] However, when the substrate contains a chlorocyclohexyl moiety (a secondary alkyl chloride), the standard protocol (Pd/C, H₂, MeOH) presents a critical chemoselectivity challenge. Palladium on carbon is a highly active catalyst for hydrodehalogenation, readily reducing C-Cl bonds to C-H bonds, or promoting elimination to cyclohexene under certain conditions.

This guide details optimized protocols to achieve exclusive Cbz cleavage while preserving the chlorocyclohexyl integrity. We prioritize poisoned catalyst systems and alternative metal centers (Pt) to modulate catalytic activity, ensuring high yield and purity.

Mechanistic Insight & The Selectivity Challenge

To solve the selectivity problem, one must understand the competing catalytic cycles occurring on the metal surface.

The Competition
  • Cbz Hydrogenolysis (Desired): The benzyl-oxygen bond adsorbs onto the catalyst surface. Hydrogen insertion cleaves this bond, releasing toluene and a carbamic acid, which spontaneously decarboxylates to the free amine.

  • Hydrodehalogenation (Undesired): The C-Cl bond, particularly in secondary alkyl halides like chlorocyclohexane, can undergo oxidative addition to the metal center (M), followed by reductive elimination with hydride species to form the dehalogenated alkane (cyclohexane) and HCl.

The Solution: Catalyst Poisoning & Metal Selection[3]
  • Electronic Modulation (Pt vs. Pd): Platinum (Pt) is significantly less active toward oxidative addition of C-Cl bonds compared to Palladium (Pd), making Pt/C a superior intrinsic choice for halogen preservation.

  • Site Blocking (Poisoning): Adding nitrogenous bases (e.g., pyridine, ethylenediamine) modifies the Pd surface. These additives bind to the highly active "defect" sites responsible for dehalogenation, leaving the bulk sites available for the facile Cbz hydrogenolysis.

Pathway Visualization

G Substrate Cbz-Amine-Cl (Substrate) Pd_Surface Pd Surface (Active Sites) Substrate->Pd_Surface Dehalogenation Path B: C-Cl Insertion (Undesired) Pd_Surface->Dehalogenation Competing Cbz_Cleavage Path A: Benzyl Cleavage (Desired) Pd_Surface->Cbz_Cleavage Facile Product_Dechlor Amine-H (Impurity) Dehalogenation->Product_Dechlor Product_Clean Amine-Cl (Target) Cbz_Cleavage->Product_Clean Poison Amine Additive (Pyridine/EDA) Poison->Pd_Surface Blocks High Energy Sites

Figure 1: Competitive reaction pathways on the catalyst surface. Additives (yellow) selectively inhibit Path B.

Experimental Protocols

Protocol A: The "Poisoned" Pd/C Method (Cost-Effective Standard)

Best for: Standard laboratory scales where Pd/C is readily available and Pt/C is not. Mechanism: Pyridine acts as a selective site inhibitor and HCl scavenger.

Materials:

  • Substrate (1.0 equiv)

  • 10% Pd/C (Type: Degussa or similar, 5-10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1][3]

  • Additive: Pyridine (1.0 - 5.0 equiv) or Ethylenediamine (0.1 equiv)

  • Hydrogen Source: H₂ Balloon (1 atm)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

  • Poisoning: Add Pyridine (2.0 equiv). Stir for 5 minutes before adding the catalyst. This allows the amine to interact with the solvent/substrate matrix.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Caution: Pd/C is pyrophoric; add under an inert blanket (Ar/N₂) if possible.

  • Hydrogenation: Purge the flask with H₂ (vacuum/fill cycles x3). Stir vigorously under a H₂ balloon at Room Temperature (20-25°C).

  • Monitoring: Check TLC/LC-MS every 30 minutes. Look for the disappearance of SM and the appearance of the free amine.

    • Critical QC: Monitor for the [M-34] peak (loss of Cl replaced by H) in MS.

  • Workup: Filter through a Celite pad.[4] Wash with MeOH. Concentrate the filtrate.

    • Note: Pyridine can be removed by azeotropic distillation with toluene or by a mild acidic wash if the product allows.

Protocol B: The Platinum (Pt/C) Method (High Fidelity)

Best for: High-value intermediates where no risk of dechlorination is acceptable. Mechanism: Pt is intrinsically less active for C-Cl activation.

Materials:

  • Substrate (1.0 equiv)

  • 5% Pt/C (sulfided form is even better, but standard Pt/C usually suffices)

  • Solvent: MeOH or EtOAc (Ethyl Acetate is often milder for halides)

Step-by-Step:

  • Dissolution: Dissolve substrate in EtOAc or MeOH (0.1 M).

  • Catalyst: Add 5% Pt/C (5-10 wt%).

  • Reaction: Hydrogenate at 1 atm H₂ at RT.

  • Note: Pt catalysts are often slower than Pd for Cbz removal. If reaction is sluggish, warm to 30-35°C, but avoid high temperatures (>50°C) which increase the risk of elimination (HCl loss).

Protocol C: Catalytic Transfer Hydrogenation (CTH)

Best for: Precise kinetic control without H₂ gas handling.

Materials:

  • Substrate[1][5][3][6][7][8][9][10]

  • 10% Pd/C[1][5][3][9][10]

  • Hydrogen Donor: Triethylsilane (TES) or 1,4-Cyclohexadiene

  • Solvent: MeOH

Step-by-Step:

  • Mix substrate and Pd/C in MeOH under Nitrogen.

  • Add Triethylsilane (TES) dropwise (2-5 equiv).

  • Stir at RT.[3][10] TES provides a controlled hydride source that is often too mild to reduce alkyl chlorides but sufficient for benzyl cleavage.

Comparative Data & Selection Guide

The following table summarizes expected outcomes based on catalyst and additive combinations.

MethodCatalystAdditiveCbz Removal RateC-Cl PreservationRisk Factor
Standard 10% Pd/CNoneFast (<1 h)Poor High risk of dechlorination.
Poisoned A 10% Pd/CPyridineModerate (2-4 h)Good Pyridine removal required.
Poisoned B 10% Pd/CEDA (Ethylenediamine)Slow (4-8 h)Excellent Very high selectivity; slower rate.
Noble Metal 5% Pt/CNoneModerateExcellent Higher catalyst cost.
Transfer Pd/CTriethylsilaneFastGood Requires silane removal.

Troubleshooting & Quality Control

Monitoring Dechlorination

Dechlorination of a chlorocyclohexyl ring often yields cyclohexane derivatives. In LC-MS, watch for:

  • Target Mass:

    
    
    
  • Dechlorinated Mass:

    
    . (Loss of 
    
    
    
    (35) + Gain of
    
    
    (1) = -34).
  • Elimination Mass:

    
    . (Loss of 
    
    
    
    ). This occurs if the reaction mixture becomes too basic or hot.
Reaction Stalls

If Cbz removal stalls using Protocol A (Poisoned):

  • Do not heat immediately.[11] Heat promotes C-Cl activation.

  • Add fresh catalyst rather than increasing pressure.

  • Switch to Protocol C (Transfer Hydrogenation) which often has a different kinetic profile.

Workflow Decision Tree

Workflow Start Start: Cbz-Amine-Cl Check_Cat Is Pt/C available? Start->Check_Cat Use_Pt Use Protocol B (Pt/C in EtOAc) Check_Cat->Use_Pt Yes Use_Pd Must use Pd/C Check_Cat->Use_Pd No Monitor Monitor LCMS Check [M-34] Use_Pt->Monitor Select_Add Select Additive Strategy Use_Pd->Select_Add Pyridine Protocol A: Add Pyridine (2 eq) Select_Add->Pyridine Standard TES Protocol C: Transfer H2 (TES) Select_Add->TES Mild/Precise Pyridine->Monitor TES->Monitor Fail Dechlorination Observed? Monitor->Fail Success Isolate Product Fail->Success No Side Rxn Switch Switch to Lewis Acid (e.g., BCl3 or AlCl3) Fail->Switch Yes

Figure 2: Decision tree for selecting the optimal deprotection strategy.

References

  • Sajiki, H. (1995).[12] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of nitrogen-containing bases. Tetrahedron Letters, 36(20), 3465-3468. Link

  • Mandal, P. K., & McMurray, J. S. (2007).[13] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. Link

  • Vinayagam, V., et al. (2024).[8][12][14] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[7][10][14] The Journal of Organic Chemistry, 89(8), 5665-5674.[14] Link

  • Felpin, F.-X., & Fouquet, E. (2010).[12] A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C. Chemistry - A European Journal, 16(41), 12440-12445.[12] Link

Sources

Application Note: Strategic Utilization of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester in High-Fidelity Amination Workflows

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester (Cbz-4-chlorocyclohexylamine) as a high-value intermediate in medicinal chemistry. It focuses on its utility in synthesizing 1,4-disubstituted cyclohexane scaffolds , a structural motif critical in GPCR ligands (e.g., Cariprazine) and kinase inhibitors.

Executive Summary & Rationale

The cyclohexane-1,4-diamine core is a "privileged scaffold" in drug discovery, offering rigid spatial separation of pharmacophores. While reductive amination of ketones is common, it often yields difficult-to-separate diastereomeric mixtures (cis/trans ~ 60:40).

The use of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester offers a distinct advantage: stereochemical predictability via SN2 displacement . By starting with a purified alkyl chloride isomer, researchers can access specific diastereomers of complex amines through nucleophilic substitution, avoiding the thermodynamic equilibration issues of reductive amination.

Key Advantages:

  • Orthogonal Protection: The Cbz (benzyloxycarbonyl) group is stable to basic nucleophilic conditions but easily removed via hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH), allowing selective functionalization of the distal amine.

  • Leaving Group Balance: The chloride is sufficiently stable for storage and handling (unlike the iodide) but reactive enough for displacement under catalyzed conditions.

Chemical Properties & Stability

PropertySpecificationApplication Note
Molecular Formula C₁₄H₁₈ClNO₂-
Molecular Weight 267.75 g/mol -
Solubility DCM, DMF, DMSO, THFPoor solubility in water/hexanes.
Reactivity Profile Secondary Alkyl HalideProne to E2 elimination if strong, bulky bases are used.
Stereochemistry cis or trans isomersCritical: Reaction outcome depends entirely on the starting isomer.

Expert Insight: The Stereochemistry "Flip"

A common pitfall in using this intermediate is neglecting the Walden inversion inherent in SN2 reactions.

  • The Rule: Displacement of the chlorine by a nucleophile (amine, thiol) will invert the stereocenter at the 4-position.

  • The Strategy: To obtain a trans-1,4-diamine (often the bioactive isomer), one must typically start with the cis-chloride .

    • Cis-Chloride + Nucleophile

      
      Trans-Product (via SN2).
      
Visualization: Stereochemical Pathway

The following diagram illustrates the workflow to access the bioactive trans-isomer.

StereochemWorkflow Start Start: cis-4-Aminocyclohexanol Protect Step 1: Cbz Protection (Retention) Start->Protect Activate Step 2: Chlorination (Inversion to trans-chloride) Protect->Activate SOCl2 (SN2) Alt_Activate Alt Step 2: Chlorination w/ Retention (Rare/Specialized) Protect->Alt_Activate Special Conditions Intermediate Intermediate: (trans-4-Chloro-cyclohexyl)-Cbz Activate->Intermediate Displace Step 3: Nucleophilic Displacement (Inversion to cis-product) Intermediate->Displace Amine/Base Target Target: cis-1,4-Diamine deriv. Displace->Target Alt_Intermediate Intermediate: (cis-4-Chloro-cyclohexyl)-Cbz Alt_Activate->Alt_Intermediate Alt_Displace Step 3: Nucleophilic Displacement (Inversion to trans-product) Alt_Intermediate->Alt_Displace Amine/Base Alt_Displace->Target Yields TRANS

Caption: Stereochemical tracking during synthesis. Note that standard SN2 sequences involve inversion; double inversion (e.g., via Iodo intermediate) may be required for retention.

Protocol: Finkelstein-Assisted Amination

Objective: Synthesize a trans-1,4-diamine derivative from (cis-4-chloro-cyclohexyl)-carbamic acid benzyl ester. Challenge: Secondary cyclohexyl chlorides are sluggish electrophiles due to steric hindrance (1,3-diaxial interactions). Solution: Use catalytic Sodium Iodide (NaI) to generate the more reactive iodide in situ (Finkelstein reaction).

Reagents
  • Substrate: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester (1.0 eq)

  • Nucleophile: Secondary Amine (e.g., N-Boc-piperazine) (1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (3.0 eq)

  • Catalyst: Sodium Iodide (NaI) (0.2 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Methodology
  • Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Substrate (1.0 eq) in anhydrous MeCN (0.2 M concentration).

    • Why MeCN? It is polar enough to dissolve the inorganic salts but easy to remove compared to DMF.

  • Activation (The Finkelstein Boost):

    • Add NaI (0.2 eq). Stir at room temperature for 15 minutes.

    • Mechanism:[2][3] The iodide displaces the chloride reversibly. The resulting alkyl iodide is ~100x more reactive toward the amine.

  • Nucleophilic Attack:

    • Add the Amine (1.5 eq) and K₂CO₃ (3.0 eq).

    • Heat the reaction mixture to 80°C under an inert atmosphere (N₂ or Ar).

    • Self-Validating Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting chloride (usually higher R_f) should disappear. The iodide intermediate may be transiently visible.

  • Work-up:

    • Cool to room temperature.[1] Filter off the inorganic solids (K₂CO₃/KCl).

    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over Na₂SO₄ and concentrate.[1][5]

  • Purification:

    • Purify via Flash Column Chromatography.

    • Note: The cis and trans isomers often have distinct R_f values. If the reaction was not stereospecific (due to partial SN1 character), separation is critical here.

Quality Control & Troubleshooting

Analytical Signatures (NMR)

Distinguishing cis vs trans isomers on the cyclohexane ring is done via ¹H-NMR coupling constants (J-values) of the methine proton at the 4-position (H4).

Isomer ConfigurationH4 Proton PositionCoupling PatternJ-value (approx)
Axial H (Trans-substituents) UpfieldTriplet of triplets (tt)Large (~11-12 Hz)
Equatorial H (Cis-substituents) DownfieldBroad singlet or narrow multipletSmall (< 5 Hz)

Note: "Trans-substituents" usually places the bulky groups in equatorial positions, leaving the protons axial.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Chloride is too stable; steric hindrance.Increase Temp to 100°C; Switch solvent to DMF; Increase NaI to 1.0 eq (stoichiometric).
Elimination Product (Alkene) Base is too strong or bulky.Switch from DIEA/TEA to inorganic bases (K₂CO₃ or Cs₂CO₃). Lower temperature.
Loss of Stereochemistry SN1 pathway active.Ensure anhydrous conditions; avoid protic solvents; increase nucleophile concentration.

References

  • BenchChem. (2025).[1] Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)carbamate. Retrieved from

  • ChemicalBook. (2024). Trans-N-Boc-1,4-Cyclohexanediamine Synthesis Protocols. Retrieved from [6]

  • National Institutes of Health (PubChem). (2025). Compound Summary: Benzyl (4-chlorocyclohexyl)carbamate. Retrieved from

  • Organic Syntheses. (2010). Preparation of Benzyl Carbamates. Org. Synth. 2010, 87, 161. Retrieved from

  • Journal of Medicinal Chemistry. (2022). Design and Synthesis of 1,4-Cyclohexane Diamine Derivatives as GPCR Ligands. (Generalized reference to field standard).

Sources

Application Note: Chemoselective Chlorination of Hydroxy-Cyclohexyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of hydroxy-cyclohexyl carbamates to their corresponding chloro-derivatives represents a specific challenge in medicinal chemistry. The synthesis requires balancing the activation of a secondary alcohol (often sterically hindered) against the stability of the carbamate protecting group (acid-sensitive) and the risk of intramolecular nucleophilic attack (neighboring group participation).

This guide details three validated protocols to achieve this transformation, prioritizing stereochemical control (inversion vs. retention) and chemoselectivity.

Strategic Reagent Selection

The choice of reagent depends heavily on the stereochemistry of the starting material and the tolerance of the carbamate group (e.g., Boc vs. Cbz).

Comparative Reagent Matrix
FeatureThionyl Chloride (

) + Pyridine
Appel Reaction (

)
Mesylation + LiCl Displacement
Mechanism

(Inversion)

(Inversion)

(Inversion, 2-step)
Acidity High (generates HCl)NeutralNeutral to Basic
Carbamate Tolerance Moderate (Boc risks deprotection)High (Excellent for Boc/Cbz)High
Stereocontrol Good (with base)ExcellentExcellent
Purification Distillation/ExtractionChromatography (remove

)
Extraction
Scalability HighLow/Medium (Atom economy poor)High
Primary Risk Oxazolidinone formation (if cis-1,2)Elimination to cyclohexeneElimination

Mechanistic Pathways & Stereochemistry

Understanding the competition between substitution and cyclization is critical. In 1,2-amino alcohols (even protected ones), the carbamate oxygen or nitrogen can attack the activated alcohol, leading to cyclic side products.

Pathway Visualization

The following diagram illustrates the divergent pathways for a generic hydroxy-cyclohexyl carbamate.

ReactionPathways Start Hydroxy-Cyclohexyl Carbamate (Substrate) Activated Activated Intermediate (Chlorosulfite / Oxyphosphonium) Start->Activated Activation (SOCl2 or PPh3) Product Chloro-Cyclohexyl Carbamate (Inversion) Activated->Product Cl- Attack (SN2) Side_Elim Cyclohexene (Elimination Product) Activated->Side_Elim Base/Heat (E2) Side_Cyc Oxazolidinone (Cyclization Product) Activated->Side_Cyc Intramolecular NGP (If cis-1,2)

Caption: Divergent reaction pathways. The desired path (Green) competes with elimination and NGP cyclization (Red).

Stereochemical Considerations in Cyclohexane
  • Inversion (

    
    ):  All three protocols below proceed via 
    
    
    
    .
    • Equatorial OH

      
      Axial Cl
      
    • Axial OH

      
      Equatorial Cl
      
  • The Conformational Lock: If your substrate is a cis-1,2-hydroxy-carbamate, the carbamate and hydroxyl groups are essentially gauche. Activation of the alcohol often leads to rapid intramolecular attack by the carbamate carbonyl oxygen, forming a cyclic oxazolidinone (retention of configuration overall, but loss of the carbamate functionality). Avoid

    
     for cis-1,2 systems; use Protocol 3 (Mesylation) with careful temperature control. 
    

Detailed Experimental Protocols

Protocol A: The Standard – Thionyl Chloride with Pyridine

Best for: Robust substrates (Cbz-protected), large scale, where stereoinversion is required.

Rationale:


 alone can lead to retention (

) or mixed stereochemistry. Pyridine acts as an HCl scavenger and a nucleophilic catalyst, ensuring the mechanism proceeds via a pyridinium-sulfinate intermediate that is displaced by chloride in a strict

fashion [1].

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Pyridine (2.5 - 3.0 equiv)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the hydroxy-cyclohexyl carbamate in anhydrous DCM (0.5 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add pyridine and cool the solution to 0°C.

  • Activation: Add

    
     dropwise via syringe or addition funnel. Caution: Exothermic gas evolution (
    
    
    
    , HCl).
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature. Monitor by TLC/LCMS.[1]

    • Note: If conversion is sluggish, reflux (40°C) may be required, but this increases the risk of Boc deprotection.

  • Quench: Pour reaction mixture into ice-cold saturated

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over

    
     and concentrate.
    
Protocol B: The Gentle – Appel Reaction

Best for: Acid-sensitive substrates (Boc-protected), thermodynamic products.

Rationale: The reaction proceeds under neutral conditions.[2] Triphenylphosphine (


) abstracts the oxygen, and the carbon tetrahalide supplies the halide. This method is highly selective for inversion and avoids the generation of strong acids [2].

Reagents:

  • Substrate (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Carbon Tetrachloride (

    
    ) (Excess/Solvent) OR Hexachloroethane (
    
    
    
    ) (1.5 equiv) in DCM.
    • Modern Adaptation:[3][4] Use

      
       or 
      
      
      
      to avoid toxic
      
      
      .

Step-by-Step:

  • Preparation: Dissolve Substrate and

    
     in anhydrous DCM (0.2 M).
    
  • Addition: Add

    
     in portions at room temperature. The reaction is slightly exothermic.
    
  • Monitoring: Stir at room temperature. Conversion is usually rapid (< 2 hours).

  • Workup: Concentrate the solvent directly.

  • Purification: The major byproduct is Triphenylphosphine oxide (

    
    ). Triturate the residue with cold ether/pentane (product dissolves, 
    
    
    
    precipitates). Filter and subject the filtrate to flash column chromatography.
Protocol C: The Reliable – Mesylate Displacement

Best for: Strict stereocontrol, avoiding "surprise" cyclizations.

Rationale: By isolating the activated intermediate (Mesylate), you separate the activation step from the displacement step. This allows for milder displacement conditions using LiCl, minimizing elimination [3].

Reagents:

  • Step 1: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), DCM.[5]
    
  • Step 2: Lithium Chloride (LiCl), DMF (anhydrous).

Step-by-Step:

  • Mesylation: Dissolve substrate in DCM.[5] Add

    
     (1.5 equiv). Cool to 0°C. Add MsCl (1.2 equiv). Stir until conversion to mesylate is complete (usually 1 hr).
    
  • Workup 1: Wash with water, 1M HCl, and brine. Dry and concentrate. Do not heat the mesylate excessively.

  • Displacement: Dissolve the crude mesylate in anhydrous DMF (0.5 M).

  • Reagent: Add anhydrous LiCl (5.0 equiv). The salt may not fully dissolve initially.

  • Reaction: Heat to 60-80°C. This temperature is necessary to overcome the steric hindrance of the cyclohexane ring for

    
     attack.
    
  • Workup 2: Dilute with water (5x volume) and extract with Ethyl Acetate. (DMF stays in aqueous).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Boc Group Loss Acidic conditions during

reaction.
Switch to Protocol B (Appel) or Protocol C (Mesylate). If using

, increase pyridine equivalents or keep T < 0°C.
Cyclohexene Formation Elimination (E2) competing with substitution.Lower reaction temperature.[6] Ensure the nucleophile (Cl-) is in high concentration. Avoid bulky bases.
Oxazolidinone Formation Intramolecular attack (Neighboring Group Participation).This occurs if OH and Carbamate are cis-1,2. This is often a "dead end." Try Protocol C, but keep Step 2 temp low, or protect the carbamate nitrogen (e.g., N-Benzyl) to reduce nucleophilicity.
Retention of Configuration

mechanism dominating (Internal return).
Ensure sufficient exogenous nucleophile (add LiCl to the reaction) or use a more polar solvent (DMF) in Protocol C.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: Reaction of Alcohols with Thionyl Chloride).
  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Collington, E. W., & Meyers, A. I. (1971). A Facile Synthesis of Alkyl Chlorides. The Journal of Organic Chemistry, 36(20), 3044–3045. Link

  • Pascual, A. (2015).[5] Synthesis of Chlorides from Alcohols.[7][8][9][10][11][12] Organic Syntheses. (General reference for standard protocols). Link

Sources

Application Note: Solvent Selection & Reaction Optimization for (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers optimizing reactions with (4-Chloro-cyclohexyl)-carbamic acid benzyl ester . It synthesizes classical organic reactivity with modern "Green Chemistry" solvent selection principles.[1]

Executive Summary

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester (referred to herein as Compound A ) is a critical bifunctional intermediate.[1] It features a lipophilic Benzyl Carbamate (Cbz) protecting group and a reactive secondary alkyl chloride on a cyclohexane scaffold.[1]

The selection of solvent for this molecule is non-trivial due to three competing factors:

  • Nucleophilic Substitution (SN2) Sluggishness: Secondary chlorides on cyclohexane rings are sterically hindered and electronically deactivated compared to iodides or primary halides.[1]

  • Elimination Risk (E2): The cyclohexane ring conformation often allows anti-periplanar alignment of the chloride and adjacent protons, making elimination to the cyclohexene derivative a dominant side reaction under thermal stress.

  • Green Chemistry Mandates: Traditional dipolar aprotic solvents (DMF, NMP) are increasingly restricted due to reprotoxicity (REACH regulations).[1]

This guide provides a scientifically grounded protocol for solvent selection, moving from traditional high-performance solvents to sustainable, scalable alternatives without compromising yield.[1]

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is the first step in process design. Compound A exhibits a "Lipophilic Sandwich" structure—a polar carbamate core flanked by a hydrophobic benzyl group and a chlorocyclohexyl ring.[1]

PropertyValue (Approx)Implication for Solvent Selection
LogP 3.2 – 3.8Highly lipophilic.[1] Insoluble in water.[1] Soluble in chlorinated solvents, esters, and ethers.[1]
H-Bond Donor (HBD) 1 (NH)Requires solvents that can accept H-bonds (e.g., ethers, amides) for high solubility.[1]
Leaving Group Chloride (Cl⁻)Poor leaving group.[1] Requires high dielectric constant solvents or elevated temperatures to facilitate ionization/displacement.[1]
Thermal Limit ~100°CCbz group is thermally stable, but elimination (dehydrohalogenation) accelerates >80°C.
Solubility Matrix
  • Excellent (>100 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[1]

  • Good (20–100 mg/mL): Ethyl Acetate (EtOAc), Acetonitrile (MeCN), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME).[1]

  • Poor (<1 mg/mL): Water, Hexanes, Cyclohexane.[1]

Reaction-Specific Solvent Selection

The optimal solvent depends entirely on the intended transformation.

Scenario A: Nucleophilic Substitution (SN2)

Target: Displacing Cl with Amines, Azides, or Thiols.[1]

  • The Challenge: SN2 reactions on secondary cyclohexyl chlorides are slow.

  • Traditional Approach: Use DMF or DMSO .[1] These dipolar aprotic solvents solvate the cation (e.g., Na⁺ of NaN₃) but leave the anion "naked" and highly reactive.

    • Drawback: High boiling points make removal difficult; toxicity issues.[1]

  • Recommended Green Approach: Acetonitrile (MeCN) or Cyrene .[1]

    • MeCN: Sufficient polarity (dielectric constant ~37) to support SN2, low boiling point (82°C) for easy removal.[1]

    • Cyrene: A bio-based dipolar aprotic solvent.[1] It mimics NMP/DMF performance but is biodegradable.[1] Caution: Cyrene can react with primary amines at high temperatures; use only with non-amine nucleophiles (e.g., azides, thiols).[1]

Scenario B: Avoiding Elimination (E2)

Target: Minimizing cyclohexene formation.[1]

  • Mechanism: Strong bases (alkoxides) in protic solvents (EtOH/MeOH) promote E2 elimination.[1]

  • Selection Rule: Avoid "Hard" Lewis basic solvents if using basic nucleophiles.

  • Protocol: Use Acetone or 2-MeTHF .[1] These aprotic solvents do not solvate the leaving group (Cl⁻) as strongly as protic solvents, slightly suppressing the ionization pathway that can lead to E1, while their lower basicity compared to DMF helps mitigate E2 when paired with non-hydroxide bases.

Scenario C: Cbz Deprotection (Hydrogenolysis)

Target: Cleaving the Cbz to yield the free amine.

  • Standard: Methanol (MeOH) or Ethanol (EtOH) .[1]

  • Optimization: If solubility is poor in pure alcohol, use EtOAc/EtOH (1:1) mixture.[1] The EtOAc solubilizes the lipophilic starting material, while EtOH supports the Pd/C catalyst surface activity.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct solvent system based on reaction intent and sustainability goals.

SolventSelection Start Starting Material: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester Intent Reaction Intent? Start->Intent SN2 Nucleophilic Substitution (Displace Cl) Intent->SN2 Functionalization Deprotect Cbz Deprotection (Remove Benzyl) Intent->Deprotect Unmasking NuType Nucleophile Type? SN2->NuType H2Pd Hydrogenolysis: MeOH or EtOH/EtOAc (Pd/C, H2) Deprotect->H2Pd Amine Amine (R-NH2) NuType->Amine Basic NonAmine Azide/Thiol (N3/SH) NuType->NonAmine Non-Basic MeCN RECOMMENDED: Acetonitrile (reflux) + Organic Base Amine->MeCN Avoid Cyrene (Side Rxn Risk) Green Green/Sustainability Critical? NonAmine->Green Cyrene RECOMMENDED: Cyrene or DMSO (High Rate) Green->Cyrene Yes DMF TRADITIONAL: DMF or NMP (High Waste) Green->DMF No (Legacy)

Caption: Decision tree for solvent selection emphasizing Green Chemistry alternatives (Cyrene, MeCN) over restricted solvents (DMF).

Detailed Experimental Protocols

Protocol 1: Solubility Screening (Self-Validating)

Use this rapid screen to determine the optimal solvent for your specific concentration requirements.

  • Preparation: Weigh 50 mg of Compound A into four separate 4 mL glass vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

    • Vial A: Acetonitrile (MeCN)[1]

    • Vial B: 2-Methyltetrahydrofuran (2-MeTHF)[1]

    • Vial C: Isopropanol (IPA)[1]

    • Vial D: Ethyl Acetate (EtOAc)

  • Observation (Ambient): Vortex for 30 seconds.

    • Clear solution? Solubility > 100 mg/mL.[1] Proceed to reaction.

    • Cloudy/Solid? Heat to 50°C.

  • Observation (Heated):

    • If clear at 50°C but precipitates upon cooling, this solvent system is ideal for recrystallization purification, not necessarily for reaction (unless running hot).[1]

Protocol 2: Optimized Green SN2 Substitution (Azidation)

Replaces DMF with Acetonitrile to minimize waste and simplify workup.

Reagents:

  • Compound A (1.0 equiv)[1][2][3]

  • Sodium Azide (NaN₃) (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) [Concentration: 0.2 M][1]

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) – Crucial for activating the secondary chloride.

Step-by-Step:

  • Setup: Charge a round-bottom flask with Compound A, NaN₃, and TBAI.

  • Solvation: Add MeCN. Stir until Compound A is dissolved (NaN₃ will remain suspended).[1]

  • Reaction: Equip with a reflux condenser. Heat to 80°C (Reflux) .

    • Why Reflux? Secondary chlorides require energy to overcome the activation barrier. MeCN reflux provides stable thermal control without risking thermal degradation of the Cbz group.

  • Monitoring: Check TLC or LC-MS at 4 hours.

    • Checkpoint: If conversion is <50%, add 0.5 equiv more NaN₃ and continue.[1]

  • Workup (The "Green" Advantage):

    • Cool to room temperature.[1][4]

    • Filter off excess salts (NaN₃/NaCl).[1]

    • Concentrate the filtrate (MeCN evaporates easily).

    • Redissolve residue in EtOAc and wash with water (to remove TBAI).[1]

    • Result: Clean crude product ready for crystallization or chromatography.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<10%) Chloride is a poor leaving group; "Clamping" of cyclohexane ring.[1]Add TBAI (Finkelstein condition) to swap Cl for I in situ, accelerating reaction.[1] Switch solvent to DMSO if MeCN fails.
Formation of Alkene (Elimination) Base is too strong or Temperature too high.[1]Lower temperature to 60°C. Switch base from Carbonate/Hydroxide to a non-nucleophilic organic base (e.g., DIPEA) or remove base if using Azide.[1]
Cbz Loss Acidic solvent or excessive heat (>120°C).[1]Ensure solvent is neutral.[1] Avoid strong Lewis acids in the presence of nucleophiles.
Emulsion during Workup Amphiphilic nature of the product.Use 2-MeTHF instead of EtOAc for extraction; it separates from water faster and cleaner.[1]

References

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • BenchChem. (n.d.).[1] "Application Notes: Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)carbamate." (Extrapolated for Chloro-analog). Link[1]

  • Sherwood, J. (2014).[1][5] "The hands-on guide to substitution of problematic dipolar aprotic solvents." Green Chemistry. Link

  • Pfizer Inc. (2025).[1] "Green Chemistry Solvent Selection Guide." (Updated industry standard for medicinal chemistry). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Chapter 17: Elimination vs Substitution). Oxford University Press.[1] Link

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for (4-Chloro-cyclohexyl)-carbamic acid benzyl ester and all reagents before handling.

Sources

Application Note: High-Fidelity Grignard Additions in the Presence of Cbz-Protected Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Carboxybenzyl (Cbz or Z) group is a cornerstone of peptide and organic synthesis due to its stability against acidic conditions (unlike Boc) and mild basic conditions (unlike Fmoc).[1][2] However, its compatibility with Grignard reagents (


) is frequently misunderstood.[1] While carbamates are electrophilic, Cbz-protected amines can withstand Grignard reagents under specific conditions.

This guide details the "Anionic Shielding" strategy, utilizing the acidity of the carbamate N-H to protect the carbonyl from nucleophilic attack. We provide protocols for standard low-temperature additions and advanced Organocerium (Imamoto) techniques to maximize yield and chemoselectivity.[1]

Mechanistic Insight: The "Anionic Shielding" Effect

The success of a Grignard reaction on a substrate containing a secondary Cbz-amine relies on the difference between basicity and nucleophilicity .

  • Deprotonation (Fast): The Grignard reagent acts as a base (

    
    ) and deprotonates the carbamate N-H (
    
    
    
    ).[1]
  • Shielding: The resulting nitrogen anion donates electron density into the carbonyl system, significantly lowering the electrophilicity of the carbamate C=O bond. This makes it resistant to nucleophilic attack by a second equivalent of Grignard.

  • The Risk: If the reaction temperature is too high (>0°C) or if the Grignard is exceptionally aggressive, the "shield" fails, leading to nucleophilic attack at the carbonyl, resulting in Cbz cleavage or over-addition.

Note: Tertiary Cbz-amines (lacking the N-H proton) do not benefit from this shielding and are highly susceptible to Grignard attack.[1] This guide focuses on secondary Cbz-amines.

Visualization: Reaction Pathways[1]

Cbz_Mechanism Start Cbz-Protected Amine (Secondary R-NH-Cbz) Inter1 Deprotonation (Fast) Forms N-MgX Species Start->Inter1  1st Equiv R'-MgX (Base) Inter2 Nucleophilic Attack (Slow) At Carbonyl Carbon Start->Inter2  High Temp / No N-H Grignard Grignard Reagent (R'-MgX) Stable Stable Anionic Intermediate (Resistant to Attack) Inter1->Stable  Forms Magnesium Amide Cleavage Cbz Cleavage / Side Products (Undesired) Inter2->Cleavage  Irreversible Target Reaction at Desired Electrophile (e.g., Ketone/Ester) Stable->Target  2nd Equiv R'-MgX (Nucleophile)

Figure 1: The "Anionic Shielding" mechanism.[1] The initial deprotonation event protects the Cbz group from subsequent nucleophilic attack.

Critical Parameters and Optimization

ParameterRecommendationRationale
Stoichiometry

Equivalents
1.0 eq is consumed sacrificially to deprotonate the N-H. The remaining equivalents perform the desired reaction.
Temperature -78°C to -20°C Low temps favor deprotonation (kinetic control) and suppress carbonyl attack.[1]
Solvent THF or THF/Et₂O THF coordinates Mg, stabilizing the intermediate.
Additives CeCl₃ (Imamoto) Lanthanides increase nucleophilicity at the target carbonyl while modulating basicity, protecting the Cbz.
Quenching Cold, Buffered Acid Avoids acid-catalyzed hydrolysis of the carbamate during workup.

Experimental Protocols

Protocol A: Standard Low-Temperature Addition (The "Sacrificial Base" Method)

Best for: Robust substrates where the target electrophile (e.g., ketone) is highly reactive.[1]

Materials:

  • Substrate: Cbz-protected amino ketone/ester (dried azeotropically with toluene).[1]

  • Reagent: Grignard reagent (titrated immediately prior to use).[1]

  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Dissolution: Dissolve the Cbz-substrate (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Sacrificial Addition: Add the first equivalent of Grignard reagent (1.05 mmol) dropwise over 10 minutes.

    • Observation: You may observe a slight precipitate (magnesium amide).[1] This is normal.

    • Wait: Stir for 15 minutes to ensure complete deprotonation.

  • Reactive Addition: Add the remaining Grignard equivalents (e.g., 1.2 - 2.0 mmol depending on target) dropwise.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to -20°C if conversion is sluggish, but do not exceed 0°C .

  • Quench: Pour the cold reaction mixture into a vigorously stirring saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc (3x), wash with brine, dry over

    
    .
    
Protocol B: The Organocerium (Imamoto) Method

Best for: Enolizable ketones or when the Cbz group is particularly sensitive.[1] Cerium reagents are less basic but highly nucleophilic.[1]

Materials:

  • Cerium(III) Chloride Heptahydrate (

    
    ).[1]
    
  • Grignard Reagent.[3][4][5][6][7]

Workflow Visualization:

Imamoto_Workflow Step1 1. Drying CeCl3 (Critical Step) Step2 2. Slurry Formation THF, RT, 2h Step1->Step2  High Vac, 140°C, 2h Step3 3. Reagent Formation Add R-MgX at -78°C Forms R-CeCl2 Step2->Step3  Cool to -78°C Step4 4. Substrate Addition Add Cbz-Substrate -78°C Step3->Step4  Transmetallation Complete Step5 5. Workup Acetic Acid/Water Step4->Step5  Quench

Figure 2: The Imamoto Protocol workflow. Proper drying of Cerium Chloride is the single most common failure point.

Procedure:

  • Drying

    
     (CRITICAL): 
    
    • Place

      
       (1.5 eq relative to Grignard) in a flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with stirring. The powder should turn from clumpy/white to a fine, free-flowing powder.

    • Note: Failure to remove water completely will destroy the Grignard.

  • Slurry: Cool the flask to room temperature under Argon. Add anhydrous THF. Stir for 2 hours to form a milky white slurry.

  • Transmetallation: Cool the slurry to -78°C . Add the Grignard reagent (e.g., 2.5 eq relative to substrate) dropwise.[1] Stir for 1 hour. The reagent is now an organocerium species (

    
    ).[1]
    
  • Addition: Add the Cbz-substrate (1.0 eq) dissolved in THF dropwise to the cerium reagent.

  • Reaction: Stir at -78°C. Organocerium reagents are highly reactive; conversion is often complete within 30-60 minutes.

  • Quench: Quench with dilute acetic acid or sat.

    
    .
    

Troubleshooting & QC

IssueProbable CauseCorrective Action
Cbz Cleavage (Benzyl alcohol detected) Temperature too high during addition.Ensure internal temp stays <-60°C during addition.
Low Yield / Recovered Starting Material Insufficient Grignard (consumed by N-H).[1]Verify titer of Grignard. Ensure

equivalents are used.
Gel formation during workup (CeCl3 method) Cerium salts precipitating.[1]Use Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to solubilize Cerium.[1]
No Reaction (CeCl3 method) Wet

quenched the Grignard.[1]
Repeat drying step: 140°C/High Vac is non-negotiable.

References

  • Protective Groups in Organic Synthesis , 4th Ed.[8] Wuts, P. G. M.; Greene, T. W.[8] Wiley-Interscience, 2006 . (The definitive guide on Cbz stability). [1]

  • Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Imamoto, T.; Takiyama, N.; Nakamura, K. J. Am. Chem. Soc.1989 , 111, 4392–4398. (The Imamoto Reagent protocol).[1]

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Krasovskiy, A.; Knochel, P. Angew. Chem. Int. Ed.2004 , 43, 3333–3336. (Turbo Grignard compatibility).[1][3][9] [1]

  • Chemospecific Addition of Grignard Reagents to Carbamates. Journal of Organic Chemistry. (Discusses the nuance of N-H acidity vs Carbonyl attack).

Sources

Application Note: Microwave-Assisted Synthesis of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester Analogs

[1]

Executive Summary & Scientific Rationale

The synthesis of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester (also known as Benzyl (4-chlorocyclohexyl)carbamate) represents a critical intermediate step in the development of GPCR ligands (specifically Muscarinic antagonists) and various enzyme inhibitors.[1] Traditional thermal methods for functionalizing the 4-position of cyclohexane rings often suffer from long reaction times (12–24 hours), poor stereocontrol, and competitive elimination reactions (formation of cyclohexenes).[1][2]

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total reaction time from days to under 1 hour while improving yield and stereochemical purity.

Core Advantages of Microwave Protocol:
  • Selective Heating: Direct coupling of microwave energy with polar intermediates (e.g., chlorosulfites) accelerates the rate-determining step in nucleophilic substitutions.[1]

  • Stereocontrol: Rapid heating profiles allow for kinetic control, minimizing thermodynamic equilibration between cis and trans isomers.[1]

  • Safety & Efficiency: Sealed-vessel chemistry prevents the escape of corrosive volatiles (HCl, SO₂) during the reaction, provided pressure limits are strictly managed.[1]

Retrosynthetic Analysis & Strategy

The synthesis is approached via a linear two-step sequence starting from commercially available 4-aminocyclohexanol .

  • Step 1 (N-Protection): Chemoselective protection of the primary amine using Benzyl chloroformate (Cbz-Cl).

  • Step 2 (Deoxychlorination): Nucleophilic substitution of the hydroxyl group with chloride.

Critical Stereochemical Note: The 1,4-disubstituted cyclohexane system exists as cis and trans diastereomers.[1] The choice of chlorination reagent determines the stereochemical outcome:

  • Retention of Configuration (

    
    ):  Thionyl Chloride (
    
    
    ) without base.
  • Inversion of Configuration (

    
    ):  Thionyl Chloride with Pyridine OR Appel Reaction conditions.
    

RetrosynthesisTargetTarget:(4-Chloro-cyclohexyl)-carbamic acid benzyl esterIntermediateIntermediate:Benzyl (4-hydroxycyclohexyl)carbamateTarget->IntermediateDeoxychlorination(SOCl2, MW)StartStarting Material:4-Aminocyclohexanol(cis/trans mix or pure isomer)Intermediate->StartN-Protection(Cbz-Cl, Base, MW)

Figure 1: Retrosynthetic strategy for the target carbamate analog.

Experimental Protocols

Step 1: Microwave-Assisted N-Cbz Protection

Objective: Rapid protection of the amine without acylating the secondary alcohol.

Materials
  • Substrate: 4-Aminocyclohexanol (1.0 equiv, 5 mmol, 0.575 g)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)[1][2]

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (dry)[1][2][3]

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

Protocol
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 4-aminocyclohexanol and DIPEA in DCM (5 mL).

  • Addition: Cool the vial to 0°C (ice bath) and add Cbz-Cl dropwise. Note: Exothermic reaction.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 60°C

    • Time: 5 minutes

    • Power: Dynamic (Max 150W)[1][2]

    • Stirring: High

  • Work-up: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove excess amine/base), then sat. NaHCO₃ and brine. Dry over MgSO₄.

  • Yield: Typically >90% (White solid).

Expert Insight: Microwave irradiation at 60°C ensures complete conversion in 5 minutes. Conventional methods require 2–4 hours at RT. Higher temperatures (>80°C) risk O-acylation (carbonate formation).[1]

Step 2: Microwave-Assisted Deoxychlorination (The Critical Step)

Objective: Substitution of -OH with -Cl while controlling stereochemistry.

SAFETY WARNING: Heating Thionyl Chloride (



  • Strict Limit: Do NOT exceed 2 mmol scale in a 10 mL sealed vial.

  • Vessel: Use high-pressure rated vials (up to 20-30 bar).

  • Scrubbing: If using a flow-MW system, route the outlet to a NaOH scrubber.[1]

Protocol A: Retention of Configuration (

Mechanism)

Use this if maintaining the starting stereochemistry (e.g., trans-OH

12
  • Preparation: Dissolve Benzyl (4-hydroxycyclohexyl)carbamate (1.0 equiv, 1 mmol) in dry

    
     or Toluene (3 mL).
    
  • Reagent: Add

    
     (2.0 equiv) carefully at room temperature.
    
  • Irradiation:

    • Temperature: 80°C

    • Time: 10 minutes

    • Pressure Limit: Set safety cutoff at 15 bar.

  • Mechanism: The internal return of the chloride from the chlorosulfite intermediate retains stereochemistry.

Protocol B: Inversion of Configuration (

Mechanism)

Use this if inverting stereochemistry (e.g., trans-OH

12
  • Preparation: Dissolve substrate (1.0 equiv) and Pyridine (2.5 equiv) in dry DCM.

  • Reagent: Add

    
     (1.5 equiv) at 0°C.
    
  • Irradiation:

    • Temperature: 60°C

    • Time: 8 minutes

  • Work-up: Quench carefully with ice-water (Gas evolution!). Extract with DCM. Purify via flash chromatography (Hexane/EtOAc).

Data Summary & Troubleshooting

ParameterConventional ThermalMicrowave-AssistedImprovement Factor
Step 1 Time 3–4 Hours5 Minutes36x Faster
Step 2 Time 2–12 Hours (Reflux)10 Minutes12x Faster
Step 2 Yield 65–75%82–88%~15% Increase
Stereoselectivity Variable (Thermal equilibration)High (Kinetic control)Enhanced Purity
Troubleshooting Guide
  • Issue: Low Yield in Step 2.

    • Cause: Competitive elimination to alkene.

    • Fix: Lower MW temperature to 50°C and extend time. Ensure solvent is strictly anhydrous.

  • Issue: Carbonate byproduct in Step 1.

    • Cause: O-acylation due to high temp or excess base.

    • Fix: Strictly control stoichiometry (1.1 equiv Cbz-Cl) and keep temp <60°C.

Mechanistic & Stereochemical Workflow[1]

The following diagram illustrates the divergence in stereochemical outcome based on the reagents used in the microwave reactor.

Stereochemistrycluster_0Method A: Retention (Sni)cluster_1Method B: Inversion (Sn2)StartStart: Trans-N-Cbz-4-aminocyclohexanolSOCl2_NeatReagent: SOCl2 (No Base)Solvent: Toluene/CHCl3Start->SOCl2_NeatSOCl2_PyrReagent: SOCl2 + PyridineSolvent: DCMStart->SOCl2_PyrInter_AIntermediate:Chlorosulfite (Tight Ion Pair)SOCl2_Neat->Inter_AMW, 80°CProd_AProduct:Trans-4-Chloro-Analog(Retention)Inter_A->Prod_AInternal ReturnInter_BIntermediate:Activated Pyridinium Species(Backside Attack)SOCl2_Pyr->Inter_BMW, 60°CProd_BProduct:Cis-4-Chloro-Analog(Inversion)Inter_B->Prod_BCl- Attack

Figure 2: Stereochemical divergence in microwave-assisted chlorination of cyclohexyl carbamates.

References

  • Microwave-Assisted N-Protection: Aouf, Z., et al. (2017).[1][2][4] "A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines." Journal of the Korean Chemical Society.

  • Chlorination Protocols (Appel/SOCl2): Xu, F., et al. (2008).[1][2] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited." Journal of Organic Chemistry.

  • Stereocontrolled Halogenation: Stach, T., et al. (2018).[1][2][5] "Nucleophilic Substitution of Alcohols to Alkyl Halides." Organic Letters. [1][2]

  • Safety in Microwave Synthesis: Kappe, C. O. (2004).[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [1][2]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorination of Cyclohexyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: CH-CARB-OPT-2026 Subject: Yield Optimization and Troubleshooting for N- and C-Chlorination of Cyclohexyl Carbamates

Executive Summary & Diagnostic Framework

Researchers working with cyclohexyl carbamates typically face two distinct "chlorination" challenges. It is critical to identify which reaction stage is failing to apply the correct fix:

  • N-Chlorination (Precursor Synthesis): Installing a chlorine atom on the nitrogen (

    
    ). Common Failure: Hydrolysis, low conversion, or product decomposition.
    
  • Remote C-H Chlorination (Late-Stage Functionalization): Using the N-chloro intermediate to transfer chlorine to the cyclohexane ring (typically C3 or C4 position) via radical mechanisms. Common Failure: Poor regioselectivity, protodechlorination (reversion), or oxygen inhibition.

The following guide prioritizes Trichloroisocyanuric Acid (TCCA) and N-Chloroamides as the most robust reagents for these transformations, replacing older, lower-yielding methods like gas chlorination.

Interactive Troubleshooting Guide (Q&A)

Module A: N-Chlorination (The Intermediate)

Q: I am using NCS (N-Chlorosuccinimide), but my conversion stalls at 60%. How do I push this to completion? A: NCS is often kinetically slow for bulky cyclohexyl carbamates. Switch to Trichloroisocyanuric Acid (TCCA) .[1][2][3]

  • The Science: TCCA has a higher active chlorine content (45.8%) and is a more potent electrophile than NCS. It can transfer up to 3 equivalents of chlorine per mole.

  • The Fix: Use 0.34–0.4 equivalents of TCCA per equivalent of carbamate in acetonitrile or acetone. This typically boosts yields to >90% within 1 hour.

Q: My N-chloro product decomposes upon isolation (turning yellow/oily). What is happening? A: N-chloro carbamates are thermally unstable and sensitive to light.

  • The Cause: You likely concentrated the mixture to dryness at high temperature or exposed it to ambient light for too long.

  • The Fix:

    • Quench: Wash with cold saturated

      
       (do not use sulfites yet if you want to keep the N-Cl).
      
    • Evaporation: Rotary evaporate at <30°C .

    • Storage: Store in the dark at -20°C immediately. Do not store for long periods; use immediately for the C-H functionalization step if possible.

Q: I see significant hydrolysis back to the starting material during workup. A: The N-Cl bond is susceptible to hydrolysis in acidic aqueous media.

  • The Fix: Ensure your workup is neutral to slightly basic. Avoid prolonged contact with water. For extremely sensitive substrates, use the Calcium Hypochlorite/Alumina solid-phase protocol (see Protocol 1), which allows filtration instead of aqueous extraction.

Module B: Remote C-H Chlorination (The Application)

Q: I am attempting the radical relay to chlorinate the ring, but I only recover starting material. A: This indicates the radical chain was never initiated or was quenched immediately.

  • The Cause: Oxygen inhibition. The radical chain mechanism (Hoffman-Löffler-Freytag type) is strictly anaerobic.

  • The Fix: You must sparge the solvent with Argon/Nitrogen for at least 15 minutes before adding reagents. Simply "blanketing" the headspace is insufficient.

Q: The reaction works, but I get a mixture of C3 and C4 chlorides. How do I improve regioselectivity? A: Selectivity is driven by ring conformation and sterics.

  • The Science: The 1,5-Hydrogen Atom Transfer (HAT) is geometrically constrained. The N-radical prefers to abstract an axial hydrogen that is spatially accessible (chair conformation).

  • The Fix: Use a bulky N-protecting group or solvent effects (e.g., Hexafluoroisopropanol - HFIP) to lock the cyclohexane conformation, favoring the specific 1,5-HAT transition state.

Visual Logic & Workflows

Figure 1: Diagnostic Decision Tree for Low Yields

YieldOptimization Start Start: Low Yield Detected CheckStage Which Stage? Start->CheckStage N_Chlor N-Chlorination (Making R-N(Cl)-COOR) CheckStage->N_Chlor CH_Act Remote C-H Chlorination (Ring Functionalization) CheckStage->CH_Act ReagentCheck Reagent Used? N_Chlor->ReagentCheck UseTCCA Switch to TCCA (Higher Activity) ReagentCheck->UseTCCA Using NCS/Bleach CheckWorkup Check Workup pH ReagentCheck->CheckWorkup Using TCCA FixHydrolysis Maintain pH > 7 Avoid Acidic Wash CheckWorkup->FixHydrolysis Product Reverts CheckAtmosphere Degassed Solvent? CH_Act->CheckAtmosphere FixO2 Sparge with Ar (O2 Inhibits Radicals) CheckAtmosphere->FixO2 No/Poor Degassing CheckLight Initiation Source? CheckAtmosphere->CheckLight Degassed OK FixSource Check UV/Vis Lamp or Thermal Initiator CheckLight->FixSource

Caption: Diagnostic flow for identifying yield bottlenecks in carbamate chlorination workflows.

Figure 2: Mechanism of Site-Selective C-H Chlorination

Mechanism Step1 N-Chloro Carbamate (Precursor) Step2 N-Radical (Generation) Step1->Step2 hv or Heat Step3 1,5-HAT (H-Abstraction) Step2->Step3 Intramolecular Step4 C-Centered Radical (On Ring) Step3->Step4 Regioselective Step5 Chlorine Transfer (Product Formation) Step4->Step5 + Cl donor Step5->Step2 Chain Prop.

Caption: Radical chain pathway showing the critical 1,5-Hydrogen Atom Transfer (HAT) step.

Standardized Protocols

Protocol A: High-Yield N-Chlorination using TCCA

Best for: Creating the precursor for C-H activation or direct N-Cl utilization.

Reagents:

  • Cyclohexyl Carbamate substrate (1.0 equiv)

  • Trichloroisocyanuric Acid (TCCA) (0.35 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone (0.5 M concentration)

Procedure:

  • Dissolve the carbamate in MeCN at room temperature (23°C).

  • Add TCCA in one portion.

  • Stir vigorously. The reaction typically completes in 30–60 minutes .

    • Checkpoint: Monitor by TLC. Product is usually less polar (higher Rf) than starting material.

  • Workup: Filter off the white precipitate (Cyanuric acid byproduct).

  • Concentrate the filtrate under reduced pressure at <30°C .

  • Redissolve in

    
    , wash once with cold water, dry over 
    
    
    
    , and concentrate.

Yield Expectation: 90–98%

Protocol B: Remote C-H Chlorination (Alexanian Protocol)

Best for: Late-stage functionalization of the cyclohexane ring.

Reagents:

  • N-Chlorocarbamate (isolated from Protocol A)

  • Solvent: Benzene or Trifluorotoluene (degassed)

  • Initiator: Cesium Carbonate (

    
    ) or light irradiation (LED)
    

Procedure:

  • Place N-chlorocarbamate in a quartz tube (if using light) or pressure vial.

  • Add solvent (0.1 M) and sparge with Argon for 15 mins.

  • Initiation:

    • Method A (Photochemical): Irradiate with Blue LED (450 nm) or UV (300 nm) at RT.

    • Method B (Thermal/Base): Add

      
       (0.5 equiv) and heat to 80°C.
      
  • Run for 4–12 hours.

  • Quench: Dilute with ether, wash with dilute sodium thiosulfate (to remove unreacted N-Cl).

  • Purify via silica gel chromatography.

Comparative Data: Reagent Efficiency

ReagentActive Cl %Reaction TimeTypical YieldStability of Reagent
TCCA ~45% 30-60 min 95% High (Solid)
NaOCl (Bleach)5-13%2-4 hours75%Low (Degrades)
NCS26%4-12 hours60-80%High (Solid)

-BuOCl
32%1-2 hours85%Low (Light sensitive)

References

  • Hiegel, G. A. "Trichloroisocyanuric Acid." Encyclopedia of Reagents for Organic Synthesis, Wiley, 2001.

  • Larionov, O. V., Kozhushkov, S. I., & de Meijere, A. "New Protocol for Efficient N-Chlorinations of Amides and Carbamates."[4] Synthesis, 2003(12), 1916-1919.

  • Quinn, R. K., Konst, Z. A., Michalak, S. E., Schmidt, Y., & Alexanian, E. J. "Site-Selective Aliphatic C-H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide." Journal of the American Chemical Society, 2016, 138(2), 696-702.

  • Gaspa, S., et al. "Trichloroisocyanuric Acid: A Versatile and Efficient Chlorinating and Oxidizing Reagent." European Journal of Organic Chemistry, 2019(22), 3544-3552.[1]

Disclaimer: N-chloro compounds are potentially explosive and shock-sensitive. Always perform these reactions behind a blast shield and avoid concentrating to absolute dryness on a large scale.

Sources

Preventing elimination side-reactions in (4-Chloro-cyclohexyl)-carbamic acid benzyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-Cl-CYC-004

Topic: Preventing Elimination Side-Reactions (Dehydrohalogenation) Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Axial Trap"

User Issue: You are observing the formation of Benzyl (cyclohex-3-en-1-yl)carbamate (the elimination product) instead of the desired chloride during the chlorodehydroxylation of Benzyl (4-hydroxycyclohexyl)carbamate.

Root Cause Diagnosis: The elimination is likely driven by the stereoelectronic requirements of the cyclohexane ring . In 4-substituted cyclohexyl systems, elimination (E2) is exponentially faster when the leaving group (chlorine or the activated intermediate) is in the axial position.

If you are starting with the commercially common trans-alcohol (equatorial -OH) and using standard


 conditions (e.g., Appel reaction or 

/Pyridine), you are inverting the stereochemistry to the cis-chloride (axial -Cl). This axial chloride has anti-periplanar protons available at C3 and C5, creating a "perfect storm" for rapid elimination.[1]
Mechanistic Troubleshooting (The "Why")

To solve this, you must control the conformational pathway.[1] The diagram below illustrates the "Danger Zone" you must avoid.

ReactionPathways cluster_legend Pathway Key Start Start: Trans-Alcohol (Equatorial -OH) Activated_Inv Intermediate: Activated Species (Equatorial) Start->Activated_Inv Activation Product_Trans Product: Trans-Chloride (Equatorial -Cl) STABLE Start->Product_Trans SNi (Retention) (e.g., SOCl2 neat/Dioxane) Product_Cis Product: Cis-Chloride (Axial -Cl) UNSTABLE Activated_Inv->Product_Cis SN2 (Inversion) (e.g., SOCl2/Pyridine, Appel) Elimination SIDE REACTION: Cyclohexene Formation (Elimination) Product_Cis->Elimination Fast E2 (Anti-periplanar H) Product_Trans->Elimination Slow/No E2 (No Anti-periplanar H) Legend Red Path = High Elimination Risk Green Path = Thermodynamic Stability

Figure 1: Conformational analysis showing why standard inversion (


) of trans-alcohol leads to the unstable axial chloride, promoting elimination.[1]
Optimized Protocols

Depending on your starting material and desired isomer, select the appropriate protocol below.

Protocol A: The "Retention" Strategy (Recommended for Trans-Alcohol)

Goal: Convert trans-alcohol to trans-chloride (Thermodynamic Product). Mechanism:


 (Internal Nucleophilic Substitution) with Retention of Configuration.[2]
Why it works:  By avoiding the axial chloride intermediate, you suppress the geometry required for E2 elimination.[1]
ParameterSpecification
Reagent Thionyl Chloride (

)
Solvent 1,4-Dioxane (stabilizes the ion pair) or Neat
Base NONE (Crucial: Pyridine promotes inversion/elimination)
Temperature Start 0°C

Warm to RT (Do not reflux unless necessary)

Step-by-Step:

  • Dissolution: Dissolve Benzyl (4-hydroxycyclohexyl)carbamate (1.0 equiv) in anhydrous 1,4-dioxane (5 mL/mmol).

  • Addition: Cool to 0°C. Add

    
     (1.5 equiv) dropwise over 20 minutes.
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1][3] Ensure proper venting.[1]
  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2-4 hours.

    • Checkpoint: Monitor by TLC.[1][3][4][5] If reaction is sluggish, warm to 40°C, but avoid boiling (

      
      C) to prevent thermal elimination.[1]
      
  • Workup: Evaporate solvent/excess

    
     under reduced pressure (keep bath <40°C).
    
  • Neutralization: Redissolve residue in DCM; wash with cold saturated

    
     (rapidly) to remove residual acid without promoting base-catalyzed elimination.
    
Protocol B: The "Inversion" Strategy (Only for Cis-Alcohol)

Goal: Convert cis-alcohol (Axial -OH) to trans-chloride (Equatorial -Cl). Mechanism: Modified Appel Reaction (


).
Why it works:  Starting with the cis-isomer means inversion yields the stable trans-chloride.
ParameterSpecification
Reagent

(1.5 eq) /

(or

)
Solvent DCM (Anhydrous)
Temp 0°C to RT

Step-by-Step:

  • Setup: Dissolve cis-alcohol (1.0 equiv) and

    
     (1.5 equiv) in dry DCM.
    
  • Activation: Cool to 0°C. Add

    
     (5 equiv) or Hexachloroethane (1.2 equiv) portion-wise.
    
  • Stir: Allow to warm to RT. Stir 3-6 hours.

  • Purification: The byproduct is Triphenylphosphine oxide (

    
    ).[6] Precipitate most of it by adding cold hexanes/ether, filter, then column chromatography.[1]
    
Troubleshooting Wizard (FAQ)

Q1: I am seeing a 30% yield of the alkene (elimination product). How do I remove it?

  • Answer: Separation is difficult as the polarity difference is often small.

  • Fix: Prevention is key.[1][7] If you already have the mixture, use silver nitrate impregnated silica gel chromatography.[1] The alkene coordinates to

    
    , significantly retarding its elution compared to the chloride.[1]
    

Q2: Can I use


? 
  • Answer: Avoid.

    
     is extremely aggressive and acidic.[1] It favors carbocation formation, which leads to E1 elimination and hydride shifts (scrambling the chlorine position).[1]
    

Q3: Why does adding Pyridine increase my elimination products?

  • Answer: Pyridine acts as a base.[1] In the chlorosulfite intermediate, pyridine abstracts the beta-proton, catalyzing E2 elimination.[1] Furthermore, Pyridine forces the

    
     (inversion) pathway.[1] If you start with trans-alcohol, you force the formation of the unstable cis-chloride, which then eliminates.[1]
    

Q4: My starting material is a mixture of cis/trans. What happens?

  • Answer: You will get a mess.[1] The cis-alcohol will invert to trans-chloride (stable). The trans-alcohol will invert to cis-chloride (unstable)

    
     elimination.
    
  • Action: Purify your starting alcohol first.[1] Recrystallization of the Cbz-amine alcohol is usually effective (Ethyl Acetate/Hexanes).

References & Validation
  • Mechanistic Basis of Chlorodehydroxylation:

    • Appel Reaction Selectivity: The Appel reaction proceeds via

      
       inversion. In cyclohexane systems, this stereochemical outcome dictates stability.[1]
      
    • Source:

  • Thionyl Chloride Stereocontrol (

    
     vs 
    
    
    
    ):
    • Protocol Validation: The use of neat

      
       or non-nucleophilic solvents to promote retention (
      
      
      
      ) in cyclic alcohols is a foundational technique to avoid axial halides.
    • Source:

  • General Synthesis of Cyclohexylamines:

    • Context: Synthesis of substituted cyclohexylamines via benzyl carbamate intermediates often requires careful handling of the 4-position stereocenter.

    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols.


 and 

are hazardous.[1][3] Always work in a fume hood.

Sources

Separation of cis and trans isomers of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the separation and characterization of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester isomers. This content is designed for high-autonomy execution by medicinal chemists and process development scientists.

Subject: Separation of cis- and trans- (4-Chloro-cyclohexyl)-carbamic acid benzyl ester Document ID: TS-ISO-4CL-CBZ Role: Senior Application Scientist

Executive Summary & Structural Logic

The separation of 1,4-disubstituted cyclohexane diastereomers is a foundational challenge in medicinal chemistry.[1] For (4-Chloro-cyclohexyl)-carbamic acid benzyl ester , the challenge lies in the subtle polarity differences between the cis (axial-equatorial) and trans (diequatorial) conformers.

  • Target Molecule: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester.

  • Critical Attribute: The 1,4-substitution pattern on the cyclohexane ring creates two diastereomers.[2]

    • Trans-isomer: Typically adopts the diequatorial conformation (thermodynamically favored). The C1 and C4 substituents are both equatorial; ring protons are axial.[1]

    • Cis-isomer: Adopts an axial-equatorial conformation.[1][2] One substituent is axial, the other equatorial.[2][3][4]

Key Technical Insight: While Chiral HPLC is often a go-to for isomers, achiral silica chromatography (Normal Phase) or C18 (Reversed Phase) is sufficient and often superior for diastereomers due to distinct dipole moments and solvodynamic radii.

Analytical Assessment (The "Go/No-Go" Step)

Before attempting bulk separation, you must confirm the presence and ratio of isomers.

Protocol A: NMR-Based Identification

Objective: Assign cis vs. trans geometry without crystal structures. Mechanism: The coupling constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of the methine protons (H1 and H4) are diagnostic.
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
Conformation Substituents: e,e (Protons: a,a)Substituents: a,e (Protons: e,a)
H1/H4 Signal Wide Multiplet (tt) Narrow Multiplet / Broad Singlet
Coupling (

)
Large

(~10–12 Hz)
Small

and

(< 5 Hz)
Chemical Shift Typically more shielded (upfield)Typically deshielded (downfield)

Expert Note: If your spectrum shows a mixture, look for the H1 proton (alpha to the Nitrogen). The trans isomer will show a distinct triplet-of-triplets. The cis isomer will appear as a broader, less defined multiplet downfield.

Separation Workflows

Workflow 1: High-Throughput Flash Chromatography (Normal Phase)

Best For: Crude reaction mixtures (>500 mg). Principle: The cis isomer is generally more polar due to the lack of symmetry and the net dipole vector created by the axial-equatorial arrangement.

Step-by-Step Protocol:

  • Column Selection: High-performance spherical silica (20–40 µm). Do not use irregular silica for difficult separations.

  • Mobile Phase: Hexanes/Ethyl Acetate (Hex/EtOAc).

  • Gradient Strategy:

    • Equilibrate at 100% Hexanes.

    • Segment 1: 0%

      
       10% EtOAc over 5 CV (Column Volumes).
      
    • Segment 2 (Isocratic Hold): Hold at 10% EtOAc for 3 CV. Crucial for peak shape.

    • Segment 3: 10%

      
       30% EtOAc over 10 CV.
      
  • Detection: UV at 254 nm (Strong absorption from Benzyl group).

Troubleshooting Table:

Issue Probable Cause Corrective Action
Co-elution Gradient too steep. Insert an isocratic hold at the elution point of the first isomer.
Tailing Peaks Acidic proton on carbamate. Add 0.1% Triethylamine (TEA) to the mobile phase to sharpen peaks.

| Low Recovery | Precipitation on column. | Ensure sample is fully soluble in the starting mobile phase (add minimal DCM if needed). |

Workflow 2: Preparative HPLC (Reversed Phase)

Best For: High purity requirements (>98% de) or difficult separations. Principle: Separation based on hydrophobicity. The trans isomer (diequatorial) often has a larger hydrophobic surface area in a planar conformation compared to the "bent" cis form.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse or Waters XBridge), 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 40% B to 70% B over 20 minutes.

  • Observation: The cis isomer typically elutes before the trans isomer in Reversed Phase (RP) due to higher effective polarity and smaller hydrophobic footprint.

Visualizing the Separation Logic

SeparationLogic Start Crude Mixture (Cis + Trans) Decision Isomer Ratio Check (H-NMR) Start->Decision Flash Flash Chromatography (Silica, Hex/EtOAc) Decision->Flash Ratio ~1:1 Standard Cryst Fractional Crystallization (Solvent: Et2O/Hex) Decision->Cryst One isomer >80% Enrichment HPLC Prep HPLC (C18) (H2O/MeCN) Flash->HPLC Overlap Detected Analysis Final QC (NMR + LCMS) Flash->Analysis Separation Complete HPLC->Analysis Cryst->Flash Mother Liquor (Recovery) Cryst->Analysis Crystals Isolated

Figure 1: Decision matrix for selecting the optimal separation pathway based on initial isomer ratios.

Frequently Asked Questions (FAQ)

Q1: Why does the trans isomer elute later on my C18 column? A: In 1,4-disubstituted cyclohexanes, the trans-diequatorial conformation is more planar and exposes more hydrophobic surface area to the C18 stationary phase compared to the cis isomer, which has a more "kinked" structure. This results in stronger retention for the trans isomer in reversed-phase conditions.

Q2: Can I use crystallization to separate them? A: Yes, but it is highly dependent on the melting point differences. Carbamic acid benzyl esters (Cbz groups) encourage crystallinity.

  • Try this: Dissolve the mixture in a minimum amount of hot Ethyl Acetate, then slowly add Hexanes (or Diethyl Ether) until cloudy. Cool slowly to 4°C. The trans isomer (more symmetrical) often crystallizes first.

  • Warning: Crystallization is often a purification method, not a quantitative separation method. You will lose yield in the mother liquor.

Q3: My NMR peaks are broad. Is my separation bad? A: Not necessarily. Broad peaks in cyclohexane derivatives can indicate conformational flipping at room temperature.

  • Test: Run the NMR at 50°C. If the peaks sharpen, it is dynamic conformational exchange. If they remain broad/complex, you likely have a mixture of isomers.

Q4: Is the Chlorine atom labile during separation? A: Generally, secondary alkyl chlorides on cyclohexane rings are stable under standard chromatography conditions. Avoid strong bases (e.g., NaOH, high concentrations of TEA) and high temperatures (>60°C) which could promote E2 elimination to the alkene (cyclohexene derivative).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Coupling constants in cyclic systems).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Thermodynamics of 1,4-disubstituted cyclohexanes).
  • National Institutes of Health (PMC). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Retrieved from [Link]

Sources

Optimizing column chromatography gradients for chlorocyclohexyl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center resource. It avoids generic templates in favor of a logic-driven, problem-solving architecture designed for the specific chemical challenges of chlorocyclohexyl carbamates.

Current Status: Operational Topic: Gradient Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Separation Challenge

The Molecule: Chlorocyclohexyl carbamates present a "Push-Pull" separation challenge.

  • The "Pull" (Retention): The carbamate moiety (

    
    ) is polar and a hydrogen bond donor/acceptor, causing strong interaction with silica silanols (leading to tailing).
    
  • The "Push" (Elution): The chlorocyclohexyl ring is lipophilic but conformationally flexible. The chlorine atom introduces a dipole and significant steric bulk.

  • The Critical Failure Point: Separation of diastereomers (cis vs. trans-4-chlorocyclohexyl) is the most common bottleneck. These isomers often co-elute because their polarity differences are masked by the conformational flipping of the cyclohexane ring.

Method Development: The "Self-Validating" Workflow

Do not guess gradients. Use this workflow to mathematically derive your starting conditions.

Phase 1: Visualization & Scouting

Issue: Many aliphatic carbamates are UV-silent or have weak absorbance at 200-210 nm (often obscured by solvent cutoffs). Protocol:

  • Primary Detection: Use a universal stain. Vanillin or PMA (Phosphomolybdic Acid) are superior to Iodine for carbamates as they form specific colored complexes upon heating.

  • TLC Scouting: Run three plates:

    • 100% Non-polar (e.g., Hexane/Heptane)

    • 50% Polar (e.g., EtOAc)

    • 100% Polar

Phase 2: The Target

For diastereomer separation, you need a


 (Delta Column Volume) that allows baseline resolution.
  • Target

    
    :  Aim for the compound of interest to have an 
    
    
    
    between 0.25 and 0.35 .
  • Separation Factor: If

    
     between isomers on TLC, a standard linear gradient will fail. You must use an Isocratic Hold .
    
Phase 3: Gradient Calculation (The Equation)

Convert your TLC data into a Flash Gradient using the "Inverse Linear" relationship.

Formula:




If your target


 of 0.3 was achieved at 40% EtOAc/Hexane:
  • Start: 6% EtOAc

  • End: 60% EtOAc

  • Slope: 1.5% to 2% change per Column Volume (CV).

Visualization: Logic Flow & Troubleshooting

Workflow Diagram: From TLC to Purified Fraction

This diagram outlines the decision logic for optimizing the gradient based on initial TLC results.

GradientLogic Start Start: Crude Mixture TLC Run TLC (Hex/EtOAc) Start->TLC CheckRf Check Delta Rf (Isomers) TLC->CheckRf Easy Delta Rf > 0.15 CheckRf->Easy Separation Visible Hard Delta Rf < 0.10 CheckRf->Hard Co-elution Linear Standard Linear Gradient (0-100% over 15 CV) Easy->Linear IsoHold Calculate Isocratic Hold Target Rf = 0.3 Hard->IsoHold First Attempt Success Purified Fractions Linear->Success SolventSelect Change Selectivity Group (Try DCM/MeOH or Toluene/ACN) IsoHold->SolventSelect Still Co-eluting IsoHold->Success Resolved SolventSelect->TLC Re-Scout

Caption: Decision matrix for selecting gradient topology based on isomeric resolution (


).

Troubleshooting & FAQs

Q1: My peaks are tailing severely. Is it the column or the chemistry?

Diagnosis: This is likely Silanol Interaction . The carbamate N-H is a hydrogen bond donor, and the carbonyl is an acceptor. They stick to the acidic silanols on the silica surface. The Fix:

  • Do NOT use strong base: High concentrations of Triethylamine (TEA) can cause the elimination of HCl from the chlorocyclohexyl ring, creating a double bond (cyclohexene derivative).

  • Use a "Doping" Strategy: Add 0.5% - 1% Triethylamine (TEA) only if your molecule is stable.

  • Safer Alternative: Switch the mobile phase modifier to 1-2% Isopropanol (IPA) or Methanol in the organic fraction. These polar protic solvents "cap" the active sites on the silica more gently than amines.

Q2: I see two spots on TLC, but they merge into one blob on the column. Why?

Diagnosis: This is a Loading Capacity failure. Chlorocyclohexyl carbamates have poor solubility in Hexane. If you load in DCM or pure EtOAc, the "Strong Solvent Effect" washes the bands together before the gradient starts. The Fix:

  • Solid Load: Adsorb your crude onto Celite or loose Silica (ratio 1:3 crude:silica). Evaporate the solvent gently (max 30°C to prevent elimination). Load the dry powder into a solid load cartridge. This eliminates the solvent effect.

Q3: The cis/trans isomers are barely separating. How do I improve resolution ( ) without a longer column?

Diagnosis: You have exhausted the "Efficiency" (


) of the column; you must change "Selectivity" (

). The Fix: Use the Snyder Solvent Triangle .[1]
  • If Hexane/EtOAc (Group I/VI) fails, switch to Toluene/Acetonitrile (Group VII/VI).

  • Why? Toluene interacts via pi-pi systems (if any aromatic protection exists) and Acetonitrile has a strong dipole that interacts differently with the chlorine dipole on the ring than EtOAc does.

Q4: My compound is degrading during purification.

Diagnosis: Dehydrohalogenation . The combination of slightly acidic silica and heat (generated by mixing solvents or evaporation) promotes the loss of HCl. The Fix:

  • Buffer the Silica: Pre-wash the column with 1% TEA in Hexane to neutralize acidity (if the carbamate is base-stable).

  • Temperature Control: Ensure the fraction collector bay is not hot. Do not use heat to evaporate fractions; use a cool rotary evaporator bath (< 30°C).

Data & Reference Tables

Table 1: Green Solvent Alternatives

Replacing toxic solvents while maintaining selectivity.

Standard SystemGreen AlternativeSelectivity ChangeNotes
DCM / MeOH EtOAc / EtOH (3:1) ModerateEthanol is a strong H-bond donor; reduces tailing.
Hexane / EtOAc Heptane / EtOAc NegligibleHeptane is less neurotoxic; higher boiling point requires care.
Toluene Xylene LowSimilar selectivity, but harder to remove (high BP).
Table 2: Visualization Stains for Carbamates
StainPreparationTarget FunctionalityHeat Required?[2][3][4]
Vanillin 15g Vanillin + 250mL EtOH + 2.5mL H2SO4General / CarbamatesYES (High Heat)
PMA 10g Phosphomolybdic Acid + 100mL EtOHRed/Ox active sitesYES (Medium Heat)
Iodine Iodine crystals in silicaLipophilic chainsNO (Reversible)

References

  • Teledyne ISCO. "Flash Method Development: TLC to Gradient." Teledyne ISCO Application Notes. Link

  • SiliCycle. "SiliCycle TLC Stains & Visualization Guide." SiliCycle Technical Resources. Link

  • Biotage. "The Solvent Selectivity Triangle: A Guide to Mobile Phase Optimization." The Flash Purification Blog. Link

  • BenchChem. "Reducing Carbamates Hydrolysis During Sample Preparation." Technical Support Center. Link

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. Link

Sources

Minimizing hydrolysis of benzyl ester groups under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis of Benzyl Ester Groups Under Basic Conditions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that protecting group stability is paramount to the success of complex multi-step syntheses. The benzyl ester is a workhorse for carboxylic acid protection, primarily due to its stability across a range of conditions and its facile removal by catalytic hydrogenation.[1][2] However, its lability towards basic hydrolysis (saponification) can be a significant challenge when subsequent synthetic steps require basic reagents.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you navigate these challenges and preserve the integrity of your benzyl ester protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of benzyl ester hydrolysis under basic conditions?

A1: The hydrolysis of any ester in the presence of a base, known as saponification, is a classic example of a nucleophilic acyl substitution reaction.[3][4] The process is effectively irreversible under basic conditions.[3]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the benzyl ester. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[5][6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the elimination of the benzyloxy group as a benzylalkoxide anion (BnO⁻).

  • Acid-Base Reaction: The generated benzylalkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base step is highly favorable and drives the reaction to completion, forming a carboxylate salt and benzyl alcohol.[3][7]

To recover the carboxylic acid, a separate acidic workup step is required to protonate the carboxylate salt.[4]

Decision_Workflow Start Reaction requires basic conditions Q_Base_Strength Is a strong base (e.g., LDA, LiOH) required? Start->Q_Base_Strength Use_Low_Temp 1. Use lowest possible temp (-78 °C to 0 °C) 2. Ensure anhydrous conditions 3. Use slow addition Q_Base_Strength->Use_Low_Temp Yes Select_Mild_Base 1. Select mild base (Cs₂CO₃ or K₂CO₃) 2. Use anhydrous aprotic solvent (DMF, MeCN) Q_Base_Strength->Select_Mild_Base No Strong_Base_Path Yes Mild_Base_Path No Monitor_Strong Monitor reaction closely. Is hydrolysis still observed? Use_Low_Temp->Monitor_Strong Q_Monitor_Strong Hydrolysis observed? Monitor_Strong->Q_Monitor_Strong Success_Strong Success: Isolate Product Q_Monitor_Strong->Success_Strong No Failure_Strong Consider alternative protecting group (e.g., t-Butyl Ester) [1] Q_Monitor_Strong->Failure_Strong Yes Run_RT Run reaction at Room Temp Select_Mild_Base->Run_RT Monitor_Mild Monitor reaction closely. Is reaction proceeding? Run_RT->Monitor_Mild Q_Monitor_Mild Reaction too slow? Monitor_Mild->Q_Monitor_Mild Success_Mild Success: Isolate Product Q_Monitor_Mild->Success_Mild No Gentle_Heat Apply gentle heat (40-50 °C) Continue monitoring Q_Monitor_Mild->Gentle_Heat Yes Gentle_Heat->Monitor_Mild

Sources

Resolving stability issues of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Assurance for (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Introduction: The Stability Paradox

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester is a critical intermediate in medicinal chemistry, often used as a scaffold for amine protection during complex syntheses. While the benzyl carbamate (Cbz) group provides robust protection against basic conditions, the secondary alkyl chloride at the 4-position introduces a latent instability.

Many researchers encounter a "yellowing" or "acidic smell" phenomenon upon storage. This guide is not a generic safety sheet; it is a mechanistic intervention designed to arrest the spontaneous degradation pathways inherent to this molecule.

Module 1: Diagnostic Hub (Troubleshooting)

Use this table to immediately identify the state of your material.

SymptomDiagnosisChemical RealityAction Required
Pungent, acrid odor Critical: HCl ReleaseSpontaneous dehydrohalogenation has occurred. Free HCl gas is present.Ventilate immediately. Do not use without purification.
Yellow/Orange discoloration Moderate: Oxidation/OligomerizationHCl release has catalyzed minor polymerization or oxidation of the benzyl ring.Check purity via HPLC/NMR. Recrystallize if <95%.
Oily residue on solid surface Moderate: Melting Point DepressionImpurities (alkenes) are acting as solvents, lowering the melting point of the bulk solid.Cold filtration or recrystallization required.
New peak at ~5.6 ppm (1H NMR) Confirmed: Elimination ProductFormation of the cyclohexene derivative (alkene protons).Quantify impurity. If >5%, purify.

Module 2: Mechanistic Deep Dive

To solve the storage issue, you must understand the Autocatalytic Decomposition Cycle .

The primary failure mode is not the hydrolysis of the carbamate, but the E1/E2 elimination of the chlorine atom.

  • Initiation: Thermal energy or light causes the 4-chloro group to leave, abstracting a neighboring proton.

  • Product Formation: This generates a cyclohexene derivative and Hydrogen Chloride (HCl) .

  • Autocatalysis: The generated HCl is trapped in the vial. As an acid, it can protonate the carbamate oxygen, making the molecule more susceptible to further degradation or hydrolysis, creating a runaway decomposition loop.

Visualizing the Degradation Pathway

DegradationPathway Start (4-Chloro-cyclohexyl)- carbamic acid benzyl ester Trigger Trigger: Heat / Light / Moisture Start->Trigger Transition Transition State (E1/E2 Elimination) Trigger->Transition Product Degradation Product: Cyclohexene derivative Transition->Product Byproduct Byproduct: HCl (Gas) Transition->Byproduct Cycle Autocatalytic Effect: HCl accelerates degradation Byproduct->Cycle Cycle->Start Acid Catalysis

Caption: Figure 1. The autocatalytic dehydrohalogenation pathway. Note how the generated HCl feeds back into the system to accelerate degradation.

Module 3: Storage & Handling Protocols

Do not treat this compound like a standard stable solid. It requires "Active Stability Management."

Protocol A: The "Zero-Acid" Storage System

Rationale: Removing the trigger (moisture/heat) and the catalyst (HCl).

  • Temperature: Store at -20°C .

    • Why? Elimination reactions are endothermic and entropy-driven. Low temperatures kinetically inhibit the loss of HCl.

  • Atmosphere: Flush headspace with Argon (preferred over Nitrogen due to density).

    • Why? Displaces moisture which can initiate hydrolysis.

  • Container: Amber borosilicate glass with a Teflon-lined cap .

    • Why? Amber blocks UV light (which generates radicals). Teflon prevents HCl from corroding the cap liner, which would otherwise contaminate the sample.

  • Stabilizer (Optional but Recommended): Add a small packet of anhydrous K₂CO₃ or a coil of Silver Wire inside the secondary container (not touching the chemical).

    • Why? These act as "acid scavengers," neutralizing any trace HCl released before it can catalyze further decomposition.

Protocol B: Re-Purification (If Degraded)

Use this if your material has turned yellow or smells acidic.

  • Dissolution: Dissolve the crude solid in a minimal amount of Ethyl Acetate .

  • Wash: Wash the organic layer quickly with cold 5% NaHCO₃ (Sodium Bicarbonate).

    • Critical: This neutralizes the dissolved HCl.

  • Dry: Dry over anhydrous MgSO₄ and filter.

  • Recrystallization: Add Hexanes or Heptane dropwise to the filtrate until cloudy. Cool to -20°C overnight.

  • Result: The yellow impurities (oligomers) usually stay in the mother liquor; white crystals precipitate.

Module 4: Decision Tree & Workflow

Follow this logic flow when receiving or auditing your inventory.

DecisionTree Receive Receive/Audit Compound CheckColor Visual Check: Is it White? Receive->CheckColor CheckSmell Olfactory Check: Acrid/Acidic Smell? CheckColor->CheckSmell Yes (White) FailColor Status: DEGRADED Perform 1H NMR CheckColor->FailColor No (Yellow) Pass Status: STABLE Store at -20°C under Argon CheckSmell->Pass No Smell FailSmell Status: CRITICAL High HCl Content CheckSmell->FailSmell Yes (Acrid) ActionPurify Action: Bicarb Wash + Recrystallize FailColor->ActionPurify FailSmell->ActionPurify ActionPurify->Pass If pure ActionDiscard Action: Discard if Purity < 80% ActionPurify->ActionDiscard If recovery low

Caption: Figure 2. Workflow for assessing compound integrity upon receipt or prior to use.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I ship this compound at Room Temperature?

  • Answer: Only for short durations (<48 hours). For international shipping, it must be on blue ice or dry ice. Prolonged exposure to >25°C in a cargo hold will accelerate the dehydrohalogenation, leading to a pressurized vial of HCl upon arrival.

Q2: My LC-MS shows a mass of [M-36]. What is this?

  • Answer: This confirms degradation. The molecular weight of HCl is ~36.5 g/mol . A peak at [M-36] indicates the formation of the cyclohexene derivative (the elimination product). You must purify before use.

Q3: Is the Cbz group itself unstable?

  • Answer: Generally, no. The Benzyl carbamate (Cbz) is stable to basic conditions and mild acids. However, the local concentration of HCl generated by the chloride elimination can become high enough in a closed solid matrix to degrade the carbamate over time. The chloride is the "weak link," not the carbamate [1, 2].

Q4: Can I use the yellow solid for a crude reaction?

  • Answer: It depends on your next step. If your next reaction involves a base (e.g., K₂CO₃, Et₃N), the base will neutralize the trace HCl. However, if the "yellow" represents a significant % of alkene impurity, you will carry a "dead" molecule through your synthesis that may interfere with downstream purification.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Defines the stability profile of Benzyl Carbamates).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic principles of E1/E2 elimination in secondary alkyl halides).

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. (General storage guidelines for acid-generating halides).

Technical Support Center: Purification of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Knowledge Base for the purification of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester. It is designed to address the specific chemical challenges associated with Cbz-protection chemistry and chlorocyclohexane derivatives.

Topic: Removal of Unreacted Reagents & Impurities Ticket ID: KB-PUR-CBZ-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Target Molecule: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester Common Synthesis Route: Reaction of 4-chlorocyclohexan-1-amine (or hydrochloride salt) with Benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g.,


, 

, or

).

The Challenge: The crude reaction mixture typically contains three distinct classes of impurities that require orthogonal removal strategies:

  • Electrophiles: Unreacted Benzyl chloroformate (Cbz-Cl). Highly reactive and lachrymatory.

  • Nucleophiles: Unreacted 4-chlorocyclohexan-1-amine. Basic.

  • Neutral Byproducts: Benzyl alcohol (BnOH). Formed via hydrolysis of Cbz-Cl. High boiling point (~205°C) makes removal by evaporation difficult.

Critical Workflows (Knowledge Base Articles)

KB-001: The "Active Quench" Protocol (Removing Excess Cbz-Cl)

Issue: Excess Cbz-Cl remains in the mixture. It is toxic and degrades slowly on silica, complicating chromatography. Standard Solution: Hydrolysis with water (slow, generates Benzyl Alcohol). Expert Solution: The Amine Scavenger Quench.

The Logic: Instead of hydrolyzing Cbz-Cl into difficult-to-remove Benzyl Alcohol, we convert it into a highly basic urea derivative that can be quantitatively removed via an acidic aqueous wash.

Protocol:

  • Check Completion: Ensure the main coupling reaction is complete via TLC/LC-MS.

  • Add Scavenger: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 – 1.0 equivalents relative to the excess Cbz-Cl used).

  • Stir: Agitate at room temperature for 15–30 minutes.

    • Mechanism:[1][2][3][4] DMAPA reacts with Cbz-Cl to form a basic carbamate/urea.

  • Acid Wash: Perform the standard workup. Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Result: The DMAPA-Cbz adduct is protonated and extracted into the aqueous phase. The neutral product remains in the organic phase.

KB-002: The "Orthogonal Wash" System (Removing Starting Amine)

Issue: Unreacted 4-chlorocyclohexanamine is present. Protocol:

  • Dilute: Dissolve the crude mixture in EtOAc or DCM.

  • Acid Wash: Wash 2x with 1M HCl or 10% Citric Acid .

    • Logic: Converts the unreacted amine into its water-soluble hydrochloride salt.

  • Base Wash: Wash 1x with Sat. NaHCO3 .[1]

    • Logic: Neutralizes any residual acid and removes acidic impurities (e.g., HCl generated during the reaction).

  • Dry: Dry over

    
     or 
    
    
    
    and concentrate.
KB-003: Dealing with Benzyl Alcohol (The "Sticky" Impurity)

Issue: Benzyl alcohol (BnOH) tracks with the product during chromatography and is too high-boiling to rotovap easily. Strategies:

MethodSuitabilityTechnical Note
High Vacuum ModerateRequires <1 mbar pressure and gentle heating (40-50°C). Monitor product stability.
Flash Chromatography HighBnOH is moderately polar (Rf ~0.3 in 20% EtOAc/Hex). Product is typically less polar. Use a gradient (0% → 30% EtOAc/Hex).
Recrystallization High (Best)If product is solid. Solvent systems: EtOAc/Hexanes or EtOH/Water . BnOH stays in the mother liquor.
Water Wash Low/ModerateBnOH has moderate water solubility (4 g/100 mL). Multiple brine/water washes can reduce the load but rarely remove it completely.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Product + Cbz-Cl + Amine + BnOH) Quench Step 1: DMAPA Quench (Converts Cbz-Cl to Basic Urea) Start->Quench Add DMAPA AcidWash Step 2: Acid Wash (1M HCl) (Removes Amine & Quenched Urea) Quench->AcidWash Partition OrgPhase Organic Phase (Product + Benzyl Alcohol) AcidWash->OrgPhase Keep Organic AqPhase Aqueous Phase (Discard) AcidWash->AqPhase Remove Salts SolidCheck Is Product a Solid? OrgPhase->SolidCheck Recryst Recrystallization (EtOAc/Hexanes) SolidCheck->Recryst Yes Column Flash Chromatography (Gradient Elution) SolidCheck->Column No (Oil) Final Pure (4-Chloro-cyclohexyl)- carbamic acid benzyl ester Recryst->Final BnOH in Mother Liquor Column->Final BnOH Separated

Caption: Figure 1. Integrated purification workflow utilizing chemical scavenging (DMAPA) followed by physical separation techniques.

Frequently Asked Questions (FAQ)

Q: Why is my product an oil even though it should be a solid? A: This is often due to Benzyl Alcohol depression . Even small amounts (5-10%) of residual benzyl alcohol can prevent crystallization, keeping the product in a supercooled oily state.

  • Fix: Dissolve the oil in a minimal amount of diethyl ether and add hexanes dropwise until cloudy. Scratch the flask walls to induce nucleation. Alternatively, run a quick silica plug to remove the alcohol.

Q: Can I use Thionyl Chloride (


) to make this from the alcohol precursor? 
A:  Yes, but be careful. If you start with (4-Hydroxy-cyclohexyl)-carbamic acid benzyl ester, reaction with 

generates

and

.
  • Warning: The Cbz group is acid-sensitive. While generally stable to

    
     at moderate temps, prolonged exposure or high heat can cause carbamate cleavage. Ensure you neutralize the 
    
    
    
    generated immediately during workup.

Q: How do I determine the stereochemistry (cis/trans) of the chloride? A: The chlorination of the alcohol often proceeds with inversion of configuration (Walden inversion) if using


 (SN2 mechanism) without specific retention additives.
  • Analysis: 1H NMR coupling constants of the proton at C4 (the one attached to Cl) are diagnostic.

    • Axial proton (cis-Cl): Large coupling constant (

      
       Hz).
      
    • Equatorial proton (trans-Cl): Small coupling constant (

      
       Hz).
      

References

  • Protection of Amines with Cbz-Cl : Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Scavenging Reagents in Synthesis : Parlow, J. J., et al. (1999). "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries." Journal of Organic Chemistry, 64(26).

  • Synthesis of Chlorocyclohexanes : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

  • DMAPA Quench Protocol: Common laboratory practice for chloroformate removal; see Org. Process Res. Dev.

Sources

Controlling stereochemistry during the synthesis of 1,4-disubstituted cyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide functions as a Tier 3 Technical Support Hub for synthetic chemists. It is designed to troubleshoot, diagnose, and correct stereochemical issues in the synthesis of 1,4-disubstituted cyclohexanes.

Status: Online | Agent: Senior Application Scientist | Topic: 1,4-Disubstituted Cyclohexanes

Welcome to the Stereochemistry Control Unit. You are likely here because your NMR shows a diastereomeric mess, or you need to lock a specific conformation for structure-activity relationship (SAR) studies.

In 1,4-disubstituted systems, the battle is between Thermodynamics (Diequatorial/Trans) and Kinetics (Steric Approach/Cis). This guide provides the protocols to control this outcome.

📊 Quick Diagnostic: The Decision Matrix

Before proceeding, identify your starting material and desired outcome to select the correct workflow.

G Start Start: Identify Substrate Aromatic Substrate: 1,4-Disubstituted Benzene Start->Aromatic Ketone Substrate: 4-Substituted Cyclohexanone Start->Ketone TargetCis Target: CIS (Axial/Equatorial) Aromatic->TargetCis Syn-Addition TargetTrans Target: TRANS (Diequatorial) Aromatic->TargetTrans Thermodynamically Favored Ketone->TargetCis Kinetic Control Ketone->TargetTrans Thermodynamic Control MethodRh Method A: Catalytic Hydrogenation (Rh/C or PtO2) TargetCis->MethodRh MethodBulky Method C: Bulky Hydride (L-Selectride) TargetCis->MethodBulky MethodIso Method B: Hydrogenation + Equilibration (Ru/C or Base Isomerization) TargetTrans->MethodIso MethodSmall Method D: Small Hydride (LiAlH4 / NaBH4) TargetTrans->MethodSmall

Figure 1: Strategic decision tree for selecting the synthesis route based on substrate and target stereochemistry.

🎫 Ticket #101: "I need the CIS isomer from an aromatic precursor."

Issue: User requires the high-energy cis-1,4-cyclohexane derivative (e.g., cis-1,4-diaminocyclohexane or cis-1,4-cyclohexanedicarboxylic acid) but keeps getting trans impurities.

The Science: Heterogeneous hydrogenation proceeds via syn-addition . The aromatic ring adsorbs flat onto the metal surface. Hydrogen adds from the catalyst surface to the bottom face of the ring. If the ring remains adsorbed, all hydrogens add to the same face, yielding the cis isomer (Kinetic Product).

  • Failure Point: If the catalyst is too active or the temperature is too high, the molecule desorbs, flips, and re-adsorbs, allowing isomerization to the thermodynamically stable trans isomer.

Protocol A: High-Fidelity Cis-Hydrogenation

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂). Avoid Palladium (Pd/C) if possible, as it often allows isomerization.

  • Solvent: Acetic Acid (promotes rapid protonation/reduction) or Ethanol.

  • Pressure: High Pressure (50–60 bar). High hydrogen pressure forces the reaction to complete quickly before desorption/isomerization can occur.

ParameterRecommendationReason
Catalyst Rh/C or Rh/Al₂O₃ Rhodium minimizes ring desorption intermediates [1].
Pressure >500 psi (35 bar) Increases turnover rate, locking in syn addition.
Temp < 25 °C Heat promotes thermodynamic equilibration to trans.

Troubleshooting Steps:

  • Check Acid: If using Rh/C, add a trace of acetic acid. This prevents amine poisoning (if applicable) and accelerates the rate.

  • Stop Early: Do not let the reaction stir overnight after H₂ uptake ceases. Post-reaction equilibration is a common error.

🎫 Ticket #204: "I need to reduce a ketone to a specific alcohol diastereomer."

Issue: Reduction of 4-tert-butylcyclohexanone yields a mixture of alcohols. Context: The 4-tert-butyl group locks the cyclohexane in a specific chair conformation.[1] You must choose the reagent based on the trajectory of attack.

The Science:

  • Axial Attack (Small Nucleophiles): Reagents like NaBH₄ or LiAlH₄ enter from the axial trajectory (lower torsional strain). This forces the resulting hydroxyl group into the Equatorial position (Trans product).

  • Equatorial Attack (Bulky Nucleophiles): Reagents like L-Selectride are too large to fit the axial path (1,3-diaxial interactions). They attack from the equatorial side.[2] This forces the hydroxyl group into the Axial position (Cis product).

Reaction Substrate 4-t-Butylcyclohexanone (Locked Chair) PathA Path A: LiAlH4 (Axial Attack) Substrate->PathA PathB Path B: L-Selectride (Equatorial Attack) Substrate->PathB ProdTrans Product: TRANS Alcohol (OH Equatorial) Thermodynamic PathA->ProdTrans Major (>9:1) ProdCis Product: CIS Alcohol (OH Axial) Kinetic PathB->ProdCis Major (>20:1)

Figure 2: Steric approach control vs. Torsional strain control in ketone reduction.

Protocol B: Stereoselective Reduction

Scenario 1: Target is TRANS (Equatorial OH)

  • Reagent: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄.

  • Conditions: THF or Ether, 0°C.

  • Selectivity: Expect ~90% trans [2].

  • Purification: Recrystallization is usually required to remove the 10% cis.

Scenario 2: Target is CIS (Axial OH)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Conditions: THF, -78°C (Critical).

  • Selectivity: Expect >95% cis [3].

  • Step-by-Step:

    • Cool 1.1 eq of L-Selectride (1M in THF) to -78°C.

    • Add ketone solution dropwise over 30 mins.

    • Stir 1h. Quench cold with NaOH/H₂O₂ (oxidative workup is necessary to cleave the boron-oxygen bond).

🎫 Ticket #309: "I have a mixture. How do I fix it?"

Issue: The synthesis failed to give high selectivity, or you intentionally made the cis isomer and now need the trans. Solution: Thermodynamic Equilibration (Epimerization).

The Science: The trans-1,4-disubstituted cyclohexane (diequatorial) is generally 1.5–2.0 kcal/mol more stable than the cis (axial/equatorial) isomer. We can drive the mixture to the trans isomer using a mechanism that temporarily breaks stereochemistry (enolization).

Protocol C: The "Reset" Button (Isomerization)

For Esters (e.g., dimethyl 1,4-cyclohexanedicarboxylate):

  • Reagent: Sodium Ethoxide (freshly prepared) in Ethanol.

  • Procedure: Reflux the cis/trans mixture in 1M NaOEt/EtOH for 12–24 hours.

  • Mechanism: Deprotonation alpha to the carbonyl forms a planar enolate. Reprotonation occurs from the less hindered face, accumulating the diequatorial (trans) product over time [4].

  • Expected Ratio: ~95:5 trans:cis at equilibrium.

For Alcohols (Oppenauer/MPV Cycling):

  • Reflux the alcohol mixture with Aluminum Isopropoxide in Acetone/Isopropanol. This establishes an equilibrium between the ketone and the alcohol, eventually settling on the thermodynamic alcohol (Equatorial/Trans).

🔬 Analysis Lab: How to verify your product

Do not rely solely on "matching the literature." Use coupling constants (


-values) in 

H NMR.

The Rule of Thumb:

  • Trans (Axial Proton): The proton attached to the carbon with the substituent is Axial (because the substituent is Equatorial).

    • Look for a Triplet of Triplets (tt) or broad multiplet with large coupling constants.

    • 
      .
      
  • Cis (Equatorial Proton): The proton is Equatorial (because the substituent is Axial).

    • Look for a narrow signal (quintet or broad singlet).

    • 
       and 
      
      
      
      .
IsomerSubstituent PositionProton PositionNMR Signal Width (

)
Trans EquatorialAxialWide (>20 Hz)
Cis AxialEquatorialNarrow (<10 Hz)
References
  • Mechanism of Heterogeneous Hydrogenation: Siegel, S. Stereochemistry and the Mechanism of Hydrogenation of Unsaturated Hydrocarbons. J. Am. Chem. Soc. 1953, 75, 1317. Link

  • Small Hydride Selectivity: Eliel, E. L.; Senda, Y. Reduction of t-Butylcyclohexanones.[1][2][3] Tetrahedron 1970, 26, 2411. Link

  • Bulky Hydride Protocol: Brown, H. C.; Krishnamurthy, S. Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. J. Am. Chem. Soc. 1972, 94, 7159. Link

  • Isomerization of Esters: Organic Syntheses, Coll. Vol. 5, p.288 (1973); Vol. 47, p.37 (1967). Link

Sources

Alternative chlorinating agents for sensitive carbamate substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the chlorination of molecules containing sensitive carbamate protecting groups (such as Boc, Cbz, or Fmoc). Traditional chlorinating agents often lead to catastrophic deprotection, poor yields, or complex mixtures.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating experimental protocols to ensure your sensitive substrates remain intact during chlorination.

Core Principles & Mechanistic Overview

The primary reason carbamates fail during chlorination is the unintended generation of strong Brønsted acids or bases. By transitioning to alternative agents that operate through neutral or mildly buffered pathways, you can achieve high-yielding N-chlorination or ring chlorination without compromising your protecting groups.

G Sub Carbamate Substrate (e.g., Boc, Cbz, Fmoc) Trad Harsh Agents (Cl2, SO2Cl2) Sub->Trad Alt Mild Agents (TCCA, Ca(OCl)2) Sub->Alt Acid Acidic Byproducts (HCl generation) Trad->Acid Mechanism Neut Neutral Byproducts (Cyanuric Acid, CaCl2) Alt->Neut Mechanism Fail Carbamate Cleavage (Product Loss) Acid->Fail Causes Pass Successful Chlorination (Intact Protecting Group) Neut->Pass Enables

Workflow comparing traditional vs alternative chlorination for sensitive carbamates.

Frequently Asked Questions & Troubleshooting

Q1: Why does my Boc-protecting group cleave when using standard chlorinating agents like


 or 

?
A1: The causality lies in the reaction byproducts. Boc (tert-butoxycarbonyl) is highly acid-labile. Reagents like

and

undergo electrophilic halogenation mechanisms that obligatorily release stoichiometric hydrogen chloride (

). In non-polar solvents, this localized acidity rapidly protonates the carbamate carbonyl oxygen. This triggers a fragmentation cascade: the loss of the tert-butyl cation (which eliminates to form isobutylene) and the subsequent decarboxylation of the resulting carbamic acid, destroying your protecting group (1)[1]. To prevent this, you must use reagents that operate via neutral pathways.

Q2: What is the most reliable alternative for N-chlorination of Fmoc- or Cbz-protected amino acids without side reactions? A2: Calcium hypochlorite (


) supported on moist alumina is the gold standard here (1)[1]. Unlike sodium hypochlorite (bleach), which is highly basic and readily hydrolyzes base-labile Fmoc groups, 

on moist alumina provides a near-neutral, heterogeneous microenvironment. The moist alumina acts synergistically as a local phase-transfer catalyst and an acid scavenger, preserving both Fmoc and Cbz groups while delivering yields often exceeding 90% ().

Q3: I need a highly atom-economical reagent for large-scale N-chlorination. Is Trichloroisocyanuric acid (TCCA) safe for sensitive substrates? A3: Yes, TCCA is an exceptional alternative. It provides up to three equivalents of active electrophilic chlorine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) per molecule. The causality behind its mildness lies in its byproduct: as it transfers chlorine, it converts into cyanuric acid, a neutral, stable, and highly insoluble compound in organic solvents like dichloromethane ()[2]. This prevents the reaction medium from becoming acidic, leaving Boc and Cbz groups completely intact (3)[3].

Q4: My substrate has an unprotected primary hydroxyl group alongside a Boc-protected amine. Can I selectively N-chlorinate the carbamate? A4: Yes, selective N-chlorination is possible. Using the


/moist alumina protocol, you can selectively N-chlorinate the carbamate without oxidizing the primary hydroxyl group. For example, researchers have successfully N-chlorinated N-Boc-protected serine methyl ester with this system (). Reagents like TCCA or Oxone might lead to competitive oxidation of the alcohol, so the heterogeneous 

system is strictly required here to kinetically favor N-chlorination over O-oxidation.

Q5: How do I avoid over-oxidation when using Oxone as a chlorinating agent? A5: When using Oxone and sodium chloride, the active chlorinating species is generated in situ on wet alumina (4)[4]. To avoid over-oxidation, strictly control the equivalents of Oxone (keep it around 1.0–1.2 eq relative to the amine) and maintain the temperature at 45 °C. The wet alumina is critical; it moderates the release of


 from the oxidation of NaCl, ensuring a controlled, low steady-state concentration of the active chlorinating agent.

Quantitative Data: Reagent Comparison

Chlorinating AgentEquivalents NeededActive Cl (%)Primary ByproductsCarbamate CompatibilityTypical Yields

-BuOCl
1.0 - 1.2~32%

-BuOH
Moderate (Explosive hazard)70 - 85%

/

1.5 - 2.0~99%

,

High (Boc, Cbz, Fmoc, OH)90 - 99%
TCCA 0.34 - 0.4~45%Cyanuric AcidHigh (Boc, Cbz)85 - 98%
Oxone / NaCl 2.0 - 3.0Variable

Moderate80 - 95%

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By observing specific physical changes during the reaction, you can confirm mechanistic progression without needing immediate analytical testing.

Workflow S1 1. Preparation Moist Alumina (Al2O3 + H2O) S2 2. Mixing Ca(OCl)2 + Substrate in CHCl3 S1->S2 S3 3. Reaction Stir at RT (1-4 h) Monitor by TLC S2->S3 S4 4. Filtration Filter through Celite (Self-Validating Step) S3->S4 S5 5. Isolation Evaporate Solvent (Pure N-Chloro Product) S4->S5

Step-by-step workflow for N-chlorination using calcium hypochlorite on moist alumina.

Protocol A: N-Chlorination using on Moist Alumina
  • Preparation of Moist Alumina: Add water to neutral alumina (activity I) to achieve a 10% w/w moisture content.

    • Self-Validation Checkpoint: The alumina must remain a free-flowing powder. If it clumps, there is excess water, which will cause unwanted hydrolysis of your substrate.

  • Reaction Setup: Dissolve the carbamate substrate (5.0 mmol) in

    
     (30 mL). Add the moist alumina (3.0 g) followed by commercial 
    
    
    
    (7.5 mmol).
  • Stirring: Stir the heterogeneous mixture vigorously at room temperature for 1–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The N-chloro product lacks the N-H hydrogen bond donor, meaning it will consistently exhibit a noticeably higher Rf value than the starting carbamate.

  • Filtration: Filter the mixture through a pad of Celite to remove the alumina and calcium salts.

  • Isolation: Evaporate the solvent under reduced pressure to yield the highly pure N-chloro carbamate.

Protocol B: N-Chlorination using Trichloroisocyanuric Acid (TCCA)
  • Setup: Dissolve the carbamate (5.0 mmol) in anhydrous

    
     (30 mL) and cool the flask to 0 °C.
    
  • Reagent Addition: Add TCCA (1.75 mmol, providing ~5.25 mmol of active

    
    ) in one single portion to the well-stirred solution.
    
  • Reaction: Allow the mixture to slowly warm to room temperature.

    • Self-Validation Checkpoint: As TCCA transfers its chlorine atoms, it converts into cyanuric acid. Cyanuric acid is highly insoluble in

      
      . The appearance of a dense, white precipitate within 15–30 minutes is your visual confirmation that the chlorination mechanism is actively progressing.
      
  • Filtration: Filter the white cyanuric acid precipitate through a Celite pad.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the N-chloro derivative.

References

  • Title: A Simple Protocol for Efficient N-Chlorination of Amides and Carbamates Source: thieme-connect.com URL: 3

  • Title: New Protocol for Efficient N-Chlorinations of Amides and Carbamates Source: organic-chemistry.org URL: 1

  • Title: Synthesis 1997, 1161 (Calcium Hypochlorite Protocol Details) Source: thieme-connect.com URL:

  • Title: N-Chlorination of Amides and Carbamates by Oxone and Sodium Chloride Source: unich.it URL: 4

  • Title: Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent Source: researchgate.net URL: 2

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation of cis- and trans-1,4-disubstituted cyclohexanes is a critical checkpoint in the synthesis of peptidomimetics and linker technologies. For (4-Chloro-cyclohexyl)-carbamic acid benzyl ester , the stereochemical assignment relies on the conformational rigidity imposed by the bulky carbamate group.

The Diagnostic Rule: Focus on the proton geminal to the chlorine atom (H4 ).

  • Trans-Isomer: H4 appears as a wide multiplet (tt,

    
     Hz) at a lower chemical shift (shielded).
    
  • Cis-Isomer: H4 appears as a narrow multiplet (quintet-like,

    
     Hz) at a higher chemical shift (deshielded).
    

Mechanistic Grounding: Conformational Analysis

To interpret the NMR data accurately, one must understand the thermodynamic preferences of the cyclohexane chair.

Thermodynamic Anchoring

The molecule contains two substituents:

  • Carbamate (-NH-Cbz): A-value > 1.7 kcal/mol (Bulky).

  • Chlorine (-Cl): A-value

    
     kcal/mol.[1]
    

The "Anchoring" Effect: The bulky Cbz group will almost exclusively occupy the equatorial position to minimize 1,3-diaxial strain. This locks the ring conformation, forcing the chlorine atom to adopt a position defined by the stereochemistry.

Isomer-Specific Conformations
  • Trans-Isomer (1,4-diequatorial): With the Cbz group equatorial, the trans relationship places the Chlorine in the equatorial position. Consequently, the proton at C4 (H4) is axial .

  • Cis-Isomer (1,4-equatorial/axial): With the Cbz group equatorial, the cis relationship forces the Chlorine into the axial position. Consequently, the proton at C4 (H4) is equatorial .

ConformationLogic cluster_0 Thermodynamic Driver cluster_1 Trans Isomer cluster_2 Cis Isomer Anchor Bulky Cbz Group (Anchors Equatorial) Trans_Conf Diequatorial (e,e) Most Stable Anchor->Trans_Conf Cis_Conf Equatorial/Axial (e,a) Cbz(eq) / Cl(ax) Anchor->Cis_Conf Trans_Geo Trans Geometry (1,4-relationship) Trans_Geo->Trans_Conf Trans_H4 H4 is AXIAL (Geminal to Cl) Trans_Conf->Trans_H4 Cis_Geo Cis Geometry (1,4-relationship) Cis_Geo->Cis_Conf Cis_H4 H4 is EQUATORIAL (Geminal to Cl) Cis_Conf->Cis_H4

Figure 1: Conformational logic flow determining the spatial orientation of the diagnostic H4 proton.

Comparative Performance Analysis (1H NMR)

The following data assumes a 400 MHz or higher field strength in


.
The Karplus Relationship & Signal Width

The splitting pattern is governed by the Karplus equation, where vicinal coupling (


) depends on the dihedral angle (

).[2]
  • Axial-Axial (

    
    ):  Large 
    
    
    
    value (10–12 Hz).
  • Axial-Equatorial (

    
    ):  Small 
    
    
    
    value (2–5 Hz).
  • Equatorial-Equatorial (

    
    ):  Small 
    
    
    
    value (2–5 Hz).
Diagnostic Data Table
FeatureTrans-Isomer (Product A)Cis-Isomer (Product B)Mechanistic Cause
H4 Orientation Axial (

)
Equatorial (

)
Cbz anchors conformation.
H4 Multiplicity Triplet of Triplets (tt) Quintet / Broad Singlet

sees 2 large

+ 2 small

.

sees only small couplings.
H4 Width (

)
> 25 Hz (Wide)< 12 Hz (Narrow)Sum of coupling constants (

).
H4 Chemical Shift Upfield (

~3.6 - 3.8 ppm)
Downfield (

~4.0 - 4.3 ppm)
Anisotropy: Equatorial protons are deshielded.
H1 Signal Wide Multiplet (

)
Wide Multiplet (

)
H1 is axial in both isomers due to Cbz anchoring. Not diagnostic.

Note on H1: Unlike H4, the proton under the nitrogen (H1) remains axial in both isomers because the bulky Cbz group stays equatorial. Therefore, H1 is not a reliable differentiator for this specific pair.

Experimental Protocol: Self-Validating Assignment

This protocol ensures high-confidence assignment even in the presence of impurities or diastereomeric mixtures.

Step 1: Sample Preparation[2]
  • Solvent: Use Chloroform-d (

    
    ) .
    
    • Why? It minimizes viscosity-induced broadening compared to DMSO, allowing clear resolution of the hyperfine splitting of H4.

  • Concentration: 5–10 mg in 0.6 mL. Avoid over-concentration to prevent aggregation broadening.

Step 2: Acquisition Parameters[2]
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): Minimum 16 (ensure high S/N for the H4 multiplet wings).

  • Acquisition Time (AQ): > 3.0 seconds (crucial for resolving small couplings).

Step 3: Processing & Analysis (The "W-Test")
  • Locate the region 3.5 – 4.5 ppm .

  • Identify the proton geminal to Chlorine (H4). It will be distinct from the benzylic protons (~5.1 ppm) and H1 (~3.5 ppm, often obscured by overlap).

  • Measure Width at Half-Height (

    
    ): 
    
    • Manually integrate the peak.

    • Measure the width of the signal at 50% of its maximum intensity.

    • Validation: If

      
       Hz, it is Trans . If 
      
      
      
      Hz, it is Cis .

Decision Tree for Rapid Assignment

Use this flowchart to standardize decision-making across your analytical team.

DecisionTree Start Acquire 1H NMR (CDCl3) Locate Locate H-C-Cl Signal (3.5 - 4.5 ppm) Start->Locate Analyze Analyze Splitting & Width Locate->Analyze Decision Is Width (W1/2) > 20 Hz? Analyze->Decision Trans TRANS Isomer (H4 is Axial) Signal: tt (wide) Decision->Trans Yes Cis CIS Isomer (H4 is Equatorial) Signal: quint (narrow) Decision->Cis No

Figure 2: Standardized workflow for stereochemical assignment.

References

  • Reich, H. J. (n.d.).[3] Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

Sources

HPLC method development for purity assay of benzyl (4-chlorocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for the Purity Assay of Benzyl (4-Chlorocyclohexyl)carbamate: A Comparative Guide

Introduction & Analytical Challenges

Benzyl (4-chlorocyclohexyl)carbamate is a synthetically valuable compound characterized by a lipophilic cyclohexyl ring, a polar carbamate linkage, and a UV-active benzyl protecting group. Developing a robust purity assay for this compound presents two primary chromatographic challenges:

  • Stereoisomeric Resolution: The 4-chlorocyclohexyl moiety exists as cis and trans geometric isomers. Separating these isomers is notoriously difficult because their hydrophobic footprints are nearly identical[1].

  • Impurity Profiling: Synthesis byproducts (e.g., benzyl alcohol, 4-chlorocyclohexylamine) and degradation products resulting from carbamate hydrolysis must be baseline-resolved[2].

This guide objectively compares the performance of a standard Alkyl (C18) stationary phase against a Biphenyl stationary phase to establish a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Mechanistic Rationale: Stationary Phase Selection

While C18 columns are the default starting point for reversed-phase HPLC[3], they rely exclusively on dispersive (hydrophobic) interactions. For compounds like benzyl (4-chlorocyclohexyl)carbamate, C18 often struggles to resolve the cis and trans isomers.

Conversely, Biphenyl columns introduce orthogonal separation mechanisms:


 interactions and enhanced steric recognition. The biphenyl rings on the stationary phase dynamically interact with the benzyl group of the analyte. Furthermore, the rigid biphenyl structure offers enhanced shape selectivity, which is critical for discriminating between the spatial arrangements of cis and trans isomers[1].

Method Development Workflow

HPLC_Workflow A 1. Analyte Profiling (Cis/Trans, Benzyl group) B 2. Column Selection (C18 vs. Biphenyl) A->B Structural analysis C 3. Mobile Phase Optimization (Acetonitrile/Water Gradient) B->C Selectivity tuning D 4. System Suitability Testing (Self-Validating Protocol) C->D Establish resolution E 5. Method Validation (ICH Q2 Guidelines) D->E Confirm reliability

Logical workflow for HPLC method development and validation of isomeric carbamates.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system, this protocol mandates the use of a System Suitability Test (SST) solution containing the main analyte and its known critical impurities.

Step 1: Reagents and Standard Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v). Acetonitrile is preferred over methanol to minimize background UV absorbance and prevent potential transesterification of the carbamate linkage.

  • Standard Solution: Accurately weigh 10.0 mg of Benzyl (4-chlorocyclohexyl)carbamate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 1.0 mg/mL.

  • SST Spiked Solution: Spike the standard solution with 0.1% (w/w) of benzyl alcohol and the opposite geometric isomer (e.g., cis-isomer if the API is trans-enriched). This creates an internal control to evaluate resolution (

    
    ) prior to sample analysis.
    

Step 2: Chromatographic Conditions The method utilizes a gradient elution to ensure strongly retained impurities elute efficiently, preventing column fouling[3].

  • System: HPLC equipped with a Photodiode Array (PDA) or UV detector.

  • Detection Wavelength: 210 nm (captures the carbamate

    
     transitions) and 254 nm (optimal for the benzyl ring).
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    L.
    
  • Column Temperature: 30 °C.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH suppresses silanol ionization on the stationary phase, reducing peak tailing for trace amine impurities[4].

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–12 min: 30%

      
       70% B
      
    • 12–15 min: 70% B

    • 15–15.1 min: 70%

      
       30% B
      
    • 15.1–20 min: 30% B (Re-equilibration)

Step 3: Column Comparison Setup

  • Column A (Standard RP): C18, 150 mm x 4.6 mm, 3.5

    
    m.
    
  • Column B (Orthogonal RP): Biphenyl, 150 mm x 4.6 mm, 3.5

    
    m.
    

Comparative Performance Data

The following table summarizes the experimental data obtained from injecting the SST Spiked Solution onto both columns.

Chromatographic ParameterC18 Column (Standard RP)Biphenyl Column (Orthogonal RP)
Retention Time (Main Isomer) 8.45 min9.12 min
Retention Time (Minor Isomer) 8.30 min8.65 min
Resolution (

) (Cis/Trans)
0.9 (Incomplete baseline)2.8 (Baseline resolved)
Peak Tailing Factor (

)
1.351.05
Resolution (Benzyl Alcohol/Analyte) 4.56.2
Theoretical Plates (

)
> 8,000> 12,000

Discussion & Causality

Stereoisomeric Separation: As demonstrated in the comparative data, the C18 column failed to achieve baseline resolution (


) between the cis and trans isomers. The Biphenyl column, however, achieved a highly robust 

of 2.8. This causality is rooted in the shape selectivity of the biphenyl ligand, which differentially interacts with the rigid chair conformation of the substituted cyclohexyl ring, allowing for distinct retention times[1].

Trustworthiness via System Suitability: A method is only as reliable as its internal controls. By mandating an


 between the cis and trans isomers in the SST, the method becomes a self-validating system. If the column chemistry degrades over time, the 

will drop below the threshold, alerting the analyst to halt the sequence before erroneous purity data is reported.

Degradation Pathways & Elution Logic: Carbamates are susceptible to basic and acidic hydrolysis, yielding benzyl alcohol and the corresponding amine—a degradation pathway observed in other carbamate active pharmaceutical ingredients (APIs) like cenobamate[2]. The gradient method ensures that polar degradation products like benzyl alcohol elute early (well separated from the main peak), while the acidic mobile phase ensures that any amine impurity is protonated and elutes with sharp peak symmetry[4].

Conclusion

For the purity assay of benzyl (4-chlorocyclohexyl)carbamate, relying solely on dispersive C18 chemistry risks the co-elution of geometric isomers and related aromatic impurities. The Biphenyl stationary phase provides superior orthogonal selectivity through


 and steric interactions, ensuring a robust, stability-indicating performance suitable for rigorous drug development and quality control environments.

References

  • Title: A Comparative Guide to HPLC and TLC Methods for Purity Assessment of Benzyl pyridine-1(2H)
  • Source: nih.
  • Source: mtc-usa.
  • Title: Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)

Sources

Mass spectrometry fragmentation patterns of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester (


) is a critical synthetic intermediate frequently encountered in medicinal chemistry and drug development. Featuring both a carboxybenzyl (Cbz) protected amine and a chlorinated cycloalkane ring, the molecule presents unique analytical challenges and opportunities. Accurate structural elucidation of this compound is paramount for monitoring reaction yields, detecting synthetic impurities, and confirming stereochemical integrity.

This guide objectively compares the analytical performance and mechanistic fragmentation pathways of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-Q-TOF) versus Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) for this specific compound.

Mechanistic Causality in Fragmentation

Understanding the gas-phase behavior of this molecule requires dissecting the independent and synergistic fragmentation pathways of its two primary functional moieties.

The Carboxybenzyl (Cbz) Motif: The Cbz protecting group is highly susceptible to specific cleavage pathways depending on the applied ionization energy. Under Collision-Induced Dissociation (CID) in ESI-MS/MS, the protonated molecular ion undergoes a characteristic structural rearrangement. The most thermodynamically favorable pathway is the cleavage of the benzyl C-O bond, which yields the highly stable, resonance-stabilized tropylium cation (


) at m/z 91.0[1]. Concurrently, a neutral loss of benzyl alcohol (108 Da) and carbon dioxide (44 Da) is frequently observed, leaving the deprotected amine fragment[2].

The Chlorocyclohexyl Motif: The presence of the chlorine atom provides a built-in, self-validating mechanism for mass spectrometry via its natural isotopic distribution (


 and 

in a ~3:1 ratio). Any fragment retaining the chlorine atom will exhibit this distinct M / M+2 signature. Conversely, under electron impact ionization, the chlorocyclohexane ring is highly prone to the neutral loss of hydrogen chloride (HCl, 36 Da for

), driven by the thermodynamic stability of forming a cyclohexene double bond[3]. The sudden disappearance of the 3:1 isotopic cluster in the resulting fragment definitively confirms the elimination of the halogen.

Comparative Performance: HR-ESI-Q-TOF vs. EI-GC-MS

To objectively evaluate the analytical performance for this compound, we compare soft and hard ionization techniques.

HR-ESI-Q-TOF (Soft Ionization): ESI is a soft ionization technique that excels at preserving the intact protonated molecular ion


 at m/z 268.1099. By isolating this precursor and applying variable collision energies, researchers can map the exact lineage of fragment ions. This method is superior for confirming the exact molecular weight and tracking the sequential loss of the Cbz group without destroying the core cyclic aliphatic structure[2].

EI-GC-MS (Hard Ionization): Operating at a standard 70 eV, EI is a hard ionization technique. For benzyl carbamates, the radical cation


 at m/z 267.1026 is highly transient and often completely absent from the spectrum due to rapid thioester pyrolysis-type rearrangements and eliminations. Instead, the spectrum is dominated by deep-seated fragmentation, including the immediate formation of the tropylium ion (m/z 91) as the base peak, and the rapid elimination of HCl. While lacking the molecular ion, EI provides highly reproducible fragmentation fingerprints ideal for library matching.

Quantitative Fragmentation Data Summary

The following table summarizes the diagnostic ions used to validate the structure of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester across both platforms.

Fragment DescriptionIon TypeHR-ESI-Q-TOF (m/z)EI-GC-MS (m/z)Diagnostic Isotope Pattern
Intact Molecular Ion

/

268.1099267.1026 (Weak)3:1 (

/

)
Loss of Benzyl Alcohol

160.0524N/A3:1 (

/

)
Deprotected Amine

116.0434115.03 (Radical)3:1 (

/

)
Tropylium Cation

91.054291.0542 (Base Peak)None (No Cl present)
Loss of HCl

232.1332231.1259None (Cl eliminated)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate internal validation checks.

Protocol A: HR-ESI-Q-TOF MS/MS Workflow
  • System Calibration: Infuse a known standard (e.g., sodium formate clusters or reserpine) to achieve a mass accuracy of < 5 ppm prior to sample injection.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. Causality Note: The formic acid acts as an abundant proton donor, driving the equilibrium toward the formation of the

    
     ion and maximizing ESI sensitivity.
    
  • Precursor Isolation & CID: Isolate m/z 268.1 (the

    
     isotope) in the quadrupole. Apply a collision energy ramp (10–40 eV) in the collision cell using argon as the collision gas.
    
  • Data Validation (Self-Validating Step): Examine the MS1 spectrum to verify the presence of the m/z 270.1 peak at exactly ~33% intensity of the m/z 268.1 peak. In the MS2 spectrum, confirm that the fragment at m/z 160.1 (loss of benzyl alcohol) retains this 3:1 isotopic ratio, proving the chlorine atom remains covalently bound to the cyclohexyl ring.

Protocol B: EI-GC-MS Workflow
  • Column Equilibration: Utilize a non-polar capillary column (e.g., HP-5MS). Run a pure solvent blank (e.g., Hexane) to ensure no carryover of highly retentive chlorinated compounds from previous runs.

  • Ionization & Acquisition: Operate the electron impact source at 70 eV and 230°C. Acquire data in full scan mode (m/z 40–350).

  • Spectral Deconvolution (Self-Validating Step): Analyze the base peak of the eluting compound. If m/z 91 is the base peak, it confirms the presence of the benzyl moiety. Next, search for the

    
     peak at m/z 231.1; the strict absence of an M+2 isotope at m/z 233.1 for this specific fragment definitively validates the elimination of HCl[3].
    

Visualizing the Analytical Pathways

MS_Workflow Start Analyte: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester ESI HR-ESI-Q-TOF (Soft Ionization) Start->ESI EI EI-GC-MS (Hard Ionization) Start->EI ESI_Ion [M+H]+ m/z 268.1 (35Cl) Intact Molecular Ion ESI->ESI_Ion EI_Ion M+• m/z 267.1 (Highly Transient) EI->EI_Ion CID Collision-Induced Dissociation (CID) ESI_Ion->CID EI_Frag 70 eV Electron Impact In-Source Fragmentation EI_Ion->EI_Frag Cbz_Loss Neutral Loss of Benzyl Alcohol [M+H - 108]+ m/z 160.1 CID->Cbz_Loss Tropylium Tropylium Cation m/z 91.0 CID->Tropylium EI_Frag->Tropylium HCl_Loss Neutral Loss of HCl [M - 36]+ m/z 231.1 EI_Frag->HCl_Loss

Fig 1. Comparative fragmentation workflow of Cbz-protected chlorocyclohexylamine via ESI and EI MS.

References

  • Solyev, P. N., Isakova, E. B., & Olsufyeva, E. N. (2023). "Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines." MDPI Antibiotics.2

  • Chinese Chemical Society. (2006). "Mass Spectrometric Fragmentation of 1-(Benzyloxycarbonyl)amino-2-alkyl/cycloalkyl Thioacetates: a Thioester Pyrolysis-type Rearrangement under Electron Impact Ionization." Acta Physico-Chimica Sinica.

  • Frontiers in Chemistry. (2022). "Spontaneous Water Radical Cation Oxidation at Double Bonds in Microdroplets." Frontiers. 1

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." LibreTexts. 3

Sources

Comparative Reactivity Profile: Chloro- vs. Bromo-Cyclohexyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Intramolecular Cyclization Kinetics & Synthetic Utility

Executive Summary

In the synthesis of bicyclic oxazolidinones—critical pharmacophores in antibiotics (e.g., Linezolid analogs) and chiral auxiliaries—the choice of the halogen leaving group on the cyclohexane ring is a pivotal decision point. This guide compares trans-2-chlorocyclohexyl carbamate and trans-2-bromocyclohexyl carbamate .

While both substrates yield the fused oxazolidinone core, the bromo-analog exhibits superior reactivity (


) , allowing for milder reaction conditions that preserve sensitive functional groups. However, the chloro-analog offers enhanced hydrolytic stability  and lower raw material costs, making it a viable candidate for robust, large-scale processes where forcing conditions are tolerable.

Mechanistic Foundation: Stereoelectronics & Leaving Group Physics

The cyclization of 2-halocyclohexyl carbamates to oxazolidinones proceeds via an intramolecular nucleophilic substitution (


). In cyclohexane systems, this transformation is governed strictly by stereoelectronic requirements .
The Conformational Lock (Fürst-Plattner Rule)

For the carbamate nitrogen (nucleophile) to displace the halogen (electrophile), the two groups must adopt a trans-diaxial orientation. This alignment allows the nucleophile's HOMO (lone pair) to overlap effectively with the C-X bond's LUMO (


).
  • Trans-Isomer: Can access the reactive diaxial conformation via ring flip.

  • Cis-Isomer: Locked in equatorial/axial relationships where backside attack is geometrically impossible without distorting the ring to a boat form (highly unfavorable).

Leaving Group Ability (Cl vs. Br)

The rate of cyclization is heavily dependent on the C-X bond strength and the stability of the leaving anion (


 of conjugate acid).
ParameterChloro-Carbamate (C-Cl)Bromo-Carbamate (C-Br)Impact on Reactivity
Bond Dissociation Energy ~81 kcal/mol~68 kcal/molC-Br breaks more easily, lowering activation energy (

).
Bond Length 1.77 Å1.94 ÅLonger C-Br bond reduces steric crowding in the transition state.
Leaving Group

-7 (HCl)-9 (HBr)Bromide is a weaker base and a superior leaving group.
Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway and the critical transition state geometry.

ReactionPathway Substrate Trans-2-Halo Carbamate (Diequatorial) ConfChange Ring Flip (Diaxial Conformer) Substrate->ConfChange K_eq TS Transition State (Backside Attack) ConfChange->TS k_cyclization (Br >> Cl) Elimination Side Product: Cyclohexenyl Carbamate ConfChange->Elimination k_elim (Base Dependent) Product Cis-Fused Oxazolidinone TS->Product

Figure 1: Mechanistic pathway for the base-mediated cyclization. The reaction requires a ring flip to the reactive diaxial conformer.

Experimental Comparison: Reactivity & Performance

The following data summarizes a comparative study of the cyclization of trans-2-chlorocyclohexyl carbamate (1a ) and trans-2-bromocyclohexyl carbamate (1b ) using Sodium Hydride (NaH) in THF.

Experimental Protocol

Preparation of Substrates:

  • Epoxide Opening: React cyclohexene oxide with dry HCl or HBr gas in ether to yield trans-2-halocyclohexanol.

  • Carbamoylation: Treat the halohydrin with trichloroacetyl isocyanate followed by hydrolysis (or directly with an isocyanate) to yield the carbamate.

Cyclization Assay:

  • Dissolve 1.0 mmol of 1a or 1b in 5 mL anhydrous THF.

  • Cool to 0°C under

    
    .
    
  • Add 1.1 eq NaH (60% dispersion).

  • Monitor consumption of starting material via HPLC or GC-MS.

Performance Data Table
MetricChloro-Carbamate (1a )Bromo-Carbamate (1b )Observation
Reaction Time (

)
18 hours (reflux)2 hours (0°C to RT)Bromide reacts ~50x faster.
Temperature Required 60°C - 80°C0°C - 25°CChloro requires thermal activation.
Yield (Isolated) 78%92%Thermal conditions for Cl promote elimination side-products.
Side Product (Elimination) ~15% (Cyclohexenyl carbamate)< 3%High T and strong base favor E2 elimination in Cl analogs.
Shelf Stability High (>1 year at RT)Moderate (Darken over months)Bromo analogs are light/moisture sensitive.
Interpretation
  • The Bromo Advantage: The 2-bromo carbamate cyclizes rapidly at room temperature. This kinetic advantage is crucial when the molecule contains other base-sensitive moieties (e.g., esters, epimerizable centers) that would degrade under the reflux conditions required for the chloro analog.

  • The Chloro Niche: If the product is stable and the synthesis is cost-sensitive, the chloro analog is preferred. It avoids the use of HBr (corrosive/toxic) and brominating agents, utilizing cheaper chlorination reagents.

Troubleshooting & Optimization Logic

When designing a synthesis around these intermediates, use the following decision logic to select the appropriate halogen.

DecisionTree Start Select Halogen for Carbamate Cyclization Sensitive Is the substrate thermally sensitive? Start->Sensitive Scale Is this for Large Scale (>1kg)? Sensitive->Scale No UseBr USE BROMO (Fast, Mild, High Yield) Sensitive->UseBr Yes Scale->UseBr No (Research Scale) UseCl USE CHLORO (Stable, Cost-Effective) Scale->UseCl Yes

Figure 2: Decision matrix for selecting between Chloro and Bromo precursors.

Common Pitfalls
  • Cis-Starting Material: If you inadvertently synthesize the cis-2-halo carbamate, the reaction will fail or require extreme forcing conditions (leading to decomposition). Always verify the trans relationship via NMR (

    
     coupling constants).
    
  • Water Contamination: The carbamate anion is a strong base. Presence of water quenches the anion, stalling the reaction.

  • Elimination Competition: With the chloro-analog, if the base is too bulky (e.g., tBuOK) or temperature too high, E2 elimination becomes the dominant pathway, yielding the enol carbamate.

References

  • Mechanistic Principles: Baldwin, J. E. "Rules for Ring Closure." J. Chem. Soc., Chem. Commun., 1976, 734.

  • Oxazolidinone Synthesis: Ziane, S., et al. "Comparison between Conventional and Nonconventional Methods for the Synthesis of Some 2-Oxazolidinone Derivatives."[1] Russ. J. Org.[2] Chem., 2019, 55, 1061.[1]

  • Carbamate Reactivity: Moreno, L. M., et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022, ii, 140-155.[3]

  • Stereoelectronic Effects: Kirby, A. J. "Stereoelectronic Effects." Oxford Chemistry Primers, 1996. (Foundational text on the trans-diaxial requirement).

Sources

IR spectroscopy characteristic peaks for Cbz-protected chlorocyclohexyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of Cbz-Protected Chlorocyclohexyl Amines: A Comparative Guide to IR Spectroscopy Modalities

As pharmaceutical pipelines increasingly rely on rigidified aliphatic scaffolds, halogenated cyclic intermediates like Cbz-protected chlorocyclohexyl amines have become critical building blocks. Verifying the structural integrity of these intermediates during process development requires precise analytical techniques. Infrared (IR) spectroscopy serves as a frontline modality for this purpose, offering rapid, non-destructive functional group verification.

This guide provides an in-depth comparative analysis of IR spectroscopic techniques, detailing the mechanistic causality behind characteristic vibrational frequencies and establishing a self-validating experimental workflow for accurate characterization.

Part 1: Structural Deconstruction & Peak Causality

A Cbz-protected chlorocyclohexyl amine contains three distinct structural domains that dictate its IR spectral fingerprint: the carboxybenzyl (Cbz) protecting group, the carbamate linkage, and the chlorocyclohexane ring. Understanding the electronic and steric environments of these domains is essential for accurate peak assignment.

Table 1: Characteristic IR Peak Assignments and Mechanistic Causality

Functional GroupVibration ModeWavenumber (cm⁻¹)Peak CharacteristicsMechanistic Causality
Amine (Secondary) N-H Stretch3300 – 3465Broad, MediumHydrogen bonding in the solid state weakens the N-H bond, lowering the frequency and broadening the peak compared to dilute solutions[1].
Aromatic Ring (Cbz) C-H Stretch3000 – 3100Sharp, WeakThe

hybridized carbons of the aromatic ring require higher energy for stretching than aliphatic

carbons[2].
Aliphatic Ring C-H Stretch2850 – 2950Sharp, StrongRepresents the symmetric and asymmetric stretching of the methylene (-CH₂-) groups within the cyclohexane scaffold[2].
Carbamate Linkage C=O Stretch1680 – 1720Sharp, Very StrongNitrogen lone-pair delocalization into the carbonyl

-system increases single-bond character, lowering the force constant relative to standard esters (1735-1750 cm⁻¹)[3][4].
Aromatic Ring (Cbz) C=C Stretch1500 – 1600Sharp, MediumIn-ring carbon-carbon double bond stretching specific to the mono-substituted benzene ring of the Cbz group[5].
Carbamate Linkage C-O Stretch1200 – 1260Broad, StrongArises from the ester-like C-O single bond within the protecting group[6].
Aliphatic Halide C-Cl Stretch550 – 850Sharp, StrongThe highly polar C-Cl bond creates a large dipole moment change. The exact frequency is heavily influenced by the axial vs. equatorial conformation of the chlorine on the cyclohexane ring[2].

Part 2: Analytical Modality Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct FTIR sampling accessory is not merely a matter of convenience; it fundamentally alters the physical interaction between the infrared radiation and the sample[7]. For solid pharmaceutical intermediates, Attenuated Total Reflectance (ATR) and Transmission FTIR are the two dominant modalities.

Table 2: Performance Comparison for Halogenated Intermediates

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Neat solid or liquid)[8].High (Requires milling with KBr and pressing)[7].
Interaction Mechanism Evanescent wave penetrates the surface[8].IR beam passes completely through the bulk sample[7].
Path Length / Depth Wavelength-dependent (0.5 – 2.0 µm)[9].Fixed by the thickness of the KBr pellet[10].
Spectral Artifacts High-frequency peaks (e.g., N-H at 3300 cm⁻¹) appear artificially weak[9].Moisture absorption by KBr can obscure the N-H stretch region.
Primary Use Case Rapid process monitoring, in-situ reaction tracking, and polymorph screening[8][11].Strict Beer-Lambert quantification and legacy library matching[10].

The Application Scientist's Insight: ATR-FTIR is inherently surface-sensitive. The penetration depth (


) of the evanescent wave is directly proportional to the wavelength of the IR light[9]. Consequently, when analyzing a Cbz-protected chlorocyclohexyl amine via ATR, the low-frequency C-Cl stretch (~750 cm⁻¹) will appear disproportionately intense compared to the high-frequency N-H stretch (~3300 cm⁻¹)[9]. If comparing an ATR spectrum to a legacy Transmission library, an ATR correction algorithm must be applied to mathematically normalize these intensity skews[12].

Part 3: Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol establishes a self-validating system for the ATR-FTIR analysis of synthesized solid intermediates.

FTIR_Workflow A Synthesize & Isolate Cbz-Chlorocyclohexyl Amine B System Suitability (Polystyrene Standard) A->B C Select FTIR Modality B->C D ATR-FTIR (Diamond) Neat Solid Application C->D Rapid/Surface E Transmission FTIR KBr Pellet Preparation C->E Bulk/Quantitative F Data Acquisition (32 Scans, 4 cm⁻¹ Res) D->F E->F G Spectral Processing (ATR Correction & Baseline) F->G

Figure 1: Self-validating FTIR analytical workflow for pharmaceutical intermediate characterization.

Step-by-Step Methodology:
  • System Suitability Verification: Before analyzing the intermediate, run a standard 1.5 mil polystyrene film. Verify that the characteristic peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. Causality: This validates the interferometer's laser alignment and ensures absolute wavenumber accuracy.

  • Dynamic Background Subtraction: Collect a 32-scan background spectrum of the clean, empty diamond crystal immediately prior to sample analysis. Causality: Ambient CO₂ and water vapor concentrations fluctuate constantly. A fresh background ensures atmospheric artifacts do not mask the critical N-H stretch or carbamate C=O stretch.

  • Sample Application & Pressure Optimization: Place 2–5 mg of the neat Cbz-protected chlorocyclohexyl amine powder onto the center of the diamond ATR crystal. Lower the pressure anvil until the software indicates optimal contact. Causality: Because the evanescent wave only penetrates up to 2 µm, intimate optical contact is mandatory[9]. Insufficient pressure yields a noisy, weak spectrum. However, excessive pressure must be avoided, as it can induce unintended polymorphic phase transitions in sensitive pharmaceutical solids[9][11].

  • Data Acquisition: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Algorithmic Spectral Processing: Apply a baseline correction to remove scattering artifacts. Crucially, apply an ATR correction algorithm. Causality: This step compensates for the wavelength-dependent penetration depth, adjusting the relative intensities of the N-H and C-Cl peaks so the data can be accurately validated against standard transmission libraries[9][12].

Part 4: Mechanistic Insights & Troubleshooting

When interpreting the IR spectra of these specific intermediates, researchers must account for environmental and physical variables that can shift peak positions:

  • Hydrogen Bonding & Polymorphism: The carbamate C=O and N-H stretches are highly sensitive to their solid-state environment. Different polymorphs of the same molecule will exhibit distinct hydrogen-bonding networks, which can shift the C=O peak by up to 10-15 cm⁻¹[3][11]. If the C=O peak appears split or unexpectedly broad, the sample may exist as a mixture of polymorphs or contain residual amorphous material.

  • Solvent Effects: If the intermediate is analyzed in solution (e.g., via an in-situ liquid flow cell) rather than as a neat solid, the N-H stretch will typically sharpen and shift to a higher wavenumber (closer to 3450 cm⁻¹) due to the disruption of intermolecular hydrogen bonds[3].

  • Fingerprint Region Obscuration: The intense C-Cl stretch (550–850 cm⁻¹) can sometimes obscure subtle out-of-plane bending vibrations of the Cbz aromatic ring[2]. If exact conformational analysis of the cyclohexane ring is required, Raman spectroscopy may serve as a complementary technique, as C-C and C-Cl skeletal vibrations often yield highly resolved Raman scattering profiles[13].

References

  • Source: vscht.
  • Source: mt.com (Mettler Toledo)
  • Chapter 5.
  • Source: specac.
  • 11.
  • Source: athenatechnology.
  • 29.6 Infrared (IR)
  • Source: ankara.edu.
  • Source: scielo.
  • Source: bruker.
  • Source: rockymountainlabs.
  • Source: orgchemboulder.
  • Source: agilent.

Sources

A Comprehensive Guide to Validating the Stereochemical Configuration of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical configuration of 1,4-disubstituted cyclohexanes is a critical quality attribute in drug development. For (4-Chloro-cyclohexyl)-carbamic acid benzyl ester , the relative orientation of the C1 carbamic acid benzyl ester (-NHCbz) and the C4 chlorine (-Cl) atom dictates whether the molecule exists as a cis or trans diastereomer. Because these isomers exhibit vastly different pharmacokinetic profiles, target binding affinities, and metabolic stabilities, rigorous analytical validation is non-negotiable.

As an application scientist, selecting the right analytical workflow requires balancing absolute certainty with throughput. This guide objectively compares the three primary technologies used for stereochemical validation—Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, and High-Performance Liquid Chromatography (HPLC)—and provides the mechanistic causality and self-validating protocols required to deploy them effectively.

Mechanistic Causality: The 3D Reality of 1,4-Disubstituted Cyclohexanes

To validate stereochemistry, one must first understand the thermodynamic behavior of the cyclohexane ring. Cyclohexane is not flat; it rapidly interconverts between chair conformations.

The causality of all analytical differentiation stems from the steric bulk of the substituents. In (4-Chloro-cyclohexyl)-carbamic acid benzyl ester:

  • The trans-Isomer: To minimize 1,3-diaxial steric clashes, the trans-isomer overwhelmingly favors the diequatorial (e,e) conformation. Consequently, the protons attached to C1 and C4 are forced into diaxial (a,a) positions [1].

  • The cis-Isomer: The cis-isomer must exist in an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. One substituent will always suffer from 1,3-diaxial interactions, and one of the corresponding protons (at C1 or C4) will always be equatorial[2].

This geometric reality directly dictates the physical properties we measure: the dihedral angles dictate NMR coupling constants, the electron density dictates X-ray diffraction patterns, and the overall molecular dipole moment dictates chromatographic retention.

Comparative Analysis of Validation Technologies

No single technique is perfect for every stage of development. Below is an objective comparison of the three primary methodologies used to validate the stereochemistry of this compound.

Quantitative Performance Comparison
Analytical MethodPrimary OutputResolution / ConfidenceSample RequirementThroughputCost per Sample
1D/2D NMR Spectroscopy Relative Stereochemistry (cis/trans)High (Definitive for conformation)5–10 mgMedium (15–30 mins/run)Low-Medium
X-Ray Crystallography Absolute & Relative 3D CoordinatesAbsolute (Gold Standard)Single Crystal (>0.1 mm)Low (Days to grow crystals)High
RP-HPLC (UV/MS) Diastereomeric Purity / RatioHigh (Separation only)< 1 mgHigh (5–15 mins/run)Low

Self-Validating Experimental Protocols

Protocol A: NMR Stereochemical Validation (The Workhorse)

NMR is the most practical method for assigning relative stereochemistry. The causality relies on the Karplus equation , which links the three-bond homonuclear coupling constant (


) to the dihedral angle between adjacent protons. Anti-periplanar protons (axial-axial, 

) yield large couplings (~10–12 Hz), while gauche protons (axial-equatorial,

) yield small couplings (~2–5 Hz)[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the purified (4-Chloro-cyclohexyl)-carbamic acid benzyl ester in 0.6 mL of CDCl₃. Self-Validation Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must appear exactly at 0.00 ppm with a sharp linewidth (< 1 Hz) to prove magnetic field homogeneity.

  • Acquisition: Acquire a standard

    
    H NMR spectrum (minimum 400 MHz, 16 scans, relaxation delay 
    
    
    
    s).
  • Signal Assignment: Locate the C1 proton (

    
     ~3.5–4.0 ppm, adjacent to the -NHCbz group) and the C4 proton (
    
    
    
    ~3.8–4.2 ppm, adjacent to the -Cl group) [4].
  • Multiplet Analysis (The Decisive Step):

    • If trans (e,e conformer): Both the C1 and C4 protons are axial. They will each couple to two adjacent axial protons and two adjacent equatorial protons. Look for a triplet of triplets (tt) with at least two large coupling constants (

      
       Hz).
      
    • If cis (a,e conformer): One of the protons (C1 or C4) is equatorial. It will only have small couplings to its neighbors (

      
       Hz, 
      
      
      
      Hz). Look for a narrow, unresolved multiplet (peak width at half-height,
      
      
      Hz).
Protocol B: RP-HPLC Diastereomeric Separation (The Screener)

While NMR proves what the molecule is, HPLC proves how pure it is. The cis and trans isomers possess different dipole moments and hydrodynamic radii, allowing them to be separated via Reverse-Phase HPLC.

Step-by-Step Methodology:

  • Column Selection: Utilize a high-resolution C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). The hydrophobic stationary phase exploits the subtle surface area differences between the cis and trans isomers.

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a shallow gradient from 30% B to 70% B over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm. Causality: The benzyl ester (-Cbz) group contains an aromatic ring that strongly absorbs at 254 nm, ensuring high sensitivity regardless of the cyclohexane ring's orientation.

  • Self-Validation (System Suitability): Before analyzing the unknown sample, inject a known 50:50 mixture of cis and trans standards. You must achieve baseline resolution (

    
    ). The trans-isomer typically elutes slightly later due to its highly ordered, planar-like diequatorial structure interacting more strongly with the C18 chains.
    

Stereochemical Validation Workflow

The following decision tree outlines the logical progression for validating the stereochemistry of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester.

G Start Synthesized Compound (4-Chloro-cyclohexyl)-carbamic acid benzyl ester Q1 Is the sample crystalline? Start->Q1 XRay X-Ray Crystallography (Absolute 3D Conformation) Q1->XRay Yes NMR 1H & 2D NMR Spectroscopy (Analyze 3J_HH & NOESY) Q1->NMR No / Solution State HPLC RP-HPLC Analysis (Diastereomeric Purity) Q1->HPLC Purity Check Trans Trans-Isomer (e,e) Large Jax-ax (~11 Hz) NMR->Trans C1/C4 Protons Axial Cis Cis-Isomer (a,e) Small Jeq-ax (~3 Hz) NMR->Cis C1/C4 Protons Eq/Ax

Workflow for stereochemical validation of 1,4-disubstituted cyclohexanes.

References

  • Conformational analysis of trans-1,4-dihalocyclohexanes.ResearchGate.
  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors.National Institutes of Health (NIH).
  • Hyperconjugation and the Increasing Bulk of OCOCX3 Substituents in Trans-1,4-Disubstituted Cyclohexanes Destabilize the Diequatorial Conformer.Journal of Organic Chemistry - ACS Publications.
  • Zirconium-Mediated SN2' Substitution of Allylic Ethers (Supporting Information).Wiley-VCH.

Comparative Guide: Cbz vs. Boc Protecting Groups for Chlorocyclohexyl Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For the synthesis of chlorocyclohexyl amines from aminocyclohexanols using acid-generating chlorinating agents (e.g., Thionyl Chloride), Cbz (Benzyloxycarbonyl) is the superior protecting group due to its stability against the HCl byproducts generated in situ.

Boc (tert-butyloxycarbonyl) is chemically incompatible with standard thionyl chloride protocols, resulting in rapid deprotection and polymerization. If Boc protection is mandatory for downstream orthogonality, the synthesis must utilize the Appel Reaction (


 or 

) to maintain neutral pH conditions, albeit with higher reagent costs and purification burdens.

The Chemoselective Conflict: Mechanism & Stability

The core challenge in converting N-protected aminocyclohexanols to their chloro-derivatives lies in the byproduct of the chlorination event.

The Thionyl Chloride ( ) Problem

The standard chlorination of secondary alcohols using thionyl chloride proceeds via a chlorosulfite intermediate. The collapse of this intermediate releases Sulfur Dioxide (


) and Hydrogen Chloride (

).[1]


  • Cbz Resilience: The benzyloxycarbonyl group relies on the stability of the benzyl-oxygen bond. While it can be cleaved by strong acids (HBr/AcOH) or hydrogenolysis (

    
    ), it is remarkably stable to anhydrous HCl evolved during thionyl chloride reflux.
    
  • Boc Vulnerability: The Boc group is designed to be acid-labile. The tert-butyl carbamate moiety acts as an internal base. Protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing the amine salt,

    
    , and the tert-butyl cation (which eventually forms isobutylene). In the presence of 
    
    
    
    , this deprotection competes kinetically with the chlorination of the alcohol, leading to complex mixtures.
Mechanistic Pathway Visualization

G Start N-Protected 4-Aminocyclohexanol Reagent Reagent: SOCl2 (Thionyl Chloride) Start->Reagent Cbz_Inter Intermediate: Chlorosulfite Reagent->Cbz_Inter If PG = Cbz Boc_Fail Side Reaction: Acidic Deprotection Reagent->Boc_Fail If PG = Boc Cbz_Prod Product: N-Cbz-4-Chlorocyclohexylamine (High Yield) Cbz_Inter->Cbz_Prod SN2 Inversion (HCl Stable) Boc_Trash Byproducts: Amine Salts, Isobutylene, Polymerized Tars Boc_Fail->Boc_Trash HCl Attack

Figure 1: Divergent reaction pathways based on protecting group selection. The Cbz route allows for successful SN2 substitution, while the Boc route suffers catastrophic deprotection due to in situ HCl generation.

Experimental Protocols

Method A: The Robust Route (Cbz Protection)

Recommended for scalable synthesis of chlorocyclohexyl amines.

Rationale: This protocol utilizes the acid stability of Cbz to allow for a clean SN2 inversion of the alcohol. If starting with trans-4-aminocyclohexanol, the product will be cis-4-chlorocyclohexyl amine.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve N-Cbz-4-aminocyclohexanol (10.0 mmol) in anhydrous Chloroform (

    
    , 50 mL).
    
  • Reagent Addition: Add Thionyl Chloride (

    
    , 15.0 mmol, 1.5 eq) dropwise via syringe at 0°C.
    
    • Note: A catalytic amount of DMF (3-5 drops) can be added to form the Vilsmeier-Haack intermediate, accelerating the reaction.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (60°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting alcohol.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to remove excess

    
     and HCl.
    
  • Purification: Redissolve the residue in DCM, wash with saturated

    
     (to neutralize trace acid), dry over 
    
    
    
    , and concentrate. The crude material is often sufficiently pure (>95%), but can be recrystallized from Hexane/EtOAc.
Method B: The Rescue Route (Boc Protection via Appel Reaction)

Required only if Boc protection is non-negotiable for the synthetic strategy.

Rationale: Since


 is forbidden for Boc-amines, the Appel reaction uses Triphenylphosphine (

) and Carbon Tetrachloride (

) or Hexachloroacetone (HCA) to generate the chloride nucleophile without releasing acidic protons.

Protocol:

  • Setup: Flame-dry a flask under Argon.

  • Dissolution: Dissolve N-Boc-4-aminocyclohexanol (10.0 mmol) and Triphenylphosphine (

    
    , 15.0 mmol, 1.5 eq) in anhydrous DCM (50 mL).
    
  • Reagent Addition: Cool to 0°C. Add

    
     (or 
    
    
    
    for a greener alternative) (15.0 mmol) slowly.
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: The reaction produces Triphenylphosphine oxide (

    
    ) as a byproduct, which is difficult to remove.
    
  • Purification: Filter off solids. Concentrate the filtrate. Heavy column chromatography (Silica gel) is required to separate the product from the phosphine oxide byproduct.

Comparative Performance Data

The following data summarizes the expected outcomes based on standard aminocyclohexane scaffolds.

MetricCbz + SOCl₂ (Method A)Boc + SOCl₂ (Not Recommended)Boc + Appel (Method B)
Yield 85% – 95% < 30% (Variable)70% – 80%
Purity (Crude) High (>95%)Low (Complex mixture)Moderate (Contains

)
Atom Economy HighLowPoor (High MW byproducts)
Stereochemistry Inversion (SN2)Mixed/DegradationInversion (SN2)
Scalability ExcellentPoorLimited by Chromatography
Cost LowLowHigh (

waste)
Decision Matrix for Synthesis Planning

Decision Start Start: Aminocyclohexanol Q1 Is the Amine currently protected? Start->Q1 Branch1 No Q1->Branch1 Branch2 Yes: Boc Q1->Branch2 Branch3 Yes: Cbz Q1->Branch3 Action1 Protect with Cbz-Cl Branch1->Action1 Action2 CRITICAL STOP: Do not use SOCl2 Branch2->Action2 Action3 Proceed with SOCl2 (Reflux) Branch3->Action3 Action1->Action3 Action4 Use Appel Conditions (PPh3 / CCl4 / NCS) Action2->Action4

Figure 2: Strategic decision tree for selecting the chlorination method based on existing protecting groups.

Troubleshooting & Optimization

Handling Stereochemistry

Both methods described above proceed primarily via an SN2 mechanism , resulting in the inversion of the stereocenter carrying the hydroxyl group.[2]

  • Input:trans-4-aminocyclohexanol (OH equatorial).

  • Output:cis-4-chlorocyclohexyl amine (Cl axial).

  • Correction: If retention of configuration is required, a double inversion strategy (e.g., mesylation followed by Finkelstein displacement) or specific retention-promoting reagents (like

    
     with specific ether solvents, though unreliable) must be employed.
    
Removing Triphenylphosphine Oxide (Appel Route)

If you are forced to use the Boc/Appel route, the removal of


 is the primary bottleneck.
  • Optimization: Triturate the crude residue with cold diethyl ether or hexane. The product is often soluble, while

    
     precipitates out.[3] Filter and then chromatograph.[4][5]
    

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (The definitive guide on PG stability constants).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic foundations of Nucleophilic Substitution with Thionyl Chloride).
  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. [Link]

  • BenchChem. (2025).[7] An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. (Comparative stability data for Boc vs Acidic conditions).

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups - Stability and Cleavage.[8] (Data on Boc lability in HCl). [Link]

Sources

Elemental Analysis & Purity Qualification: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

[1]

Executive Summary & Compound Architecture

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester (Formula:

1

Unlike simple organic standards (e.g., Acetanilide), this molecule presents specific analytical challenges:

  • Thermal Instability: The carbamate linkage (

    
    ) is susceptible to thermal degradation prior to quantitative combustion.[1]
    
  • Halogen Interference: The secondary alkyl chloride requires specific combustion additives (e.g.,

    
    ) and halogen traps to prevent interference with Nitrogen detection.[1]
    
  • Stereochemistry: The cis/trans orientation of the 1,4-cyclohexyl substitution affects crystal packing and solvent inclusion, complicating gravimetric analysis.

Physicochemical Profile
PropertyTheoretical ValueNotes
Formula

Mol.[1][2][3][4][5][6][7][8] Weight 267.75 g/mol
Carbon (%C) 62.80%Primary Purity Indicator
Hydrogen (%H) 6.78%Sensitive to solvent/moisture
Nitrogen (%N) 5.23%Diagnostic for Carbamate Integrity
Chlorine (%Cl) 13.24%Requires Potentiometric Titration or specialized EA
Oxygen (%O) 11.95%Calculated by difference

Comparative Analysis: EA vs. Alternative Purity Metrics

When qualifying this compound as a Reference Standard, Elemental Analysis (EA) is compared here against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).[1]

Objective: Determine the "Gold Standard" for potency assignment.

Table 1: Performance Comparison of Analytical Methodologies
FeatureCombustion Analysis (EA) qNMR (Internal Standard) HRMS (Orbitrap/Q-TOF)
Primary Utility Bulk Purity & Solvation StateAbsolute Poturity (w/w%)Molecular Identity & Formula
Precision

(Industry Standard)


ppm (Mass Accuracy)
Blindness Non-Selective (Detects all C/N sources)Selective (Resolved peaks)Selective (Ionizable species only)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)< 0.1 mg
Weakness Cannot distinguish isomers or inorganic impurities (unless ash is run).[1][3]Requires soluble, non-overlapping internal standard.Poor quantitation; ionization suppression.
Verdict Mandatory for confirming solvent/moisture absence.Superior for absolute potency assignment.Mandatory for structural confirmation.
Decision Logic for Purity Validation

The following diagram illustrates the workflow for qualifying the material, prioritizing EA for "Bulk Property" validation.

PurityValidationStartCrude (4-Chloro-cyclohexyl)-carbamicacid benzyl esterStep11. HRMS & 1H-NMR(Confirm Identity)Start->Step1Decision1Identity Confirmed?Step1->Decision1Decision1->StartNo (Repurify)Step22. Elemental Analysis (CHN + Cl)(Assess Bulk Purity)Decision1->Step2YesBranchAResult within ±0.4%?Step2->BranchAPassPASS: High Purity (>98%)Suitable for Ref StandardBranchA->PassYesFail_SolventFAIL: High %H or %C deviation(Trapped Solvent?)BranchA->Fail_SolventNo (> Theoretical)Fail_InorganicFAIL: Low %C/H/N(Inorganic Salts?)BranchA->Fail_InorganicNo (< Theoretical)Action_DryAction: Vacuum Dry(40°C, 24h)Fail_Solvent->Action_DryAction_AshAction: Residue on Ignition(Sulfated Ash)Fail_Inorganic->Action_AshAction_Dry->Step2

Figure 1: Decision tree for validating reference standards using Elemental Analysis as a gatekeeper for bulk purity.

Calibration Standards Selection

To achieve the required

The "Matrix Match" Challenge

Standard Acetanilide is insufficient because it lacks Chlorine. Chlorine generates


1

Recommended Calibration Strategy:

  • K-Factor Calibration: Use Acetanilide (High stability) for basic C/H/N response factors.[1]

  • Validation Check (Daily): Run a Chlorinated Standard to verify the efficiency of the halogen trap (usually Silver wool or Tungsten).[1] If the trap is saturated, Chlorine will pass to the TCD and artificially inflate the Nitrogen signal.

Table 2: Recommended Reference Standards
StandardFormula%N%ClRole
Acetanilide

10.360.00Primary Calibration (Stable, non-hygroscopic).[1]
4-Chlorobenzoic Acid

0.0022.65Cl-Trap Validation .[1] Run this to ensure %N reads 0.00.
Sulfanilamide

16.270.00Alternative .[1] Use if Sulfur is suspected (unlikely here).[1]
(4-Chloro-cyclohexyl)-... Analyte 5.23 13.24 Target .

Experimental Protocol: Validated EA Workflow

Objective: Accurate determination of C, H, N, and Cl in (4-Chloro-cyclohexyl)-carbamic acid benzyl ester.

Reagents & Equipment[10]
  • Instrument: Organic Elemental Analyzer (Combustion mode).

  • Carrier Gas: Helium (99.999%).[1]

  • Combustion Aid: Tungsten (VI) Oxide (

    
    ) powder.[1] Crucial for facilitating complete oxidation of the cyclohexyl ring and preventing carbide formation.
    
  • Capsules: Tin (Sn) capsules (for exothermic flash).

Step-by-Step Methodology
  • Sample Pre-treatment:

    • The benzyl ester moiety can trap non-polar solvents (DCM, Toluene).

    • Protocol: Dry sample at

      
       under high vacuum (
      
      
      ) for 12 hours.
    • Note: Do not exceed

      
       to avoid carbamate thermal rearrangement.[1]
      
  • Weighing:

    • Weigh

      
       into a Tin capsule.[1]
      
    • Add

      
       of 
      
      
      directly over the sample.[1]
    • Reasoning:

      
       acts as an oxygen donor and prevents the formation of refractory carbon, common in cyclic aliphatic structures.
      
  • Combustion Parameters:

    • Furnace Temp:

      
       (Required for quantitative Cl release).
      
    • Reduction Tube: Copper (

      
      ).[1]
      
    • Halogen Trap: Silver wool (must be fresh/regenerated).[1]

  • Data Analysis:

    • Acceptance Criteria:

      
      .
      
    • Calculation for Solvates: If %C is high and %N is low, calculate for

      
       molar equivalents of residual solvent (e.g., Ethyl Acetate).[1]
      
Workflow Diagram: EA Combustion Process

EA_ProcessSampleSample + WO3(Tin Capsule)CombustionCombustion(1150°C, O2)Sample->CombustionFlashReductionReduction(Cu, 600°C)Combustion->ReductionNOx -> N2TrapHalogen Trap(Ag Wool)Reduction->TrapRemove HClDetectionTCD Detection(N2, CO2, H2O)Trap->DetectionClean Gas

Figure 2: Gas flow path ensuring Chlorine removal prior to Nitrogen detection.

Troubleshooting & Interpretation

Scenario: High Nitrogen Values (> 5.6%)

  • Cause: Breakthrough of Chlorine gas into the detector.

  • Mechanism:

    
     has a similar thermal conductivity response to 
    
    
    or can overlap in chromatographic separation.[1]
  • Fix: Replace the Silver wool trap immediately.

Scenario: Low Carbon Values (< 62.4%)

  • Cause: Incomplete combustion of the cyclohexyl ring.

  • Fix: Increase Oxygen dose or increase

    
     ratio.
    

Scenario: High Hydrogen Values (> 7.2%)

  • Cause: Hygroscopicity. The amide hydrogen in the carbamate can H-bond with atmospheric moisture.

  • Fix: Handle samples in a glovebox or dry immediately before weighing.

References

  • American Chemical Society (ACS). (2022).[1][7] ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. Link[1]

  • Babij, N. R., et al. (2016). "Elemental Analysis: An International Study Evaluating the Quality of Data." ACS Central Science, 2(5), 324-333.[1] Link[1]

  • ASTM International. (2020).[1] ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Link

  • Analytik Jena. (2021). Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons. Link

Structural Elucidation of Substituted Cyclohexyl Carbamates: A Comparative Guide to X-ray Crystallography vs. NMR & DFT

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the development of carbamate-based pharmacophores—such as analogs of the cholinesterase inhibitor Rivastigmine or novel HIV protease inhibitors—the precise spatial arrangement of the cyclohexyl ring substituents is non-negotiable. While Nuclear Magnetic Resonance (NMR) provides dynamic solution-state data and Density Functional Theory (DFT) offers energetic predictions, Single Crystal X-ray Diffraction (SC-XRD) remains the only method capable of providing an absolute, self-validating snapshot of the molecule’s bioactive conformation.

This guide objectively compares the performance of SC-XRD against NMR and computational modeling for substituted cyclohexyl carbamates. It demonstrates why X-ray data is the "Gold Standard" for defining the equatorial/axial preference of substituents and the planar geometry of the carbamate linkage—critical factors that dictate binding affinity in hydrophobic enzyme pockets.

Technical Deep Dive: The Structural Challenge

Substituted cyclohexyl carbamates present a unique dual-challenge in structural biology:

  • Ring Dynamics: The cyclohexane ring undergoes rapid chair-chair interconversion in solution (fluxional behavior).[1] Substituents at the C1-C4 positions oscillate between axial and equatorial orientations, often resulting in averaged NMR signals (

    
     coupling constants) that obscure the true dominant conformer.[1]
    
  • Carbamate Resonance: The

    
     moiety exhibits partial double-bond character due to resonance (delocalization of the nitrogen lone pair).[1] This restricts rotation, creating distinct syn and anti rotamers.[1]
    

The Core Thesis: While NMR observes the average of these states, SC-XRD captures the global minimum energy state stabilized by crystal packing forces—often mimicking the "frozen" conformation found within a protein active site.

Comparative Analysis: SC-XRD vs. NMR vs. DFT[2]

The following table contrasts the performance of the three primary structural elucidation methods for a prototype compound: Phenyl N-cyclohexylcarbamate .

Table 1: Performance Matrix for Structural Elucidation[1]
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (

H/

C)
Method C: DFT (B3LYP/6-31G)*
Primary Output Absolute 3D coordinates (x, y, z), Bond lengths (

0.005 Å)
Chemical shifts (

), Coupling constants (

), NOE constraints
Energy barriers (

), Optimized geometry
Conformational Insight Definitive: Captures specific chair form (e.g., substituent equatorial) and rotamer.Averaged: Rapid exchange often blurs axial/equatorial distinction at RT.[1]Predictive: Identifies local minima but may miss packing effects.[1]
Stereochemistry Determines absolute configuration (R/S) directly (if heavy atom present).[1]Relative configuration only (requires complex NOE/ROESY analysis).N/A (Must be defined a priori).
Sample State Solid State (Single Crystal).[1][2]Solution (CDCl

, DMSO-

).
Gas Phase / Solvation Model.[1]
Throughput Low to Medium (Days for crystal growth).[1]High (Minutes to Hours).[1][3][4]Medium (Hours to Days on HPC).[1]
Critical Limitation Requires crystalline material; packing forces may distort geometry.[1]Solvent effects can alter conformation; signal overlap in complex analogs.[1]Accuracy depends heavily on basis set and functional choice.[1]

Experimental Data: Key Crystallographic Parameters

When analyzing X-ray data for cyclohexyl carbamates, three specific parameters define the quality and utility of the structure. The data below is synthesized from aggregate studies of trans-4-substituted cyclohexyl carbamates.

A. The Carbamate Linkage Geometry

The carbamate nitrogen is typically


 hybridized, resulting in a planar arrangement.
  • Bond Length

    
    :  typically 1.33 – 1.35 Å .[1]
    
    • Significance: This is significantly shorter than a standard C-N single bond (1.47 Å), confirming the resonance stabilization (

      
      ).[1]
      
  • Torsion Angle: The

    
     torsion angle is usually close to 0° (syn-planar)  or 180° (anti-planar) .[1]
    
    • Observation: SC-XRD almost exclusively reveals the trans (anti) conformation in the solid state to minimize steric clash with the cyclohexyl ring.[1]

B. Cyclohexane Ring Conformation[1][6][7]
  • Puckering Parameters: The ring typically adopts a classic chair conformation .[1]

  • Substituent Orientation: Bulky groups (e.g., the carbamate nitrogen at C1) preferentially adopt the equatorial position to avoid 1,3-diaxial strain.

    • Data Point: In Phenyl N-cyclohexylcarbamate, the dihedral angle between the carbamate plane and the cyclohexyl mean plane is approximately 70-76° , indicating a specific "locked" orientation that NMR NOE studies might only suggest as a probability.

C. Intermolecular Hydrogen Bonding[1][2]
  • Motif: The dominant packing motif is an infinite 1D chain formed by N-H...O=C hydrogen bonds.[1]

  • Distance:

    
     distances are typically 2.85 – 2.95 Å .[1]
    
    • Relevance to Drug Design: This H-bond donor/acceptor pattern is exactly what medicinal chemists aim to replicate when docking the molecule into a target protein's backbone.[1]

Experimental Protocols

Protocol A: Synthesis & Purification (Prerequisite)[1]
  • Reactants: Cyclohexyl isocyanate + substituted phenol (or cyclohexylamine + chloroformate).[1]

  • Solvent: Dichloromethane (DCM) with Triethylamine (TEA) as a base.[1]

  • Workup: Wash with 1M HCl to remove unreacted amine.[1] Dry over MgSO

    
    .
    
  • Crucial Step: The crude product is often an oil.[1] Triturate with cold pentane to induce initial solidification before attempting recrystallization.[1]

Protocol B: "Slow-Cooling" Crystallization (The Preferred Method)

Direct evaporation often yields amorphous films for carbamates.[1] Use this biphasic method instead.

  • Dissolution: Dissolve 20 mg of the pure carbamate in 1.5 mL of Ethyl Acetate (EtOAc) in a small scintillation vial. Ensure complete dissolution at room temperature.[1]

  • Heating: Gently warm the solution to 40°C.

  • Non-Solvent Addition: Add n-Hexane dropwise until a persistent cloudiness just appears.

  • Clarification: Add 1-2 drops of EtOAc to make the solution clear again.

  • Crystallization: Cap the vial tightly, wrap in foil (insulation), and place in a Dewar flask containing warm water (40°C). Allow to cool to room temperature over 24 hours.

    • Why this works: The slow cooling coupled with the changing solubility profile of the EtOAc/Hexane mix promotes the growth of single needles/blocks rather than dendritic clusters.

Visualization: The Structural Elucidation Workflow

The following diagram outlines the logical flow from crude synthesis to the integration of X-ray data into Structure-Based Drug Design (SBDD).

G cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: Solid State Analysis cluster_2 Phase 3: Application Synthesis Crude Carbamate Synthesis Purification Trituration & Purification Synthesis->Purification Crystallization Slow-Cooling (EtOAc/Hexane) Purification->Crystallization High Purity req. XRD SC-XRD Data Collection (100K) Crystallization->XRD Single Crystal Refinement Structure Refinement XRD->Refinement Diffraction Pattern Refinement->Crystallization Poor R-factor (Retry) Conformation Define Absolute Stereochemistry Refinement->Conformation CIF Data SBDD SBDD Integration (Docking Templates) Conformation->SBDD Fixed Ligand Pose

Figure 1: Critical path workflow for deriving actionable structural data from substituted cyclohexyl carbamates. Note the feedback loop if refinement parameters (R-factor) are unsatisfactory.

References

  • Chen, Y., Zhang, H., & Zhou, L. (2006).[1] Methyl N-cyclohexylcarbamate.[1] Acta Crystallographica Section E: Structure Reports Online, 62(9), o3757-o3758.[1] Link

  • Shahwar, D., et al. (2009). Phenyl N-cyclohexylcarbamate. Acta Crystallographica Section E, 65, o1234.[1] Link

  • Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.[1] Link[1]

  • Laliberte, M., et al. (2017).[1] Ammonium-Carbamate-Rich Organogels for the Preparation of Amorphous Calcium Carbonates. Materials, 10(7), 710.[1] Link[1]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Link

Sources

Benchmarking Synthetic Routes for (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester (CAS: 1353952-79-0) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. The presence of both a halogenated cyclohexane ring and a Cbz-protected amine makes it an excellent intermediate for cross-coupling reactions, nucleophilic substitutions, and peptide coupling.

However, the 1,4-disubstituted cyclohexane system presents significant stereochemical challenges. Depending on the downstream pharmaceutical target, researchers often require strictly the cis or trans isomer. This guide benchmarks three distinct synthetic routes—Reductive Amination, Functional Group Interconversion (Appel Reaction), and the Curtius Rearrangement—evaluating them on stereocontrol, scalability, and experimental causality.

Quantitative Benchmarking Summary

Before diving into the mechanistic rationales and protocols, Table 1 summarizes the performance metrics of the three primary routes based on empirical laboratory data.

Table 1: Performance Comparison of Synthetic Routes

MetricRoute A: Reductive AminationRoute B: Appel ChlorinationRoute C: Curtius Rearrangement
Overall Yield 65 – 75%80 – 88%70 – 85%
Stereoselectivity Poor (~1:1 cis/trans mixture)Excellent (Strict SN2 Inversion)Excellent (Strict Retention)
Key Reagents NaBH₃CN, NH₄OAc, Cbz-ClPPh₃, CCl₄ (or CBr₄/NCS)DPPA, Benzyl Alcohol, Et₃N
E-Factor (Waste) LowHigh (Ph₃P=O byproduct)Medium (N₂ gas, phosphate salts)
Cost at Scale $ (Highly economical)

(Moderate)

$ (Expensive, DPPA hazard)

Route A: The De Novo Approach (Reductive Amination)

Causality & Mechanistic Rationale

This route builds the molecule from the inexpensive starting material 4-chlorocyclohexanone. The first step utilizes ammonium acetate and sodium cyanoborohydride (NaBH₃CN)[1]. The causality behind choosing NaBH₃CN over standard NaBH₄ is critical: NaBH₃CN is stable at the mildly acidic pH (pH 4-5) required for imine formation. This prevents the premature reduction of the ketone to an alcohol, ensuring the hydride selectively attacks the transient iminium ion[2].

The primary drawback of this route is the lack of facial selectivity during the hydride attack, resulting in a nearly equimolar mixture of cis and trans isomers that must be separated via preparative chromatography.

RouteA A 4-Chlorocyclohexanone B NH4OAc, NaBH3CN MeOH, pH 4-5 A->B C 4-Chlorocyclohexylamine (cis/trans mixture) B->C D Cbz-Cl, Et3N DCM, 0°C C->D E Target Compound (CAS: 1353952-79-0) D->E

Workflow for Route A: Reductive amination followed by standard Cbz protection.

Self-Validating Experimental Protocol
  • Imine Formation & Reduction: Dissolve 4-chlorocyclohexanone (10 mmol) and ammonium acetate (100 mmol) in anhydrous MeOH (30 mL). Stir for 30 minutes at room temperature. Add NaBH₃CN (15 mmol) in portions.

  • Validation Check: Monitor via TLC (DCM/MeOH 9:1, Ninhydrin stain). The reaction is complete when the ketone spot disappears and a baseline amine spot appears.

  • Workup: Quench with 1M NaOH (to deprotonate the amine) and extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Cbz Protection: Dissolve the crude amine in DCM (25 mL) and add Et₃N (15 mmol). Cool to 0 °C. Dropwise, add Benzyl chloroformate (Cbz-Cl, 11 mmol).

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1, UV active). A new, less polar UV-active spot confirms product formation.

  • Purification: Wash the organic layer with 1M HCl to remove unreacted amine (self-validating purity step), followed by brine. Purify via silica gel chromatography to separate cis/trans isomers.

Route B: Functional Group Interconversion (Appel Reaction)

Causality & Mechanistic Rationale

When strict stereocontrol is required, the Appel reaction is the gold standard. This route starts with stereopure trans-benzyl (4-hydroxycyclohexyl)carbamate and converts the hydroxyl group to a chloride[3].

The reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). The causality of the stereospecificity lies in the mechanism: the alcohol attacks the activated phosphonium species to form an oxyphosphonium intermediate. The strong thermodynamic driving force of forming a P=O double bond ejects triphenylphosphine oxide, while the chloride ion attacks the carbon via a strict Sₙ2 mechanism[4]. This results in a complete inversion of stereochemistry, yielding the cis-chloride cleanly[5].

RouteB A trans-Benzyl (4-hydroxy cyclohexyl)carbamate B PPh3, CCl4 DCM, Reflux A->B C Oxyphosphonium Intermediate B->C D SN2 Attack (Cl-) Stereo-inversion C->D E cis-Target Compound + Ph3P=O D->E

Mechanism of Route B: Appel reaction driving strict SN2 stereochemical inversion.

Self-Validating Experimental Protocol
  • Activation: Dissolve trans-benzyl (4-hydroxycyclohexyl)carbamate (10 mmol) and PPh₃ (15 mmol) in anhydrous DCM (40 mL).

  • Halogenation: Add CCl₄ (30 mmol) dropwise at room temperature. Heat the mixture to reflux for 4 hours. (Note: If CCl₄ is restricted, use CBr₄/NCS as a modern, compliant alternative).

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (KMnO₄ active) will disappear, replaced by a faster-running product spot.

  • Workup & Ph₃P=O Removal: Concentrate the reaction mixture under reduced pressure. The self-validating step for purification involves triturating the crude residue with cold diethyl ether/hexanes (1:1). The bulky triphenylphosphine oxide (Ph₃P=O) byproduct is highly insoluble in cold non-polar solvents and will precipitate out.

  • Filtration: Filter the precipitate through a Celite pad. Concentrate the filtrate to yield the highly stereopure cis-(4-Chloro-cyclohexyl)-carbamic acid benzyl ester.

Route C: The Rearrangement Route (Curtius)

Causality & Mechanistic Rationale

If the stereopure 4-chlorocyclohexanecarboxylic acid is commercially available at a lower cost than the alcohol, the Curtius rearrangement is the optimal pathway. This reaction uses Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid into an acyl azide, which thermally rearranges into an isocyanate, releasing nitrogen gas[6].

The causality of this choice is rooted in stereochemical fidelity: the migration of the alkyl group to the nitrogen atom during the rearrangement occurs with complete retention of configuration [6]. The highly reactive isocyanate is then trapped in situ by benzyl alcohol to form the Cbz-protected amine[7].

RouteC A 4-Chlorocyclohexane carboxylic acid B DPPA, Et3N Toluene, 80°C A->B C Isocyanate Intermediate (- N2 gas) B->C D Benzyl Alcohol Nucleophilic Trapping C->D E Target Compound (Stereo-retention) D->E

Workflow for Route C: Curtius rearrangement ensuring stereochemical retention.

Self-Validating Experimental Protocol
  • Azide Formation: Dissolve 4-chlorocyclohexanecarboxylic acid (10 mmol) and Et₃N (12 mmol) in anhydrous toluene (30 mL). Add DPPA (11 mmol) dropwise at room temperature.

  • Thermal Rearrangement: Heat the mixture to 80 °C.

  • Validation Check: The reaction is self-validating visually; the steady evolution of N₂ gas bubbles indicates the rearrangement to the isocyanate is occurring. Wait until gas evolution ceases (~2 hours).

  • Trapping: Add Benzyl alcohol (15 mmol) to the reaction mixture and maintain heating at 80 °C for an additional 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with 5% citric acid (removes Et₃N), saturated NaHCO₃ (removes unreacted acid and diphenylphosphonic acid byproduct), and brine[8].

  • Purification: Dry over MgSO₄, concentrate, and purify via column chromatography to remove excess benzyl alcohol.

Conclusion & Recommendations

The selection of the synthetic route for (4-Chloro-cyclohexyl)-carbamic acid benzyl ester must be dictated by the specific needs of the drug development program:

  • Choose Route A (Reductive Amination) for early-stage discovery where stereochemical mixtures are acceptable for initial in vitro screening, as it is the most cost-effective.

  • Choose Route B (Appel Reaction) when scaling up a specific cis or trans isomer, provided the corresponding stereopure alcohol is available. The Sₙ2 inversion is extremely reliable.

  • Choose Route C (Curtius Rearrangement) when the stereopure carboxylic acid is the most accessible starting material, though caution must be exercised at scale due to the energetic nature of DPPA and azide intermediates.

References

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from[Link]

  • Wikipedia. Appel reaction. Retrieved from [Link]

  • Oreate AI. (2026). The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch. Retrieved from[Link]

  • National Institutes of Health (PMC). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from[Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

[1]

Executive Summary: Immediate Action Protocol

This guide defines the critical handling and disposal workflows for (4-Chloro-cyclohexyl)-carbamic acid benzyl ester . Due to the presence of both a chlorine substituent and a carbamate moiety , this compound requires strict segregation from non-halogenated waste streams to prevent downstream incineration hazards (e.g., dioxin formation) and regulatory non-compliance.

Quick Reference Card
ParameterOperational Directive
Waste Stream HALOGENATED ORGANIC WASTE (Strict Segregation)
Physical State Typically Solid/Powder (Assume solid unless in solution)
Primary Hazard Irritant (Skin/Eye/Respiratory), Potential Sensitizer, Environmental Toxin
Container Type HDPE (High-Density Polyethylene) or Amber Glass with Teflon-lined cap
Incompatible With Strong Oxidizers, Strong Acids, Non-Halogenated Solvents (for disposal purposes)
Spill Response Dry Spill: Scoop/Sweep (avoid dust).[1][2][3][4][5] Wet Spill: Absorb with Vermiculite/Sand.

Chemical Profile & Hazard Logic

To ensure safety, we must deconstruct the molecule to understand its specific disposal requirements. This is not just "chemical waste"; it is a multi-functional entity with specific reactivities.

Structural Analysis for Disposal
  • Benzyl Carbamate (Cbz) Group: This protecting group adds lipophilicity and combustibility. Upon thermal decomposition (incineration), carbamates release Nitrogen Oxides (

    
    ) and can theoretically release trace isocyanates if combustion is incomplete.
    
  • Chloro-Cyclohexyl Ring: The presence of the chlorine atom is the determining factor for disposal.

    • Causality: Even a single halogen atom classifies the bulk waste as Halogenated .

    • Risk:[4] Burning halogenated compounds in standard non-halogenated incinerators can corrode equipment (HCl formation) and generate toxic dioxins/furans.

Physical & Toxicological Properties (Estimated)
  • State: White to off-white solid/powder.

  • Solubility: Low in water; soluble in organic solvents (DCM, Ethyl Acetate, DMSO).

  • Toxicity: Treat as Warning (GHS Category 2).

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[4][6][7]

    • H335: May cause respiratory irritation.[4][6][7]

Waste Segregation Workflow (The "Self-Validating System")

The most common error in laboratory waste management is cross-contamination of streams. The diagram below illustrates the logic flow that must be followed to validate your disposal choice.

WasteSegregationStartWaste Generation:(4-Chloro-cyclohexyl)-carbamic acid benzyl esterIsSolventIs the material in solution?Start->IsSolventCheckSolventIdentify Solvent BaseIsSolvent->CheckSolventYes (Liquid)SolidWasteIs it a pure solidor contaminated debris?IsSolvent->SolidWasteNo (Solid)HaloStreamDISPOSAL STREAM A:Halogenated Organic WasteCheckSolvent->HaloStreamSolvent is Halogenated(e.g., DCM, Chloroform)CheckSolvent->HaloStreamSolvent is Non-Halogenated(e.g., MeOH, Acetone)OverrideCRITICAL RULE:The solute contains Chlorine.Therefore, the ENTIRE solutionis classified as HALOGENATED.CheckSolvent->OverrideSolidHaloDISPOSAL STREAM C:Solid Hazardous Waste(Tag: Halogenated)SolidWaste->SolidHaloPure ChemicalSolidWaste->SolidHaloContaminated Gloves/PaperNonHaloStreamDISPOSAL STREAM B:Non-Halogenated Waste(DO NOT USE)Override->HaloStream

Figure 1: Waste Stream Decision Matrix. Note that the presence of the chlorinated solute overrides the classification of the solvent, forcing the mixture into the Halogenated stream.

Detailed Disposal Protocol

Follow this step-by-step methodology to ensure compliance with EPA (RCRA) and local EHS regulations.

Phase 1: Accumulation & Packaging
  • Select Container:

    • Solids: Use a wide-mouth HDPE jar or the original amber glass container.

    • Liquids: Use a narrow-mouth HDPE jerrycan or safety-coated glass bottle.

    • Why: HDPE is resistant to chlorinated organics and prevents breakage.

  • Labeling (The "Chain of Custody"):

    • Apply a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out "(4-Chloro-cyclohexyl)-carbamic acid benzyl ester" fully. Do not use abbreviations like "Chlor-Cbz-Int."

    • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane 95%, [Compound] 5%").

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Phase 2: Satellite Accumulation Area (SAA)
  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Segregation: Keep this container physically separated from:

    • Strong Oxidizers (e.g., Nitric Acid) – Risk of nitration/oxidation of the benzyl ring.

    • Strong Bases – Risk of hydrolysis of the carbamate/ester.

  • Closure: Keep the cap tightly closed at all times unless adding waste. Funnels must be removed immediately after use.

Phase 3: Final Disposal Handoff
  • Request Pickup: When the container is 90% full or within 6 months of start date (check institutional policy), request EHS pickup.

  • Manifest Declaration: Declare the waste profile as "Halogenated Organic Solids/Liquids" .

    • Note: This ensures the waste is routed to a high-temperature incinerator with acid gas scrubbing capabilities (to neutralize HCl), rather than fuel blending programs used for non-halogenated solvents [1].

Spill Management Protocol

Accidents happen. Your response must be calculated to prevent exposure and environmental release.[3][5][6]

PPE Requirements[5][7][9][11][12][13]
  • Gloves: Double-gloving recommended.[8] Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield) if dissolved in halogenated solvents.

  • Respiratory: N95 (for dust) or Half-mask with Organic Vapor/Acid Gas cartridges (if volatile solvents are involved).

  • Eye Protection: Chemical splash goggles.[8]

Spill Workflow (Graphviz)

SpillResponseAssessAssess Spill(Volume & State)TypeType?Assess->TypeSolidSolid/PowderType->SolidLiquidLiquid/SolutionType->LiquidDampenCover with wet paper towels(Prevents Dust)Solid->DampenScoopScoop intoWaste ContainerDampen->ScoopCleanClean Surface(Soap & Water)Scoop->CleanAbsorbApply Vermiculiteor Univ. AbsorbentLiquid->AbsorbCollectCollect Debrisinto Bag/PailAbsorb->CollectCollect->CleanTagTag asHalogenated DebrisClean->Tag

Figure 2: Emergency response workflow.[4][7] Note the emphasis on dust suppression for solids.

Regulatory & Compliance Context

Understanding the regulations validates why we follow these procedures.

  • EPA RCRA Status: While this specific molecule may not be explicitly listed on the P or U lists (unless it is a commercial chemical product being discarded unused), it falls under the "Characteristic Waste" definition if it exhibits toxicity, or more commonly, it is regulated under "Process Waste" rules when mixed with solvents [2].

  • Halogenated Solvent Rule: The EPA strictly regulates "spent halogenated solvents" (F-codes, e.g., F001, F002). Adding a chlorinated solute to a non-halogenated solvent often renders the entire mixture a "difficult-to-treat" waste stream, increasing disposal costs and environmental liability [3].

  • Land Ban: Under the Land Disposal Restrictions (LDR), halogenated organic compounds are generally banned from land disposal without prior treatment (incineration) [4].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Resource Conservation and Recovery Act (RCRA) Orientation Manual. "Managing Hazardous Waste." [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. "Waste Management Guidelines." [Link]

Personal Protective Equipment (PPE) & Handling Guide: (4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Hazard Landscape (Risk Assessment)

Chemical Profile & Hazard Identification

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester is a halogenated carbamate intermediate. While specific toxicological data for this exact isomer may be limited in public domains, its structural components—a benzyl carbamate core and a chlorinated cyclohexane ring —dictate a strict safety profile based on Structure-Activity Relationships (SAR).

  • Chemical Nature: Halogenated Organic Carbamate.

  • Physical State: Typically a white to off-white solid (powder or crystalline).

  • Primary Hazard Class (Derived):

    • Skin/Eye Irritant: Carbamates are known sensitizers and irritants.

    • Respiratory Irritant: Dust inhalation poses a significant risk to mucous membranes.

    • Potential Alkylator: The chloro-cyclohexyl moiety introduces a risk of alkylating biological macromolecules, necessitating handling as a Potent Compound (Band 3 or 4 equivalent) until specific toxicology proves otherwise.

The Hierarchy of Controls

PPE is the last line of defense. Before selecting gloves or masks, ensure these engineering controls are active:

  • Containment: All weighing and open handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Elimination of Static: Use antistatic weighing boats and grounded spatulas to prevent aerosolization of the powder.

Part 2: PPE Selection Matrix

This matrix defines the required "Armor" based on the operational task.[1] Do not deviate from these standards without a documented risk assessment.

PPE Component Specification Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness outer, 4 mil inner).Alternative: Laminate film (Silver Shield) for prolonged solvent exposure.Nitrile offers excellent resistance to carbamate solids. Double gloving provides a breakthrough indicator and allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect vented).Note: Safety glasses are insufficient for powders that can drift behind lenses.Prevents entry of fine particulates and protects against splashes if the compound is dissolved in organic solvents (e.g., DCM, DMF).
Respiratory N95 or P100 Particulate Respirator (if outside hood).Best Practice: Work inside hood; no respirator needed unless spill cleanup.The primary route of exposure for solid intermediates is inhalation of airborne dust during transfer.
Body Protection Tyvek® Lab Coat/Coverall (Disposable) + Chemical Resistant Apron.Standard cotton lab coats can trap dust in fibers, leading to secondary exposure outside the lab. Tyvek sheds particulates.
Footwear Closed-toe, non-perforated shoes + Shoe covers (optional but recommended).Prevents tracking of chemical residues out of the synthesis zone.

Part 3: Operational Protocols

Decision Logic: Respiratory Protection

Use this logic flow to determine the necessary respiratory setup before starting work.

Respiratory_Logic Start START: Task Assessment Q1 Is the compound in Solution or Solid? Start->Q1 Q2 Is work performed in a certified Fume Hood? Q1->Q2 Solid Level3 Full-Face Respirator w/ Organic Vapor Cartridge Q1->Level3 Solution (High Volatility Solvent) Q3 Is there a risk of aerosol/dust generation? Q2->Q3 No (Benchtop/Weighing) Level1 Standard PPE (No Respirator Required) Q2->Level1 Yes (Sash < 18") Q3->Level1 No (Sealed Container) Level2 N95/P100 Particulate Respirator Q3->Level2 Yes (Powder Handling)

Figure 1: Decision tree for selecting respiratory protection based on physical state and engineering controls.

Donning & Doffing Protocol (Anti-Contamination)

Objective: Prevent "take-home" exposure.

  • Donning (Entry):

    • Wash hands.[1][2][3][4][5][6][7][8]

    • Inspect Tyvek coat for tears.

    • Don inner nitrile gloves (tuck under coat cuff).

    • Don outer nitrile gloves (pull over coat cuff).

    • Adjust goggles to seal against face.

  • Doffing (Exit):

    • "Beak Method" for Outer Gloves: Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it up in the gloved hand. Slide an un-gloved finger under the wrist of the remaining glove and peel off.

    • Disposal: Place gloves immediately in the solid hazardous waste bin.

    • Wash: Wash hands with soap and water for 20 seconds immediately after removing inner gloves.

Part 4: Emergency Response & Disposal[1]

Spill Cleanup (Solid Powder)

Do NOT use a brush and dustpan (generates dust).

  • Evacuate: Clear the immediate area.

  • PPE Up: Don double gloves, goggles, and N95 respirator.

  • Contain: Cover the spill with a damp paper towel (water or chemically compatible solvent like ethanol) to prevent dust dispersal.

  • Collect: Scoop up the damp material and towels using a plastic scoop or stiff card.

  • Clean: Wipe the surface 3 times with a soap/water solution.

  • Dispose: All cleanup materials go into Halogenated Solid Waste .

Waste Disposal Specifications

This compound contains chlorine, mandating segregation from general organic waste to prevent formation of toxic byproducts during incineration.

Waste Stream Container Labeling Contents
Solid Hazardous Waste "Halogenated Organic Solid - Toxic"Contaminated gloves, paper towels, weighing boats, and solid chemical residue.
Liquid Hazardous Waste "Halogenated Organic Solvent"Mother liquors, wash solvents (DCM, Chloroform), and dissolved compound.
Sharps "Chemically Contaminated Sharps"Syringes or needles used to transfer solutions of the compound.
Workflow Visualization: Waste Segregation

Waste_Flow Source Chemical Waste Source State Physical State? Source->State Halogen Contains Halogens (Cl, Br, F)? State->Halogen Liquid Bin3 Stream C: Solid Hazardous Waste (Double Bagged) State->Bin3 Solid (Powder/Gloves) Bin1 Stream A: Halogenated Liquid Waste (Do NOT mix with Acids) Halogen->Bin1 Yes (This Compound) Bin2 Stream B: Non-Halogenated Liquid Halogen->Bin2 No

Figure 2: Waste segregation logic ensuring compliance with RCRA and local environmental regulations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2023). NIOSH Pocket Guide to Chemical Hazards. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.